Product packaging for 3,4,5,6-Tetramethyloctane(Cat. No.:CAS No. 62185-21-1)

3,4,5,6-Tetramethyloctane

Cat. No.: B14553915
CAS No.: 62185-21-1
M. Wt: 170.33 g/mol
InChI Key: NADJQGPTQSFIHB-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethyloctane is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . This compound is identified as a constituent of bioactive extracts from natural sources. Recent scientific investigation has identified it as one of six important compounds in a partially purified fraction (F12) from the ethyl acetate extract of the Astraeus asiaticus mushroom . This fraction demonstrated significant radical scavenging activity and potent, selective anticancer effects in vitro. In biological studies, the F12 fraction exhibited promising cytotoxic activity against human cervical (HeLa), breast (MCF-7), and lung (A549) cancer cell lines, while showing minimal toxicity to normal human embryonic kidney (HEK 293T) cells . The mechanism of this anticancer effect is linked to the induction of apoptosis, as evidenced by increased LDH leakage, the upregulation of gene expression for pro-apoptotic proteins Caspase 3, Caspase 9, and P53, and the concurrent downregulation of the anti-apoptotic protein BcL2 . Molecular docking analyses suggest that this compound, along with other compounds in the fraction, exhibits suitable binding affinity and drug-likeness properties, supporting its research value in investigative oncology and drug discovery . The compound has also been detected as a minor component in the essential oil of Trianthema decandra , a plant studied for its antimicrobial and antioxidant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14553915 3,4,5,6-Tetramethyloctane CAS No. 62185-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-21-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4,5,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3

InChI Key

NADJQGPTQSFIHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3,4,5,6-tetramethyloctane. The information is compiled from various chemical databases and literature sources, presenting both computed and experimental data where available. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or be working with this compound.

Core Chemical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3][4][5][6][7][8][9][10][11][12][13] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at positions 3, 4, 5, and 6. The presence of multiple chiral centers implies the existence of several stereoisomers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueUnitSource/Method
Identifiers
IUPAC NameThis compound-[2]
CAS Number62185-21-1-[2][4][12]
Molecular FormulaC12H26-[1][2][3][4][5][6][7][8][9][10][11][12][13]
InChIInChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3-[1][2][3]
InChIKeyNADJQGPTQSFIHB-UHFFFAOYSA-N-[1][2][3]
SMILESCCC(C)C(C)C(C)C(C)CC-[1][2]
Physical Properties
Molecular Weight170.33 g/mol [1][2][10]
Boiling Point (Normal)472.20K (199.05 °C)[1][6] Joback Calculated
Melting Point (Fusion)165.00K (-108.15 °C)[6] Joback Calculated
Critical Temperature646.78K[1][6] Joback Calculated
Critical Pressure1829.41kPa[1][6] Joback Calculated
Thermodynamic Properties
Enthalpy of Vaporization40.75kJ/mol[1][6] Joback Calculated
Enthalpy of Fusion12.74kJ/mol[1][6] Joback Calculated
Standard Gibbs Free Energy of Formation40.40kJ/mol[1][6] Joback Calculated
Enthalpy of Formation (gas)-312.13kJ/mol[1][6] Joback Calculated
Solubility and Partitioning
LogP (Octanol/Water Partition Coefficient)4.351-[1][6] Crippen Calculated
Water Solubility (log10WS)-3.88mol/L[1][6] Crippen Calculated
Chromatographic Properties
Kovats Retention Index (non-polar)1100.60 - 1116.3-[1][2][3] Experimental
Volumetric Properties
McGowan's Characteristic Volume179.940ml/mol[1][6] McGowan Calculated

Experimental Protocols

While specific experimental data for this compound is limited, the following section outlines generalized protocols for determining the key chemical properties of branched alkanes. These methods are standard in organic chemistry and can be applied to characterize this compound.

The synthesis of a specific, highly-branched alkane like this compound can be challenging. A common strategy involves a Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[14]

Protocol:

  • Grignard Reaction: React a suitable alkyl magnesium halide (Grignard reagent) with a ketone or ester that will result in the desired carbon skeleton. For this compound, a multi-step synthesis would likely be required, potentially involving the coupling of smaller branched fragments.

  • Dehydration: The resulting tertiary alcohol is dehydrated to an alkene using a strong acid catalyst such as phosphoric acid.[14]

  • Hydrogenation: The alkene is then hydrogenated to the corresponding alkane using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[14]

  • Purification: The final product would be purified using fractional distillation or preparative gas chromatography to isolate the desired isomer.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the Thiele tube method is often employed.[15]

Protocol:

  • Sample Preparation: A small amount (less than 0.5 mL) of this compound is placed in a small test tube or a Durham tube.[15]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.[15]

  • Observation: At the boiling point, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[16]

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[17][18]

Protocol (Pycnometer Method):

  • Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

  • Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[17]

  • Weighing the Filled Pycnometer: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

The solubility of a nonpolar compound like this compound in a polar solvent such as water is expected to be very low. A common method for determining the solubility of sparingly soluble substances is the slow-stir method.[19]

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed vessel.

  • Equilibration: The mixture is stirred slowly for an extended period (24-48 hours) to allow for equilibration without forming an emulsion.[19]

  • Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.

  • Sampling: A sample of the aqueous phase is carefully removed, ensuring no organic phase is included.

  • Analysis: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the high degree of branching, the proton NMR spectrum is expected to show complex signal overlap in the upfield region (typically 0.5-2.0 ppm for alkanes).[4] Protons on methyl, methylene, and methine groups will have characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon environments (primary, secondary, tertiary), aiding in the confirmation of the carbon skeleton.

  • 2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for the unambiguous structural elucidation of complex branched alkanes.[9][20]

Mass Spectrometry (MS):

  • Electron Ionization (EI): When analyzed by GC-MS with electron ionization, this compound is expected to undergo significant fragmentation.[1][21]

  • Fragmentation Pattern: Cleavage will be favored at the branching points to form more stable secondary and tertiary carbocations.[2][3] The molecular ion peak (M+) may be of very low abundance or absent.[1][3] The fragmentation pattern serves as a molecular fingerprint for identification.

Visualization of Experimental Workflow

Given the absence of known signaling or metabolic pathways for this compound, the following diagram illustrates a logical workflow for the synthesis and characterization of such a novel branched alkane.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_data Data Analysis & Reporting start Precursor Selection grignard Grignard Reaction start->grignard dehydration Dehydration grignard->dehydration hydrogenation Hydrogenation dehydration->hydrogenation purification Purification (e.g., Distillation) hydrogenation->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms bp Boiling Point Determination purification->bp density Density Measurement purification->density solubility Solubility Analysis purification->solubility data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis report Final Report / Whitepaper data_analysis->report

Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3,4,5,6-tetramethyloctane. It includes key identifiers, tabulated physical and spectroscopic data, and generalized experimental protocols for its synthesis and characterization. The logical workflow for elucidating its structure from its IUPAC name is also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Its structure is characterized by an eight-carbon backbone (octane) with four methyl group substituents at the 3, 4, 5, and 6 positions. Due to the presence of four chiral centers at these positions, multiple stereoisomers of this compound can exist. The molecular formula is C12H26.[1][2][3][4] This high degree of branching influences its physical properties, such as boiling point and viscosity, and its spectroscopic characteristics. Understanding the detailed molecular structure is crucial for applications in areas such as lubricant formulation, fuel development, and as a non-polar solvent in various chemical reactions.

Molecular Identification and Properties

A summary of the key identifiers and computed physical properties for this compound is provided below.

Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[1][3]
CAS Number 62185-21-1[1][3]
Molecular Formula C12H26[1][2][3][4]
SMILES CCC(C)C(C)C(C)C(C)CC[1][3]
InChI InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3[1][2][3][4]
InChIKey NADJQGPTQSFIHB-UHFFFAOYSA-N[1][2][3][4]
Computed Physical Properties

The following table summarizes the computed physical properties of this compound. It is important to note that these are theoretical values and may differ from experimental data.

PropertyValueUnitSource
Molecular Weight 170.33 g/mol PubChem[1][3]
Boiling Point (Joback) 472.20KCheméo[5]
Melting Point (Joback) 165.00KCheméo[5]
Critical Temperature (Joback) 646.78KCheméo[5]
Critical Pressure (Joback) 1829.41kPaCheméo[5]
LogP (Crippen) 4.351Cheméo[5]
Water Solubility (Log10WS, Crippen) -3.88Cheméo[5]

Structural Elucidation Workflow

The process of determining the molecular structure from the IUPAC name follows a systematic approach. This can be visualized as a logical workflow.

Logical Workflow for Structure Determination A IUPAC Name: This compound B Identify Parent Chain: 'octane' -> 8-carbon chain A->B C Identify Substituents: 'Tetramethyl' -> Four CH3 groups A->C D Determine Substituent Positions: '3,4,5,6' -> Carbons 3, 4, 5, and 6 A->D E Assemble the Structure B->E C->E D->E F Final Structure: CCC(C)C(C)C(C)C(C)CC E->F

Logical workflow for deriving the molecular structure from its IUPAC name.

Experimental Data and Protocols

While specific experimental data for this compound is sparse in publicly accessible literature, this section outlines generalized protocols and available data for its characterization.

Synthesis

Generalized Experimental Protocol for Synthesis:

  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable alkyl halide (e.g., 2-bromobutane).

  • Coupling Reaction: React the Grignard reagent with a ketone or ester that will provide the remaining carbon framework. For a symmetrical structure like this compound, a multi-step process involving the coupling of smaller, functionalized precursors would be necessary.

  • Dehydration: The resulting alcohol from the Grignard reaction is dehydrated, typically using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), to yield a mixture of alkenes.

  • Hydrogenation: The alkene mixture is then hydrogenated to the corresponding alkane. This is commonly achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: The final product is purified using fractional distillation or preparative gas chromatography to isolate the desired this compound isomers from any side products.

Spectroscopic Analysis

GC is a key technique for separating the various diastereomers of this compound and for determining their retention indices. The NIST Chemistry WebBook provides Kovats retention indices for several isomers.

Experimental Kovats Retention Indices:

DiastereomerKovats Retention Index (non-polar column)Reference
a1100.6[2]
bNot specified
cNot specified
d1110[4][5]
Isomer mixture1116.3, 1105.85, 1108.4, 1115.4[1][3]

Generalized GC-MS Protocol:

  • Gas Chromatograph: An Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5ms or equivalent.[2]

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: A temperature program would be employed to ensure the separation of the different isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

The NIST Mass Spectrometry Data Center indicates that the mass spectrum for this compound is available.[6][7] The top peaks in the GC-MS data are reported to be at m/z 57 and 43.[3] These are characteristic fragments for branched alkanes, corresponding to the loss of alkyl radicals. A detailed fragmentation pattern analysis would be required for complete structural confirmation.

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

  • ¹³C NMR: A ¹³C NMR spectrum for one of the diastereomers is available on SpectraBase.[8] Due to the molecule's symmetry in certain diastereomers, the number of unique carbon signals will be less than 12. The chemical shifts will be in the typical aliphatic region (approximately 10-40 ppm).

  • ¹H NMR: The ¹H NMR spectrum would be complex due to the multiple chiral centers and the resulting diastereotopic protons. The signals for the methyl and methylene (B1212753) protons would appear in the upfield region (approximately 0.8-1.5 ppm).

Generalized NMR Protocol:

  • Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: A deuterated solvent with no interfering signals in the aliphatic region, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

  • Sample Preparation: A dilute solution of the purified this compound is prepared in the chosen deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. More advanced 2D NMR techniques, such as COSY and HSQC, could be employed to aid in the assignment of the complex proton and carbon signals.

IR spectroscopy can be used to confirm the presence of C-H bonds and the absence of other functional groups.

Generalized IR Protocol:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions: The IR spectrum of this compound is expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The absence of significant peaks in other regions would confirm the alkane nature of the molecule.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While specific experimental protocols and complete spectroscopic datasets for this particular compound are not widely published, this guide offers a comprehensive compilation of available data and generalized methodologies for its synthesis and characterization. The provided information serves as a foundational resource for researchers and professionals requiring a thorough understanding of this highly branched alkane.

References

An In-depth Technical Guide on 3,4,5,6-Tetramethyloctane (CAS Number: 62185-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data on 3,4,5,6-Tetramethyloctane. Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding its synthesis, biological activity, and specific experimental protocols. The information presented herein is primarily focused on its physicochemical properties and analytical characterization.

Chemical and Physical Properties

This compound is a saturated alkane with the molecular formula C12H26.[1][2][3][4] As a member of the dodecane (B42187) isomer family, it is a hydrocarbon with a branched structure.[5] The following tables summarize its known and predicted physicochemical properties.

Table 1: General and Computed Properties
PropertyValueSource
CAS Number 62185-21-1[1][2][3]
Molecular Formula C12H26[1][2][3][4]
Molecular Weight 170.33 g/mol [1][3][4]
IUPAC Name This compound[2][3]
Canonical SMILES CCC(C)C(C)C(C)C(C)CC[3]
InChI Key NADJQGPTQSFIHB-UHFFFAOYSA-N[2][3]
XLogP3 5.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 0[3]
Rotatable Bond Count 5[3]
Exact Mass 170.203450829 Da[3]
Monoisotopic Mass 170.203450829 Da[3]
Table 2: Predicted Physical Properties
PropertyValueUnitSource
Density 0.7±0.1g/cm³[1]
Boiling Point 202.4±7.0°C at 760 mmHg[1]
Flash Point 71.3±11.7°C[1]
Vapor Pressure 0.4±0.2mmHg at 25°C[1]
Refractive Index 1.418[1]
LogP 6.40[1]

Analytical Information

The primary analytical data available for this compound are from Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center. The Kovats Retention Index, a measure of where a compound elutes in gas chromatography, has been reported on a standard non-polar column.

Table 3: Kovats Retention Index

Retention Index (Standard Non-Polar)
1100.6, 1105.85, 1108.4, 1110, 1115.4, 1116.3

Source: NIST Mass Spectrometry Data Center[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectral data for at least one diastereomer of this compound is available. This technique is crucial for elucidating the carbon framework of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the public domain. However, a general workflow for the analytical characterization of a saturated alkane like this compound is presented below.

General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pure sample of a saturated hydrocarbon such as this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample This compound Sample Dissolution Dissolution in a suitable solvent (e.g., hexane, dichloromethane) Sample->Dissolution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Dissolution->NMR RI Retention Time and Kovats Index Determination GCMS->RI MS Mass Spectrum Analysis (Fragmentation Pattern) GCMS->MS NMR_Spec NMR Spectra Interpretation (Chemical Shifts, Coupling) NMR->NMR_Spec Structure Structural Elucidation and Purity Assessment RI->Structure MS->Structure NMR_Spec->Structure

General analytical workflow for this compound.

Synthesis and Reactivity

Synthesis

Specific, experimentally verified protocols for the synthesis of this compound are not documented in readily available scientific literature. General methods for the synthesis of alkanes, such as the hydrogenation of corresponding alkenes or alkynes, reduction of alkyl halides, and the Clemmensen or Wolff-Kishner reduction of ketones, could theoretically be adapted for its preparation.

Reactivity

As a saturated alkane, this compound is expected to be relatively inert. Saturated hydrocarbons do not react with common laboratory acids, bases, or oxidizing agents like bromine water or potassium permanganate (B83412) under normal conditions.[6] Their primary reactions are combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Biological Activity and Drug Development Potential

There is currently no information available in scientific databases or literature regarding any biological activity or potential applications of this compound in drug development or any other field of biomedical research. The lack of functional groups and its nonpolar, inert nature make it an unlikely candidate for typical drug-receptor interactions.

Conclusion

This compound is a structurally defined but poorly characterized branched alkane. While its basic physicochemical properties can be predicted and some analytical data exists, there is a significant knowledge gap concerning its synthesis, reactivity, and biological function. For researchers in drug development, this compound currently holds no known relevance. Further research would be required to explore any potential applications, starting with the development of a reliable synthetic route and subsequent screening for biological activity.

References

The Impact of Molecular Architecture on the Physical Properties of Highly Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physical properties of highly branched alkanes. Understanding these properties is crucial for applications ranging from solvent science and lubrication technology to their use as inert scaffolds in drug development. This document summarizes key quantitative data, outlines experimental protocols for their determination, and provides visual representations of the structure-property relationships.

Core Principles: Intermolecular Forces and Molecular Geometry

The physical properties of alkanes, which are nonpolar molecules, are primarily governed by weak intermolecular van der Waals forces, specifically London dispersion forces. The strength of these forces is influenced by two main factors:

  • Surface Area: Larger, more extended molecules have a greater surface area for intermolecular contact, leading to stronger dispersion forces.

  • Polarizability: The ease with which the electron cloud of a molecule can be distorted to form a temporary dipole. Larger molecules with more electrons are more polarizable.

Highly branched alkanes, in comparison to their linear isomers, exhibit unique physical characteristics due to their more compact, spherical shapes. This altered geometry significantly impacts how these molecules interact with each other in the liquid and solid states.

Boiling Point: The Effect of Reduced Surface Area

A general and well-established trend is that for a given number of carbon atoms, an increase in branching leads to a decrease in boiling point.[1][2][3] This is a direct consequence of the change in molecular shape.

Linear alkanes can align and pack closely together, maximizing the surface area available for intermolecular interactions.[2] In contrast, the more spherical shape of highly branched alkanes reduces the effective surface area for contact between molecules.[1][2] This weakening of the van der Waals forces means that less thermal energy is required to overcome these attractions and transition from the liquid to the gaseous phase.

The following table summarizes the boiling points of isomers of pentane, hexane, heptane, and octane, clearly illustrating this trend.

Table 1: Boiling Points of Isomeric Alkanes (°C)

Alkane Isomer Boiling Point (°C)
Pentane (C₅H₁₂) n-Pentane36.1[4][5]
Isopentane (2-Methylbutane)27.7[6]
Neopentane (B1206597) (2,2-Dimethylpropane)9.5[7]
Hexane (C₆H₁₄) n-Hexane69[8][9]
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58
Heptane (C₇H₁₆) n-Heptane98.4[10]
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9
Octane (C₈H₁₈) n-Octane125.7[11]
2-Methylheptane117.6
3-Methylheptane119.0
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
2,2,3-Trimethylpentane113.5
2,2,4-Trimethylpentane (Isooctane)99.3
2,3,3-Trimethylpentane114.8
2,3,4-Trimethylpentane113.5

Note: Data for some isomers were not available in the search results.

G Relationship Between Branching and Boiling Point cluster_0 Molecular Structure cluster_1 Physical Property Linear Alkane Linear Alkane High Boiling Point High Boiling Point Linear Alkane->High Boiling Point Large Surface Area, Stronger van der Waals Forces Branched Alkane Branched Alkane Low Boiling Point Low Boiling Point Branched Alkane->Low Boiling Point Reduced Surface Area, Weaker van der Waals Forces Highly Branched Alkane Highly Branched Alkane Highly Branched Alkane->Low Boiling Point More Spherical Shape, Weakest van der Waals Forces

Caption: Branching decreases boiling point.

Melting Point: A Tale of Two Factors - Packing Efficiency and Intermolecular Forces

The relationship between branching and melting point is more complex than that of boiling point. Two competing factors are at play:

  • Intermolecular Forces: As with boiling points, increased branching generally leads to weaker van der Waals forces. This would suggest a decrease in melting point.

  • Crystal Lattice Packing: The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid. The efficiency with which molecules can pack into this lattice significantly affects the melting point.

For many branched alkanes, the disruption in linearity leads to less efficient packing and thus a lower melting point compared to their straight-chain isomers. However, highly symmetrical and compact molecules, such as neopentane, can pack very efficiently into a crystal lattice, similar to spheres. This efficient packing can lead to a significantly higher melting point than their less branched isomers, despite having weaker intermolecular forces.[12] The anomalously high melting point of neopentane is a classic example of this phenomenon.[4]

Table 2: Melting Points of Isomeric Alkanes (°C)

Alkane Isomer Melting Point (°C)
Pentane (C₅H₁₂) n-Pentane-129.7[13]
Isopentane (2-Methylbutane)-159.9[13]
Neopentane (2,2-Dimethylpropane)-16.6[13]
Hexane (C₆H₁₄) n-Hexane-95[8][9]
2-Methylpentane-153.7
3-Methylpentane-118
2,2-Dimethylbutane-99.9
2,3-Dimethylbutane-128.6
Heptane (C₇H₁₆) n-Heptane-90.6[10]
2-Methylhexane-118.3
3-Methylhexane-119.5
2,2-Dimethylpentane-123.8
2,3-Dimethylpentane-135
2,4-Dimethylpentane-121.1
3,3-Dimethylpentane-134.5
3-Ethylpentane-118.6
2,2,3-Trimethylbutane-25.0
Octane (C₈H₁₈) n-Octane-56.8[11]
2-Methylheptane-109.0
3-Methylheptane-120.5
4-Methylheptane-120.6
2,2-Dimethylhexane-121.2
2,3-Dimethylhexane-110.1
2,4-Dimethylhexane-119.2
2,5-Dimethylhexane-91.0
3,3-Dimethylhexane-125.7
3,4-Dimethylhexane-110.4
2,2,3-Trimethylpentane-100.7
2,2,4-Trimethylpentane (Isooctane)-107.4
2,3,3-Trimethylpentane-100.7
2,3,4-Trimethylpentane-109.1

Note: Data for some isomers were not available in the search results.

G Factors Influencing Melting Point of Branched Alkanes Branching Branching Weaker van der Waals Forces Weaker van der Waals Forces Branching->Weaker van der Waals Forces Reduced Surface Area Increased Symmetry Increased Symmetry Branching->Increased Symmetry In highly branched, compact molecules Lower Melting Point Lower Melting Point Weaker van der Waals Forces->Lower Melting Point Efficient Crystal Packing Efficient Crystal Packing Increased Symmetry->Efficient Crystal Packing Higher Melting Point Higher Melting Point Efficient Crystal Packing->Higher Melting Point

Caption: Branching's dual effect on melting point.

Density and Viscosity: The Role of Molecular Packing and Entanglement

Density

Alkanes are less dense than water.[7] For isomeric alkanes, there is a general trend of decreasing density with an initial increase in branching.[6] This is attributed to the less efficient packing of the branched molecules in the liquid state, leading to more free space between them. However, highly symmetrical and compact isomers, like neopentane, can sometimes exhibit a higher density due to their ability to pack more efficiently.[6]

Table 3: Density of Pentane Isomers (at 20°C)

Isomer Density (g/mL)
n-Pentane0.626
Isopentane (2-Methylbutane)0.616
Neopentane (2,2-Dimethylpropane)0.627
Viscosity

Viscosity is a measure of a fluid's resistance to flow. For smaller alkanes, increased branching generally leads to a lower viscosity.[14] The more spherical shape of branched isomers allows them to roll past each other more easily than the elongated linear isomers, which can become entangled.[15]

However, for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.[16]

Table 4: Viscosity of Selected Alkanes

Alkane Viscosity (mPa·s at 20°C)
n-Pentane0.240[4]
Isopentane (2-Methylbutane)~0.22
n-Hexane0.326
n-Heptane0.409
n-Octane0.542

Experimental Protocols for Physical Property Determination

The determination of the physical properties of alkanes is typically performed using standardized test methods, such as those developed by ASTM International. Below are summaries of the methodologies for key experiments.

Determination of Boiling Point (ASTM D86)

This method determines the boiling range characteristics of petroleum products, which is applicable to liquid alkanes.[2][3][13][17][18]

  • Apparatus: A distillation flask, condenser, cooling bath, heat source, temperature measuring device, and a receiving cylinder.[3]

  • Procedure:

    • A 100 mL sample of the alkane is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate is collected is recorded as the initial boiling point.

    • The temperature is recorded as the volume of condensate in the receiving cylinder increases.

    • The final boiling point is the maximum temperature reached during the distillation.

  • Data Presentation: The results are typically presented as a distillation curve of temperature versus the percentage of sample recovered.

Determination of Melting Point (ASTM D2386 - Freezing Point)

While technically a freezing point determination, this method is used for hydrocarbons and is analogous to melting point.

  • Apparatus: A jacketed sample tube, a stirrer, and a temperature-measuring device.

  • Procedure:

    • The liquid alkane sample is cooled while being continuously stirred.

    • The temperature is recorded at regular intervals.

    • The freezing point is the temperature at which crystals of the hydrocarbon appear in equilibrium with the liquid. This is often observed as a plateau in the cooling curve.

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.[12][19][20][21][22]

  • Apparatus: A glass hydrometer, a hydrometer cylinder, and a thermometer.

  • Procedure:

    • The sample is brought to a specified temperature, and a portion is transferred to a hydrometer cylinder.

    • The hydrometer is gently lowered into the sample and allowed to float freely.

    • Once the hydrometer has settled and the temperature has stabilized, the scale reading at the principal surface of the liquid is recorded.

    • The temperature of the sample is also recorded.

    • The observed hydrometer reading is corrected to a reference temperature using standard tables.

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products.[1][16][23][24][25]

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timer.

  • Procedure:

    • A known volume of the liquid alkane is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up into the upper reservoir of the viscometer.

    • The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

    • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

G Experimental Workflow for Physical Property Determination Sample Preparation Sample Preparation Boiling Point Determination (ASTM D86) Boiling Point Determination (ASTM D86) Sample Preparation->Boiling Point Determination (ASTM D86) Melting Point Determination (ASTM D2386) Melting Point Determination (ASTM D2386) Sample Preparation->Melting Point Determination (ASTM D2386) Density Determination (ASTM D1298) Density Determination (ASTM D1298) Sample Preparation->Density Determination (ASTM D1298) Viscosity Determination (ASTM D445) Viscosity Determination (ASTM D445) Sample Preparation->Viscosity Determination (ASTM D445) Data Analysis & Reporting Data Analysis & Reporting Boiling Point Determination (ASTM D86)->Data Analysis & Reporting Melting Point Determination (ASTM D2386)->Data Analysis & Reporting Density Determination (ASTM D1298)->Data Analysis & Reporting Viscosity Determination (ASTM D445)->Data Analysis & Reporting

Caption: Workflow for physical property analysis.

Conclusion

The physical properties of highly branched alkanes are a direct consequence of their molecular architecture. Increased branching disrupts the close packing and reduces the effective surface area for intermolecular interactions, leading to lower boiling points and, for smaller alkanes, lower viscosities. The effect on melting point is more nuanced, with the high symmetry of some highly branched structures leading to efficient crystal packing and unexpectedly high melting points. A thorough understanding of these structure-property relationships is essential for the effective application of these compounds in research and industry.

References

A Technical Guide to the Synthesis of Dodecane (C12H26) Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and contemporary methods for the synthesis of dodecane (B42187) (C12H26) isomers. The controlled synthesis of specific alkane isomers is crucial for a variety of research applications, including the development of high-performance lubricants, advanced jet fuel surrogates, and as reference standards in analytical chemistry. This document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols and logical workflows.

Catalytic Hydroisomerization of n-Dodecane

Catalytic hydroisomerization is a powerful technique for converting linear n-dodecane into a complex mixture of its branched isomers. This process is of paramount importance in the petroleum industry for improving the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel. In a research context, it provides access to a wide range of iso-dodecanes. The reaction is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement.

Reaction Mechanism and Workflow

The generally accepted mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation on an acid site (e.g., a zeolite) to form a carbenium ion. This ion then undergoes skeletal rearrangement (isomerization) before being deprotonated back to an iso-alkene and finally hydrogenated on the metal site to the corresponding iso-alkane.

Hydroisomerization_Mechanism cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) A n-Dodecane B n-Dodecene A->B - H₂ C n-Dodecyl Carbenium Ion B->C + H⁺ F iso-Dodecene G iso-Dodecane F->G + H₂ D Skeletal Rearrangement C->D Isomerization E iso-Dodecyl Carbenium Ion D->E E->F - H⁺ Hydroisomerization_Workflow start Start prep 1. Prepare and Sieve Catalyst Powder start->prep load 2. Load Catalyst into Fixed-Bed Reactor prep->load reduce 3. Reduce Catalyst (In Situ, H₂ Flow, 420°C) load->reduce react 4. Run Reaction (Set T, P; Feed n-C₁₂ + H₂) reduce->react collect 5. Collect Liquid Product react->collect analyze 6. Analyze Product by GC-FID collect->analyze end End analyze->end Grignard_Logic_Flow reagent1 Grignard Reagent (R¹-MgX) step1 Step 1: Nucleophilic Addition reagent1->step1 reagent2 Ketone (R²-CO-R³) reagent2->step1 intermediate Tertiary Alcohol (R¹R²R³C-OH) step1->intermediate step2 Step 2: Reduction of Alcohol intermediate->step2 product Target Branched Alkane (R¹R²R³C-H) step2->product Wurtz_Mechanism start 2 R-X + 2 Na step1 Step 1: Single Electron Transfer Na → R-X start->step1 radicals 2 R• (Alkyl Radicals) + 2 Na⁺X⁻ step1->radicals step2 Step 2: Radical Dimerization radicals->step2 product R-R (Symmetrical Alkane) step2->product Decision_Tree start What is the desired C₁₂H₂₆ product? q1 A single, pure isomer or a mixture of isomers? start->q1 ans_mixture Mixture of Branched Isomers q1->ans_mixture Mixture ans_single Single Pure Isomer q1->ans_single Single method_hydro Use Catalytic Hydroisomerization ans_mixture->method_hydro q2 Is the target isomer symmetrical (e.g., R-R)? ans_single->q2 ans_symm Symmetrical Isomer q2->ans_symm Yes ans_unsymm Unsymmetrical or Highly Branched Isomer q2->ans_unsymm No method_wurtz Use Wurtz Reaction or Kolbe Electrolysis ans_symm->method_wurtz method_grignard Use Grignard-based Synthesis ans_unsymm->method_grignard

An In-depth Technical Guide to the Isomers of Tetramethyloctane and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural isomers of tetramethyloctane, with a focus on their relative thermodynamic stability. The principles and methodologies discussed herein are broadly applicable to the study of branched alkanes, which are fundamental structures in organic and medicinal chemistry. Understanding the stability of these isomers is crucial for predicting reaction outcomes, understanding intermolecular interactions, and for the rational design of molecules with specific physicochemical properties.

Introduction to Alkane Isomer Stability

The stability of alkane isomers is a complex phenomenon governed by a subtle interplay of electronic and steric effects. It is a well-established principle that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts.[1][2] This increased stability is reflected in their lower standard enthalpies of combustion (ΔH°c) and more negative standard enthalpies of formation (ΔH°f).[3][4]

Several theories have been proposed to explain this observation. While steric hindrance might intuitively be expected to destabilize highly branched alkanes, computational studies have shown that branched alkanes can have less destabilizing steric energy than their linear isomers.[5][6] More significant contributions to the enhanced stability of branched alkanes are thought to arise from electron correlation effects and stabilizing electrostatic interactions.[5][7] Specifically, correlation effects between electrons in 1,3-alkyl groups are believed to be largely responsible for the greater stability of branched alkanes.[7]

Isomers of Tetramethyloctane

Tetramethyloctane is an isomer of dodecane (B42187) (C₁₂H₂₆), which has a total of 355 structural isomers.[3][5] A systematic enumeration of all tetramethyloctane isomers is beyond the scope of this guide. However, a representative selection of isomers is presented below to illustrate the principles of stability.

Table 1: A Selection of Tetramethyloctane Isomers

IUPAC NameCAS NumberPubChem CID
2,2,3,3-Tetramethyloctane11993955
2,2,3,4-Tetramethyloctane62199-22-853428835
2,2,3,5-Tetramethyloctane62183-76-053428641
2,2,4,4-Tetramethyloctane62183-79-312307584
2,2,5,5-Tetramethyloctane62183-83-953428750
2,2,6,6-Tetramethyloctane1071-26-770830
2,2,6,7-Tetramethyloctane62199-21-753428761
2,2,7,7-Tetramethyloctane1071-31-470835
2,3,4,5-Tetramethyloctane62199-27-353428857
2,3,4,6-Tetramethyloctane62199-28-412757221
2,3,6,7-Tetramethyloctane52670-34-5537765
3,3,4,4-Tetramethyloctane62199-41-112307611
3,3,5,5-Tetramethyloctane62199-44-412307613
3,3,5,6-Tetramethyloctane62199-45-553424859
3,3,6,6-Tetramethyloctane62199-46-6143887
3,4,5,6-Tetramethyloctane52897-16-412307624

Quantitative Analysis of Isomer Stability

The relative stability of alkane isomers is best quantified by their standard enthalpy of formation (ΔH°f) or standard enthalpy of combustion (ΔH°c). A more negative (or less positive) ΔH°f indicates greater stability, while a less negative ΔH°c also signifies greater stability.

Due to the vast number of tetramethyloctane isomers, comprehensive experimental thermochemical data is scarce. The following table presents available data for a limited number of isomers.

Table 2: Thermochemical Data for Selected Tetramethyloctane Isomers

IsomerStandard Enthalpy of Combustion (ΔH°c) (kJ/mol)Standard Enthalpy of Formation (ΔH°f) (kJ/mol)Data Source
3,3,6,6-Tetramethyloctane-8065.1 (liquid)-373 (liquid)NIST WebBook[8]
2,2,7,7-TetramethyloctaneNot availableNot directly available; ΔrH° of hydrogenation to form this isomer is reported.[9]NIST WebBook[9]

Note: The stability of isomers can also be inferred from computational chemistry methods, which can provide reliable estimates of enthalpies of formation.

Experimental and Computational Protocols for Determining Stability

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of liquid organic compounds like tetramethyloctane isomers.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the tetramethyloctane isomer is placed in a crucible within the bomb calorimeter. For volatile liquids, encapsulation in a gelatin capsule or use of a specialized platinum crucible with a lid may be necessary to prevent evaporation.

  • Bomb Assembly: A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere, simplifying corrections.

  • Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (determined using a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and the combustion of the fuse wire.

Computational Protocol: Ab Initio Thermochemistry

High-level ab initio quantum chemistry calculations provide a powerful tool for accurately predicting the enthalpies of formation of alkane isomers.

Methodology:

  • Conformational Search: A thorough conformational search is performed for each tetramethyloctane isomer to identify the lowest energy conformers. This is a critical step as the calculated enthalpy should correspond to the Boltzmann-weighted average of the stable conformers.

  • Geometry Optimization and Frequency Calculation: The geometry of each stable conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method and a larger basis set (e.g., CCSD(T)/cc-pVTZ) to obtain a more precise electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an isodesmic or hypohomodesmotic reaction scheme. These reaction schemes are designed to maximize the cancellation of errors in the electronic structure calculations by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated from the computed energies of the reactants and products. By using known experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target isomer can be determined with high accuracy.

Workflow for Stability Analysis of Tetramethyloctane Isomers

The following diagram illustrates the logical workflow for identifying and ranking the stability of tetramethyloctane isomers.

stability_workflow Workflow for Stability Analysis of Tetramethyloctane Isomers cluster_identification Isomer Identification cluster_stability Stability Determination cluster_analysis Data Analysis and Ranking start Start gen_isomers Generate All Possible Tetramethyloctane Isomers start->gen_isomers filter_isomers Filter for Unique Structural Isomers gen_isomers->filter_isomers exp_method Experimental Method (Bomb Calorimetry) filter_isomers->exp_method comp_method Computational Method (Ab Initio Calculations) filter_isomers->comp_method exp_data Heat of Combustion Data exp_method->exp_data comp_data Enthalpy of Formation Data comp_method->comp_data data_table Compile Data in Comparison Table exp_data->data_table comp_data->data_table rank_stability Rank Isomers by Stability (Lower ΔH°c or more negative ΔH°f) data_table->rank_stability conclusion Draw Conclusions on Structure-Stability Relationships rank_stability->conclusion end End conclusion->end

Caption: Workflow for identifying and ranking the stability of tetramethyloctane isomers.

Conclusion

The stability of tetramethyloctane isomers is primarily dictated by the degree and nature of their branching. More highly branched isomers are generally more stable due to favorable electronic effects. The quantitative determination of isomer stability relies on precise experimental measurements, such as bomb calorimetry, or high-level computational thermochemistry calculations. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to understand and predict the thermodynamic properties of branched alkanes, which is essential for a wide range of applications.

References

Spectroscopic and Chromatographic Profile of 3,4,5,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and chromatographic data for the saturated hydrocarbon 3,4,5,6-tetramethyloctane (C₁₂H₂₆). Due to the limited public availability of detailed spectral information, this document focuses on presenting the confirmed data from public databases and outlines generalized experimental protocols for the analytical techniques used.

Chemical Identity

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₆
Molecular Weight 170.3348 g/mol [1][2][3]
CAS Number 62185-21-1[2]

Spectroscopic and Chromatographic Data

The following sections summarize the available quantitative data for this compound.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available through the National Institute of Standards and Technology (NIST) database. The spectrum (NIST Number 160465) contains a total of 66 peaks.[4] The most prominent fragments are detailed below.[4]

m/zDescription
57Top Peak
432nd Highest Peak
713rd Highest Peak

Note: A full fragmentation table with relative intensities is not publicly available.

Gas Chromatography (GC)

Gas chromatography data is available for several diastereomers of this compound. The Kovats retention indices on a non-polar column are provided below.

DiastereomerKovats Retention Index (I)
a1100.6[1]
d1110.0[3]
-1116.3[4]

Note: The specific stereochemistry of the diastereomers labeled 'a' and 'd' is not specified in the source data. The third value is listed for the parent compound without a specific diastereomer designation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies typical for the experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC data for this compound was originally published by Laet and Tilquin in 1991.[1][3][5] The experimental parameters listed in the NIST database are as follows:[1][3]

ParameterValue
Column Type Capillary
Active Phase SE-30
Column Length 30 m
Column Diameter 0.25 mm
Temperature 70 °C (isothermal)

For the mass spectrometry component (EI-MS), a generalized protocol would involve:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or similar mass analyzer.

  • Detection: An electron multiplier detector to scan a mass range appropriate for the molecular weight (e.g., m/z 35-200).

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum, based on the instrument information available.

  • Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrument: Varian XL-100 NMR Spectrometer.

  • Acquisition: Acquire the spectrum with proton decoupling to produce a spectrum with single lines for each unique carbon atom.

  • Referencing: Reference the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualizations

As there is no documented biological or complex industrial process associated with this compound, the following diagram illustrates a logical workflow for the spectroscopic and chromatographic analysis of this compound.

Spectroscopic_Workflow Figure 1: Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹³C, ¹H) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) GC->MS GC-MS Coupling Retention Retention Index GC->Retention Fragmentation Fragmentation Pattern MS->Fragmentation Shifts Chemical Shifts NMR->Shifts Bonds Vibrational Modes IR->Bonds

References

The Dawn of a New Molecular Architecture: An In-depth Technical Guide to the Discovery and History of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple family of alkanes, the bedrock of organic chemistry, holds a fascinating history of discovery that challenged and reshaped our understanding of molecular structure. The recognition and characterization of branched alkanes, isomers of their linear counterparts, marked a pivotal moment, moving chemistry from mere elemental composition to the intricate three-dimensional arrangement of atoms. This technical guide delves into the core of this discovery, providing a historical narrative intertwined with the experimental protocols and quantitative data that defined this scientific revolution.

The Rise of Isomerism and the Challenge to Existing Theories

In the early 19th century, the prevailing belief was that compounds with the same elemental formula were identical. However, in 1825, Michael Faraday's work with illuminating gas led to an intriguing observation: he isolated a volatile gas with the same percentage composition as ethylene (B1197577) but with double the density, a compound later identified as isobutylene.[1] This, along with Friedrich Wöhler's synthesis of urea (B33335) in 1828, which had the same elemental composition as the inorganic compound ammonium (B1175870) cyanate, began to dismantle the notion that a simple formula could uniquely define a substance.[1][2] These findings laid the groundwork for the concept of isomerism, a term coined by Jöns Jacob Berzelius in 1831, to describe compounds with the same number and type of atoms but with different properties due to different atomic arrangements.[1]

The Dawn of Structural Theory: Butlerov's Contribution

The theoretical framework to explain isomerism in alkanes was significantly advanced by the Russian chemist Aleksandr Butlerov. In 1861, he introduced the concept of "chemical structure," positing that the properties of a molecule are determined not just by its elemental composition but by the specific arrangement and bonding of its atoms.[3][4][5][6][7][8] Butlerov's theory was a powerful predictive tool. He foresaw the existence of isomers for alkanes larger than propane, specifically predicting two isomers for butane (B89635) and three for pentane.[3][4][6]

In a landmark achievement in 1866, Butlerov and his students synthesized isobutane (B21531), providing concrete experimental proof for his theory of chemical structure.[3][4][6] This synthesis was a critical step in validating the concept of branched-chain alkanes.

Early Synthesis and Isolation of Branched Alkanes

The first branched alkanes were likely present in the complex mixtures of hydrocarbons obtained from the distillation of natural sources like coal and, later, petroleum.[9][10] The development of fractional distillation in the mid-19th century was a crucial technology that allowed for the separation of hydrocarbons based on their different boiling points.[9][11][12] This technique, though initially crude, provided the means to isolate fractions enriched in what would later be identified as branched isomers.

The Wurtz Reaction: A Tool for Alkane Synthesis

In 1855, the French chemist Charles Adolphe Wurtz developed a reaction that provided a synthetic route to alkanes.[13][14][15][16] The Wurtz reaction involves the treatment of two alkyl halides with sodium metal to form a new carbon-carbon bond, resulting in a longer alkane.[14][16]

While primarily used for the synthesis of symmetrical, straight-chain alkanes, the Wurtz reaction could, in principle, be adapted to produce branched alkanes by using appropriate branched alkyl halides. For instance, the reaction of two molecules of 2-iodopropane (B156323) with sodium would be expected to yield 2,3-dimethylbutane.

Experimental Protocol: A Representative Wurtz Reaction (Hypothetical 19th-Century Procedure)

  • Objective: To synthesize a branched alkane via the Wurtz reaction.

  • Apparatus: A dry glass flask fitted with a reflux condenser.

  • Reagents:

    • A branched alkyl iodide (e.g., 2-iodopropane).

    • Sodium metal, cut into small, clean pieces.

    • Anhydrous ether as the solvent.

  • Procedure:

    • Small pieces of sodium metal are placed in the flask containing anhydrous ether.

    • The branched alkyl iodide is slowly added to the flask.

    • The reaction mixture is gently warmed to initiate the reaction, which is often exothermic.

    • After the initial reaction subsides, the mixture is refluxed for several hours to ensure complete reaction.

    • Upon cooling, the reaction mixture is carefully treated with water to destroy any unreacted sodium.

    • The ether layer, containing the newly formed alkane, is separated from the aqueous layer.

    • The ether is removed by distillation to yield the crude alkane product.

    • The product is then purified by fractional distillation.

Characterization of Branched Alkanes in the 19th Century

In the absence of modern spectroscopic techniques, 19th-century chemists relied on a combination of physical property measurements and chemical reactions to characterize new compounds.

  • Boiling Point Determination: The boiling point was a crucial physical constant for identifying and assessing the purity of a liquid.[17][18][19][20] The observation that different isomers of an alkane had distinct boiling points was a key piece of evidence for their unique structures. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[20][21]

  • Density: The density of the different isomers was also measured and found to vary, providing another distinguishing physical property.[22]

  • Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig in the 1830s, was used to determine the empirical formula of a compound by measuring the amounts of carbon dioxide and water produced upon combustion.[23]

Quantitative Data: Physical Properties of Alkane Isomers

The distinct physical properties of alkane isomers were fundamental to their discovery and characterization. The following tables summarize the boiling points, melting points, and densities of the isomers of butane, pentane, hexane, heptane, and octane.

Butane Isomers (C₄H₁₀) Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
n-Butane-0.5[6]-138.30.579
Isobutane (2-Methylpropane)-11.7[7]-159.60.557
Pentane Isomers (C₅H₁₂) Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
n-Pentane36.1[17]-129.8[17]0.626[17][22]
Isopentane (2-Methylbutane)27.7-159.90.616[22]
Neopentane (2,2-Dimethylpropane)9.5-16.60.627[22]
Hexane Isomers (C₆H₁₄) Boiling Point (°C)
n-Hexane68.7[19]
2-Methylpentane60.3[19]
3-Methylpentane63.3[19]
2,2-Dimethylbutane49.7[19]
2,3-Dimethylbutane58.0[19]
Heptane Isomers (C₇H₁₆) Boiling Point (°C)
n-Heptane98.4[21][24]
2-Methylhexane90.0
3-Methylhexane92.0
2,2-Dimethylpentane79.2
2,3-Dimethylpentane89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9
Octane Isomers (C₈H₁₈) Boiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
3-Methylheptane118.9
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
3-Ethylhexane118.6
2,2,3-Trimethylpentane113.5
2,2,4-Trimethylpentane (Isooctane)99.2
2,3,3-Trimethylpentane114.8
2,3,4-Trimethylpentane113.5
3-Ethyl-2-methylpentane115.6
3-Ethyl-3-methylpentane118.3
2,2,3,3-Tetramethylbutane106.5

Visualizing the Logical Progression and Experimental Workflow

The discovery of branched alkanes was not a singular event but a progression of theoretical insights and experimental validations. The following diagrams illustrate these relationships.

Discovery_of_Branched_Alkanes A Early Observations of Isomerism (Faraday, Wöhler, Berzelius) B Butlerov's Theory of Chemical Structure A->B Theoretical Foundation C Prediction of Alkane Isomers B->C Predictive Power D Synthesis of Isobutane (Butlerov) C->D Experimental Verification G Validation of Structural Theory D->G E Development of Fractional Distillation F Isolation and Characterization of Branched Alkanes from Natural Sources E->F Enabling Technology F->G

Logical flow from early concepts to the validation of structural theory.

Wurtz_Reaction_Workflow Start Start: Branched Alkyl Halide and Sodium Metal A Reaction in Anhydrous Ether Start->A B Reflux to Drive Reaction A->B C Workup: Quench Unreacted Sodium B->C D Separation of Organic Layer C->D E Purification by Fractional Distillation D->E End End: Purified Branched Alkane E->End

A generalized experimental workflow for the Wurtz synthesis of a branched alkane.

Conclusion: A Foundation for Modern Chemistry

The discovery and history of branched alkanes are a testament to the interplay between theoretical postulation and experimental verification. The journey from observing anomalous properties in hydrocarbons to the deliberate synthesis of a branched isomer like isobutane laid the foundation for structural organic chemistry. This understanding of how the same atoms can be arranged in different ways to produce molecules with distinct properties is a cornerstone of modern chemistry, with profound implications for fields ranging from materials science to drug development. The ability to synthesize and characterize molecules with specific, highly branched structures remains a critical skill in the development of new chemical entities with tailored properties.

References

An In-depth Technical Guide to the Thermodynamic Properties of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of saturated hydrocarbons (alkanes). It includes quantitative data, detailed experimental protocols for determining these properties, and a visualization of their interrelationships, designed to be a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Properties of Saturated Hydrocarbons

Saturated hydrocarbons are fundamental organic molecules, and their thermodynamic properties are crucial for understanding their behavior in chemical reactions and physical processes. The key thermodynamic properties include the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), molar heat capacity at constant pressure (Cp), and Gibbs free energy of formation (ΔGf°).[1] These properties are essential for predicting the feasibility and spontaneity of reactions, calculating reaction enthalpies, and understanding the stability of these compounds.[2][3]

Data Presentation: Thermodynamic Properties of n-Alkanes

The following tables summarize the standard thermodynamic properties for a series of n-alkanes at 298.15 K and 1 bar.

Table 1: Standard Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy of n-Alkanes (Gas Phase) [4]

AlkaneChemical FormulaΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
MethaneCH₄-74.9-50.6186
EthaneC₂H₆-84.5-33.0230
PropaneC₃H₈-104.0-23.0270
ButaneC₄H₁₀-127.2-17.0310
PentaneC₅H₁₂-146.4-8.4349
HexaneC₆H₁₄-167.2-0.3388

Table 2: Molar Heat Capacity at Constant Pressure of n-Alkanes (Gas Phase at 298.15 K)

AlkaneChemical FormulaCp (J/mol·K)
MethaneCH₄35.7
EthaneC₂H₆52.5
PropaneC₃H₈73.6
ButaneC₄H₁₀97.5
PentaneC₅H₁₂120.1
HexaneC₆H₁₄143.1

Note: The values for molar heat capacity are sourced from various critically evaluated data compilations.[5][6]

Experimental Protocols

The determination of thermodynamic properties is primarily achieved through precise calorimetric measurements.

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using bomb calorimetry .[7][8]

Experimental Workflow: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the liquid or solid hydrocarbon (often in pellet form) is placed in a sample holder within a high-pressure stainless steel container called a "bomb".[9] A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30-40 atm.[10]

  • Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are also placed in the water.[11]

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[10] The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion to determine the total temperature change (ΔT).

  • Calibration: The heat capacity of the calorimeter system (the "bomb constant") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.[8]

  • Calculation of ΔHc°: The heat released by the combustion of the hydrocarbon sample is calculated using the measured temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.[9]

  • Calculation of ΔHf°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. For the combustion of a hydrocarbon CₓHᵧ:

    CₓHᵧ + (x + y/4)O₂(g) → xCO₂(g) + y/2H₂O(l)

    ΔHc° = [x * ΔHf°(CO₂) + (y/2) * ΔHf°(H₂O)] - [ΔHf°(CₓHᵧ) + (x + y/4) * ΔHf°(O₂)]

    Since the standard enthalpy of formation of an element in its standard state (O₂) is zero, the equation can be rearranged to solve for ΔHf°(CₓHᵧ).

The molar heat capacity of a substance is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius (or one Kelvin). For liquids, it is often measured using adiabatic calorimetry .

Experimental Workflow: Adiabatic Calorimetry

  • Calorimeter Setup: A known mass of the hydrocarbon is placed in a sample cell within a calorimeter. The calorimeter is designed with adiabatic shields that are maintained at the same temperature as the sample cell to prevent heat loss to the surroundings.

  • Heating: A precisely measured amount of electrical energy (heat) is supplied to the sample through a heater.

  • Temperature Measurement: The resulting temperature increase of the sample is measured with a high-precision thermometer.

  • Calculation of Cp: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature rise and the number of moles of the substance. Measurements are typically made over a range of temperatures.[5][12]

The absolute entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature, starting from as close to absolute zero (0 K) as possible.[13][14]

Experimental Workflow: Heat Capacity Calorimetry for Entropy

  • Low-Temperature Calorimetry: The heat capacity (Cp) of the hydrocarbon is measured from a very low temperature (e.g., using a cryostat) up to the desired temperature (e.g., 298.15 K).

  • Phase Transitions: The enthalpy changes (ΔH) for any phase transitions (e.g., solid-solid transitions, melting, and vaporization) that occur within the temperature range are also measured.

  • Calculation of S°: The standard molar entropy at a temperature T is calculated by integrating the heat capacity divided by temperature from 0 K to T, and adding the entropy changes for any phase transitions:

    S°(T) = ∫₀ᵀ (Cp/T) dT + ΔStransitions

    where ΔStransition = ΔHtransition / Ttransition. The Third Law of Thermodynamics states that the entropy of a perfect crystalline substance at absolute zero is zero, providing a baseline for this calculation.[13]

Mandatory Visualization

The following diagram illustrates the fundamental relationships between the core thermodynamic properties of saturated hydrocarbons.

ThermodynamicProperties H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G G = H - TS Cp Heat Capacity (Cp) Cp->H ΔH = ∫Cp dT Cp->S ΔS = ∫(Cp/T) dT T Temperature (T) T->G G = H - TS

Caption: Interrelationship of core thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols for 3,4,5,6-Tetramethyloctane as a Potential Gasoline Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous demand for higher engine efficiency and stricter emissions regulations necessitates the development of advanced gasoline formulations. High-octane fuels are critical for modern spark-ignition engines, as they allow for higher compression ratios, leading to improved thermodynamic efficiency and reduced fuel consumption. Engine knock, or the premature autoignition of the fuel-air mixture, is a major limiting factor in engine performance. Highly branched alkanes are known to be excellent gasoline components due to their high resistance to knocking.[1][2][3][4] Their molecular structure is more stable and provides for controlled combustion compared to their linear counterparts.[1] This document outlines the potential application of 3,4,5,6-tetramethyloctane, a highly branched C12 alkane, as a novel gasoline additive to enhance octane (B31449) rating and overall fuel performance. The following sections provide its physicochemical properties and detailed protocols for its synthesis and evaluation.

Physicochemical Properties

This compound possesses a molecular structure that suggests it could be a valuable high-octane component in gasoline. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₆[5][6][7]
Molecular Weight170.33 g/mol [5][6][7]
IUPAC NameThis compound[6]
CAS Registry Number62185-21-1[6]
Boiling Point (Tboil)472.20KJoback Calculated Property[5]
Critical Temperature (Tc)646.78KJoback Calculated Property[5]
Critical Pressure (Pc)1829.41kPaJoback Calculated Property[5]
Enthalpy of Formation (gas, ΔfH°gas)-312.13kJ/molJoback Calculated Property[5]
Enthalpy of Vaporization (ΔvapH°)40.75kJ/molJoback Calculated Property[5]
McGowan's Characteristic Volume (McVol)179.940ml/molMcGowan Calculated Property[5]

Proposed Advantages and Mechanism of Action

The significant degree of branching in this compound is hypothesized to confer high anti-knock properties. Straight-chain alkanes are more prone to autoignition, which causes engine knock.[2][4] The branched structure of this compound is expected to be more resistant to the free-radical chain reactions that lead to premature combustion.[1] This increased stability should result in a higher Research Octane Number (RON) and Motor Octane Number (MON), making it a potent octane booster when blended with base gasoline.

G cluster_0 Combustion Process Compression Fuel-Air Mixture Compression Radical_Formation Formation of Reactive Radicals Compression->Radical_Formation Chain_Reaction Rapid Chain Reactions (Linear Alkanes) Radical_Formation->Chain_Reaction Prone to Branched_Alkane This compound (Highly Branched) Knock Engine Knock (Autoignition) Chain_Reaction->Knock Stable_Radicals Formation of More Stable Radicals Branched_Alkane->Stable_Radicals Promotes Controlled_Combustion Controlled Combustion (Spark-Ignited) Stable_Radicals->Controlled_Combustion Leads to

Caption: Hypothetical anti-knock mechanism of this compound.

Experimental Protocols

To validate the efficacy of this compound as a gasoline additive, a series of synthesis and performance evaluation experiments are required.

Protocol 1: Synthesis of Highly Branched Alkanes

While various methods exist for synthesizing highly branched alkanes, a common approach involves Grignard reactions to create tertiary alcohols, followed by dehydration and hydrogenation.[8]

Objective: To synthesize this compound for fuel testing.

Materials:

  • Appropriate alkyl halides and magnesium turnings for Grignard reagent formation.

  • Suitable ketone or ester as the electrophile.

  • Anhydrous diethyl ether or THF.

  • Phosphoric acid (for dehydration).

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation).[8]

  • Hydrogen gas source.

  • Standard laboratory glassware and purification apparatus (distillation, chromatography).

Methodology:

  • Grignard Reaction: Prepare the necessary Grignard reagent from an appropriate alkyl halide and magnesium in anhydrous ether. React the Grignard reagent with a suitable ketone or ester to form a tertiary alcohol. This step creates the carbon-carbon bonds necessary for the branched structure.

  • Dehydration: Dehydrate the resulting tertiary alcohol using an acid catalyst like phosphoric acid to form a mixture of alkenes.

  • Hydrogenation: Hydrogenate the alkene mixture using a 10% Pd/C catalyst under a hydrogen atmosphere to yield the saturated alkane, this compound.[8]

  • Purification and Characterization: Purify the final product using fractional distillation. Confirm the structure and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Fuel Blend Preparation

Objective: To prepare gasoline blends containing this compound for performance testing.

Materials:

  • Base gasoline (e.g., 91 RON unleaded).

  • Synthesized and purified this compound.

  • Volumetric flasks and pipettes.

Methodology:

  • Prepare three test blends of this compound in base gasoline at concentrations of 5%, 10%, and 20% by volume (v/v).

  • Label the blends clearly (e.g., BASE, TMO-5, TMO-10, TMO-20).

  • Ensure thorough mixing and store the blends in appropriate fuel containers.

Protocol 3: Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of the fuel blends.

Apparatus:

  • Cooperative Fuel Research (CFR) engine.[9][10]

Methodology:

  • RON Testing (ASTM D2699):

    • Calibrate the CFR engine according to the ASTM D2699 standard.[9][11][12][13]

    • Operate the engine under the specified mild conditions (600 rpm engine speed, 52°C intake temperature).[13]

    • Test the base gasoline and each TMO blend, comparing their knock intensity against primary reference fuels (mixtures of iso-octane and n-heptane).[13][14]

    • Record the RON for each fuel sample.

  • MON Testing (ASTM D2700):

    • Re-calibrate the CFR engine according to the ASTM D2700 standard.[9][10][12]

    • Operate the engine under more severe conditions (900 rpm engine speed, 149°C intake temperature).[13]

    • Test the base gasoline and each TMO blend against primary reference fuels.

    • Record the MON for each fuel sample.

Protocol 4: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

Apparatus:

  • Modern spark-ignition engine mounted on an engine dynamometer test bed.[15][16][17]

  • Exhaust gas analyzer for CO, HC, and NOx.

  • Particulate matter (PM) measurement system.

  • Fuel flow meter.

Methodology:

  • Engine Setup: Install and instrument the test engine on the dynamometer.

  • Baseline Test: Operate the engine with the base gasoline across a range of speeds and loads (e.g., following a predefined test cycle like the EPA transient test protocol).[18] Record baseline data for power, torque, brake-specific fuel consumption (BSFC), and emissions (CO, HC, NOx, PM).[16][19]

  • Additive Testing: For each TMO blend (TMO-5, TMO-10, TMO-20), repeat the same test cycle. Ensure the fuel system is adequately flushed between tests.

  • Data Acquisition: Continuously record all performance and emissions data throughout the tests.

  • Analysis: Compare the data from the TMO blends to the baseline data to quantify the effects of the additive.

G cluster_testing Performance Evaluation start Start synthesis Synthesis of This compound start->synthesis purification Purification & Characterization (GC-MS, NMR) synthesis->purification blending Fuel Blending (5%, 10%, 20% in Base Fuel) purification->blending octane_test Octane Testing (ASTM D2699/D2700) blending->octane_test engine_test Engine Dynamometer Test (Performance & Emissions) blending->engine_test analysis Data Analysis & Comparison octane_test->analysis engine_test->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Data Presentation

All quantitative results from the experimental protocols should be summarized in clear, structured tables to facilitate comparison between the different fuel blends.

Table 2: Octane Number Evaluation

Fuel SampleRON (ASTM D2699)MON (ASTM D2700)Octane Sensitivity (RON - MON)
Base Gasoline
TMO-5 (5%)
TMO-10 (10%)
TMO-20 (20%)

Table 3: Engine Performance Summary (at Peak Torque)

Fuel SampleEngine Speed (rpm)Torque (Nm)Power (kW)BSFC (g/kWh)
Base Gasoline
TMO-5 (5%)
TMO-10 (10%)
TMO-20 (20%)

Table 4: Emissions Analysis Summary (Averaged over Test Cycle)

Fuel SampleCO (% change vs. Base)HC (% change vs. Base)NOx (% change vs. Base)PM (% change vs. Base)
TMO-5 (5%)
TMO-10 (10%)
TMO-20 (20%)

Conclusion and Future Work

Based on the principles of combustion chemistry, this compound shows significant promise as a high-performance gasoline additive for increasing octane rating and improving engine performance. The experimental protocols detailed in this document provide a comprehensive framework for validating its potential benefits. Successful results would warrant further investigation into its long-term effects on engine durability, material compatibility, and the economic feasibility of its large-scale production.

References

Application Note: Hypothetical Use of 3,4,5,6-Tetramethyloctane as a Volatile Organic Compound (VOC) Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4,5,6-Tetramethyloctane is not currently established as a biomarker for any specific disease or condition. This document presents a hypothetical application and generalized protocols to illustrate the potential workflow and methodologies for researchers, scientists, and drug development professionals interested in the analysis of volatile organic compounds (VOCs).

Introduction

Volatile organic compounds (VOCs) present in biological samples, such as breath, urine, and blood, are gaining interest as potential non-invasive biomarkers for diagnosing and monitoring various physiological and pathological states. This application note outlines a hypothetical scenario where this compound, a saturated hydrocarbon, is investigated as a potential biomarker. The protocols described herein are generalizable for the analysis of similar VOCs using gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This data is essential for developing appropriate analytical methodologies.

PropertyValueReference
Molecular FormulaC12H26[1][2][3]
Molecular Weight170.33 g/mol [1][2][3]
IUPAC NameThis compound[1][3]
CAS Number62185-21-1
Boiling Point (Predicted)199 °C (472.15 K)
logP (Octanol-Water Partition Coefficient)5.6[3]

Hypothetical Clinical Relevance

For the purpose of this application note, we will hypothesize that elevated levels of this compound in exhaled breath are associated with a specific metabolic disorder. The following protocols are designed to test this hypothesis by quantifying the concentration of this VOC in breath samples.

Experimental Protocols

Breath Sample Collection

A standardized protocol for breath sample collection is critical to ensure the reproducibility and quality of the data.

Materials:

  • Inert breath collection bags (e.g., Tedlar®)

  • Mouthpiece and non-return valve

  • Sample collection pump

  • Adsorbent tubes packed with a suitable sorbent material (e.g., Tenax® TA)

Procedure:

  • Patient Preparation: The patient should be in a resting state for at least 10 minutes before sample collection. They should avoid eating, drinking, or smoking for at least 2 hours prior to the test.

  • Exhaled Air Collection: The patient exhales normally through the mouthpiece connected to the collection bag. The first portion of the breath (dead space air) is discarded.

  • Sample Trapping: A defined volume of the collected breath is drawn through an adsorbent tube using a calibrated pump. The VOCs, including the hypothetical this compound, are trapped on the sorbent.

  • Storage: The adsorbent tubes are sealed and stored at 4°C until analysis.

Sample Preparation and Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Instrumentation:

  • Thermal Desorption (TD) unit

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating hydrocarbons.

TD-GC-MS Parameters (Illustrative):

ParameterSetting
Thermal Desorption
Primary Desorption Temperature280°C
Primary Desorption Time10 min
Cold Trap Temperature-10°C
Secondary Desorption Temperature300°C
Gas Chromatography
Injection ModeSplitless
Carrier GasHelium
Oven Program40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Analysis:

  • The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with a known standard.

  • Quantification can be achieved by creating a calibration curve using external standards. The peak area of a characteristic ion is plotted against the concentration.

Data Presentation

The quantitative data from a hypothetical study comparing a control group and a patient group could be summarized as follows:

GroupNMean this compound Concentration (ng/L)Standard Deviationp-value
Control5015.24.8<0.01
Patient5045.812.3

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis Patient Patient Breath_Collection Breath Collection Patient->Breath_Collection VOC_Trapping VOC Trapping on Adsorbent Tube Breath_Collection->VOC_Trapping TD Thermal Desorption VOC_Trapping->TD Sample Introduction GC Gas Chromatography TD->GC Separation MS Mass Spectrometry GC->MS Detection Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship Metabolic_Disorder Hypothetical Metabolic Disorder Altered_Metabolism Altered Metabolic Pathway Metabolic_Disorder->Altered_Metabolism Increased_Production Increased Production of this compound Altered_Metabolism->Increased_Production Elevated_Breath_Levels Elevated Levels in Breath Increased_Production->Elevated_Breath_Levels Biomarker_Detection Detection by TD-GC-MS Elevated_Breath_Levels->Biomarker_Detection

Caption: Hypothetical signaling pathway for this compound as a biomarker.

Conclusion

While this compound is not a recognized biomarker, this application note provides a framework for the investigation of volatile organic compounds in a clinical research setting. The detailed protocols for sample collection, preparation, and analysis by TD-GC-MS are adaptable for a wide range of VOCs. Further research is needed to identify and validate novel VOC biomarkers for various diseases.

References

Application Note: Gas Chromatography Analysis of 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of 3,4,5,6-tetramethyloctane using gas chromatography-mass spectrometry (GC-MS). This compound is a branched alkane with the molecular formula C12H26. Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. This application note outlines the necessary sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound is a saturated hydrocarbon belonging to the dodecane (B42187) isomer group. The analysis of such branched alkanes is crucial in fields like petroleum analysis, environmental monitoring, and as potential biomarkers or impurities in chemical synthesis. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like alkanes. When coupled with mass spectrometry, it provides a powerful tool for unambiguous identification and sensitive quantification. This protocol is designed to offer a robust starting point for researchers, which can be further optimized based on the specific sample matrix and analytical instrumentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for developing an appropriate GC method.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
Calculated Boiling Point 199 °C (472.20 K)
Kovats Retention Index (non-polar column) ~1100-1116[1][2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.

a) Liquid Samples (e.g., organic solvents, fuel mixtures)

  • Dilution: Dilute the sample in a volatile, non-interfering solvent such as hexane (B92381) or pentane (B18724) to bring the concentration of this compound into the linear range of the instrument. A starting concentration of 1-10 µg/mL is recommended.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated alkane like n-C12-d26 or another branched alkane with a different retention time) to the diluted sample for accurate quantification.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to a 2 mL GC vial.

b) Solid or Semi-Solid Samples (e.g., environmental solids, biological tissues)

  • Solvent Extraction:

    • Homogenize a known amount of the sample.

    • Perform a liquid-solid extraction using a suitable organic solvent like hexane or dichloromethane. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Clean-up (Optional): If the extract contains interfering compounds, a solid-phase extraction (SPE) clean-up step using a silica (B1680970) or alumina (B75360) cartridge may be necessary.

  • Internal Standard and Dilution: Add the internal standard and dilute the cleaned extract to the desired concentration with a suitable solvent.

  • Filtration: Filter the final extract before injection.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Non-polar column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Inlet Split/Splitless
Inlet Temperature 280 °C[4][5]
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis[4][5]
Oven Temperature Program - Initial temperature: 40 °C, hold for 3 minutes- Ramp: 12.5 °C/min to 290 °C- Hold: 4 minutes at 290 °C[4][5]
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Quantification To be determined from the mass spectrum of a pure standard. Common alkane fragments include m/z 43, 57, 71, 85.

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations. The concentration of the analyte in the samples is then calculated from the regression equation of the calibration curve.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
0.515,000100,0000.150
1.031,000102,0000.304
5.0155,000101,0001.535
10.0305,00099,0003.081
20.0610,000100,5006.070

This is example data and should be generated for each analytical run.

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualization

Experimental Workflow

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Filtration Filtration IS_Spike->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Match, Retention Index) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Logical workflow for the GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for the successful analysis of this compound by GC-MS. The methodology is adaptable to various sample types and can be validated to meet the specific requirements of the research or application. Proper sample preparation and optimization of GC-MS parameters are key to achieving accurate and reproducible results.

References

Application Notes and Protocols for Mass Spectrometry of 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3,4,5,6-tetramethyloctane using mass spectrometry. It includes a comprehensive overview of the expected fragmentation patterns, quantitative data from electron ionization (EI) mass spectrometry, and detailed experimental protocols for analysis by gas chromatography-mass spectrometry (GC-MS). This information is intended to assist researchers in identifying and characterizing this branched alkane in various matrices.

Introduction

This compound (C₁₂H₂₆) is a highly branched alkane with a molecular weight of approximately 170.33 g/mol .[1] The mass spectrometric analysis of branched alkanes is a valuable tool for their identification and structural elucidation. Unlike their straight-chain counterparts, branched alkanes exhibit characteristic fragmentation patterns dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.[2] Consequently, the molecular ion peak in the mass spectra of highly branched alkanes is often of low abundance or entirely absent.[2] Understanding these fragmentation pathways is crucial for the accurate interpretation of mass spectral data.

Electron Ionization Mass Spectrum of this compound

Upon electron ionization, this compound undergoes fragmentation, resulting in a series of characteristic ions. The mass spectrum is typically dominated by fragments arising from the cleavage of C-C bonds at the branching points along the octane (B31449) backbone.

Predicted Fragmentation Pathway

The primary fragmentation of the this compound molecular ion (m/z 170) is expected to occur at the C3, C4, C5, and C6 positions due to the methyl branches. Cleavage at these points will generate stable secondary carbocations. The loss of larger alkyl radicals is generally favored.[2]

G M This compound (C12H26) m/z = 170 frag1 [M-C2H5]+ (m/z 141) M->frag1 - C2H5• frag2 [M-C3H7]+ (m/z 127) M->frag2 - C3H7• frag3 [M-C4H9]+ (m/z 113) M->frag3 - C4H9• frag4 [M-C5H11]+ (m/z 99) M->frag4 - C5H11• frag5 C7H15+ (m/z 99) frag2->frag5 Further Fragmentation frag6 C6H13+ (m/z 85) frag3->frag6 frag7 C5H11+ (m/z 71) frag4->frag7 frag8 C4H9+ (m/z 57) frag5->frag8 frag9 C3H7+ (m/z 43) frag6->frag9

Predicted fragmentation of this compound.
Quantitative Mass Spectral Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zRelative Abundance (%)Proposed Fragment Ion
2718.9[C₂H₃]⁺
2924.3[C₂H₅]⁺
3927.0[C₃H₃]⁺
4164.9[C₃H₅]⁺
4216.2[C₃H₆]⁺
4394.6[C₃H₇]⁺
5556.8[C₄H₇]⁺
5654.1[C₄H₈]⁺
57100.0[C₄H₉]⁺
7051.4[C₅H₁₀]⁺
7183.8[C₅H₁₁]⁺
8413.5[C₆H₁₂]⁺
8551.4[C₆H₁₃]⁺
9913.5[C₇H₁₅]⁺
1701.4[M]⁺

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following protocols describe a standard method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Working Solutions: Create a series of dilutions from the stock solution to the desired concentrations for calibration and analysis.

  • Sample Matrix: For analysis in complex matrices, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000 amu/s.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Spectral Matching: Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) for confirmation. The presence of key fragment ions at m/z 57, 71, 43, and 85, along with a weak or absent molecular ion at m/z 170, is characteristic of this compound.

  • Quantification: If required, perform quantification by integrating the peak area of a characteristic ion (e.g., m/z 57) and comparing it to a calibration curve generated from the standard solutions.

Workflow for GC-MS Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Standard Solution (1 mg/mL in Hexane) prep2 Create Dilutions prep1->prep2 prep3 Extract Analyte (if in complex matrix) prep2->prep3 gcms Inject Sample into GC-MS prep3->gcms gc GC Separation (Non-polar column) gcms->gc ms MS Detection (EI, 70 eV) gc->ms data1 Identify Peak by Retention Time ms->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare with Reference Library data2->data3 data4 Quantify using Calibration Curve data3->data4

GC-MS analysis workflow for this compound.

References

Application Note: Analysis of Branched Alkanes in Petroleum using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 3,4,5,6-Tetramethyloctane in Petroleum Samples.

Introduction

Branched alkanes, including highly substituted isomers like this compound, are significant components of crude oil.[1][2] These compounds, often referred to as "biomarkers" or "chemical fossils," provide valuable information in petroleum geochemistry regarding the organic source material, depositional environment, and thermal maturity of the oil.[3][4] The detailed analysis of specific isomers can help in oil-to-source rock correlation studies and in understanding the number of oil pools in a given area.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in the complex hydrocarbon matrix of petroleum.[5][6] For particularly complex samples, high-resolution techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can be employed to resolve co-eluting isomers.[1]

Analytical Principle

The analysis of this compound and other branched alkanes in petroleum samples is typically performed using GC-MS. The process begins with sample preparation, which usually involves dilution of the crude oil sample in a suitable organic solvent to reduce viscosity and matrix effects.[6][7] For highly volatile components, headspace analysis may be employed.[7][8] The prepared sample is then injected into the gas chromatograph, where the complex mixture of hydrocarbons is vaporized and separated based on boiling point and polarity as it passes through a long capillary column.[5] As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting fragments based on their mass-to-charge ratio, and detects them.[3] The resulting mass spectrum serves as a chemical fingerprint for identification by comparison to spectral libraries. Quantification is typically achieved by comparing the analyte's peak area to that of an external or internal standard.[7]

Quantitative Data

While specific quantitative data for this compound in publicly available literature is scarce, the following table summarizes key physicochemical properties for this and other tetramethyloctane isomers, which are crucial for developing analytical methods.

Table 1: Physicochemical Properties of Tetramethyloctane Isomers

Property This compound 3,3,6,6-Tetramethyloctane 2,5,6,6-Tetramethyloctane 3,3,4,4-Tetramethyloctane
Molecular Formula C₁₂H₂₆[9] C₁₂H₂₆[10] C₁₂H₂₆[11] C₁₂H₂₆[12]
Molecular Weight 170.33 g/mol [13] 170.33 g/mol [10] 170.33 g/mol [11] 170.33 g/mol [12]
CAS Number 62185-21-1[9] 16747-38-9[10] 103529-61-7[11] 16747-31-2[12]
Boiling Point (K) 472.20 (Joback Calculated)[14] Not Available Not Available Not Available
logP (Octanol/Water) 5.6 (Computed)[13] 5.8 (Computed)[10] 5.7 (Computed)[11] 5.8 (Computed)[12]

| Kovats Retention Index (non-polar column) | 1100.6 - 1116.3[13] | Not Available | Not Available | Not Available |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting s1 1. Crude Oil Sample Collection (Pressurized Vessel) s2 2. Sample Dilution (e.g., 1:100 in Toluene) s1->s2 s3 3. Addition of Internal Standard s2->s3 s4 4. Vortex & Sonicate s3->s4 a1 5. Inject Sample into GC-MS s4->a1 a2 6. Chromatographic Separation (Capillary Column) a1->a2 a3 7. Mass Spectrometric Detection (EI, Scan Mode) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Compound Identification (Retention Time & Mass Spectrum Library) d1->d2 d3 10. Quantification (Comparison to Standard) d2->d3 r1 11. Report Concentration (e.g., in µg/g) d3->r1

Caption: Experimental workflow for GC-MS analysis of this compound in petroleum.

Detailed Experimental Protocol

1. Scope This protocol details the procedure for the identification and semi-quantification of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents

  • Solvent: Toluene (B28343) or Hexane, HPLC grade or higher.

  • Internal Standard (IS): A suitable deuterated alkane not expected to be in the sample (e.g., n-C12-d26) or a branched alkane with a different retention time (e.g., pristane).

  • Calibration Standard: If available, a certified reference standard of this compound. If not, a representative C12 branched alkane can be used for semi-quantification.

  • Apparatus: Volumetric flasks, autosampler vials with caps, vortex mixer, sonicator.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the crude oil sample into a 2 mL autosampler vial.

  • Add 1 mL of toluene to the vial to achieve a 100-fold dilution.[7]

  • Add the internal standard solution to yield a known final concentration (e.g., 10 µg/mL).

  • Cap the vial securely and vortex for 30 seconds to ensure a homogeneous solution.

  • Sonicate the vial for 5 minutes to aid dissolution.

  • Prepare a series of calibration standards in toluene containing the target analyte (if available) and the internal standard at various concentrations.

4. GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection: 1 µL injection volume, split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 300 °C.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 325 °C.[6]

    • Final hold: 10 minutes at 325 °C.

  • MS Transfer Line Temperature: 300 °C.

  • Ion Source Temperature: 250 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan, m/z range 40-550.

5. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which should be consistent with the Kovats Retention Index.[13][15] Confirm identity by comparing the acquired mass spectrum with a reference spectrum from the NIST library or an injected standard.[9]

  • Quantification: Integrate the peak area of a characteristic ion for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared standards.

  • Calculate the concentration of this compound in the original crude oil sample using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.

Logical Relationship of Hydrocarbon Classes

G cluster_saturates Saturate Fraction cluster_alkanes Alkane Types CRUDE_OIL Crude Oil (Complex Hydrocarbon Mixture) SATURATES Saturates CRUDE_OIL->SATURATES AROMATICS Aromatics CRUDE_OIL->AROMATICS RESINS Resins CRUDE_OIL->RESINS ASPHALTENES Asphaltenes CRUDE_OIL->ASPHALTENES ALKANES Alkanes (Paraffins) SATURATES->ALKANES CYCLOALKANES Cycloalkanes (Naphthenes) SATURATES->CYCLOALKANES N_ALKANES n-Alkanes (Straight Chain) ALKANES->N_ALKANES ISO_ALKANES iso-Alkanes (Branched) ALKANES->ISO_ALKANES TARGET This compound (Highly Branched C12 Isomer) ISO_ALKANES->TARGET

Caption: Classification of this compound within petroleum hydrocarbon fractions.

References

Application Note: Identification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are common structural motifs in a variety of organic molecules, from petroleum hydrocarbons to biological lipids and pharmaceutical compounds. Their isomeric nature often presents a significant analytical challenge, requiring robust methods for accurate identification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for the separation and identification of branched alkanes. This application note provides a detailed protocol for the identification of branched alkanes using GC-MS, including sample preparation, instrument parameters, and data interpretation.

Principle of the Method

The GC-MS protocol for branched alkane identification relies on two key principles: the chromatographic separation of isomers based on their boiling points and interactions with the GC column's stationary phase, and the mass spectrometric fragmentation patterns that provide structural information. Branched alkanes exhibit characteristic fragmentation patterns in the mass spectrometer, primarily through cleavage at the branching points to form stable carbocations.[1][2][3][4] This results in a mass spectrum that is distinct from their linear counterparts and can be used for definitive identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful GC-MS analysis. The goal is to obtain a clean, representative sample in a volatile solvent suitable for injection into the GC.

Materials:

  • Volatile organic solvents (e.g., hexane, dichloromethane, methanol, ethyl ether)[5][6]

  • Glass autosampler vials (1.5 mL) with inserts[5]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol for Liquid Samples:

  • If the sample is a complex mixture, consider a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the alkane fraction.[6]

  • Dilute the sample in a suitable volatile solvent to a final concentration of approximately 10 µg/mL.[5]

  • Vortex the sample to ensure homogeneity.

  • If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[5][7]

Protocol for Solid Samples:

  • Weigh a small amount of the solid sample into a vial.

  • Add a suitable volatile solvent to dissolve the sample.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution to remove any insoluble material.[7]

  • Dilute the filtrate to a final concentration of approximately 10 µg/mL.[5]

  • Transfer the final solution to an autosampler vial.

Caution: Avoid the use of plastic vials and parafilm as they can introduce contaminants. Ensure that all sample components are volatile below 300°C to prevent column contamination.[5] Strong acids, bases, salts, and water are not suitable for direct GC-MS analysis.[5][6]

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is critical for achieving good separation and sensitive detection of branched alkanes. A non-polar capillary column is generally recommended for the separation of hydrocarbons.[8][9]

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or SplitTo ensure appropriate sample amount on the column.
Injector Temperature250 - 300 °CTo ensure complete vaporization of the sample.
Carrier GasHelium or HydrogenInert gases to carry the sample through the column.[8]
Flow Rate1.0 - 1.5 mL/minOptimal for capillary column performance.
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30-100m length, 0.25mm ID, 0.25µm film thicknessProvides good separation of isomers based on boiling points.[8][9] Longer columns offer better resolution for complex mixtures.[8][9]
Oven Temperature ProgramInitial: 40-60°C, hold for 1-2 minRamp: 5-10°C/min to 280-300°CFinal Hold: 5-10 minTo separate compounds with a wide range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.[1]
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Mass Rangem/z 40 - 550To cover the expected mass range of fragments and molecular ions.
Scan Rate2-3 scans/secTo obtain sufficient data points across each chromatographic peak.
Ion Source Temperature230 °CTo maintain ions in the gas phase.
Quadrupole Temperature150 °CTo ensure consistent mass analysis.

Data Presentation and Interpretation

Mass Spectral Fragmentation of Branched Alkanes

The key to identifying branched alkanes lies in understanding their fragmentation patterns. Unlike linear alkanes which show a series of clusters of peaks separated by 14 amu (CH₂), branched alkanes preferentially cleave at the branching point.[1][10] This is due to the formation of more stable secondary and tertiary carbocations.[1][2][4]

Key Characteristics:

  • Weak or Absent Molecular Ion (M+) Peak: The high stability of the carbocations formed upon fragmentation leads to a very low abundance or complete absence of the molecular ion peak, especially in highly branched structures.[1][2][4]

  • Base Peak: The most abundant peak (base peak) in the spectrum often corresponds to the most stable carbocation formed by cleavage at the branch.[1]

  • Characteristic Fragment Ions: The m/z values of the major fragment ions can be used to deduce the position of the branching.

Table 1: Comparison of Mass Spectral Data for Hexane Isomers [1]

CompoundMolecular FormulaMolecular WeightMolecular Ion (M+) IntensityBase Peak (m/z)Key Fragment Ions (m/z)
n-HexaneC₆H₁₄86Moderate5743, 29
2-MethylpentaneC₆H₁₄86Low4371, 57
3-MethylpentaneC₆H₁₄86Low5743, 29
Retention Indices

For complex mixtures containing multiple isomers, mass spectra alone may not be sufficient for unambiguous identification. In such cases, Kovats Retention Indices (KI) can be a valuable tool. The retention index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. Branched alkanes will typically elute between their corresponding n-alkane isomers.[8] By injecting a mixture of n-alkane standards, a calibration curve can be created to calculate the retention indices of the unknown branched alkanes.

Visualization of Workflows and Logic

Experimental Workflow

The overall experimental workflow for the GC-MS identification of branched alkanes is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Extraction Extraction / Dissolution Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration / Centrifugation Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra LibrarySearch Library Search (NIST, etc.) MassSpectra->LibrarySearch Interpretation Manual Interpretation MassSpectra->Interpretation Identification Compound Identification LibrarySearch->Identification Interpretation->Identification

Caption: Experimental workflow for GC-MS analysis of branched alkanes.

Logic of Branched Alkane Identification

The following diagram illustrates the logical process for identifying a branched alkane from the acquired GC-MS data.

identification_logic Start GC-MS Data Acquired CheckPeak Examine Chromatographic Peak Start->CheckPeak ExtractMS Extract Mass Spectrum CheckPeak->ExtractMS CheckMplus Molecular Ion (M+) Present? ExtractMS->CheckMplus AnalyzeFragments Analyze Fragmentation Pattern CheckMplus->AnalyzeFragments Weak or Absent LinearAlkane Likely Linear Alkane CheckMplus->LinearAlkane Strong LibrarySearch Perform Library Search AnalyzeFragments->LibrarySearch CompareRI Compare with Retention Indices LibrarySearch->CompareRI IdentifyStructure Propose Branched Structure CompareRI->IdentifyStructure

Caption: Logical flow for the identification of branched alkanes.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification of branched alkanes. By combining high-resolution gas chromatography with the detailed structural information from mass spectrometry, researchers can confidently identify and differentiate between various branched alkane isomers. Careful sample preparation and optimization of instrument parameters are key to achieving high-quality, reproducible results. The interpretation of both mass spectral fragmentation patterns and retention indices is essential for the unambiguous identification of these challenging compounds.

References

Application Notes: Isoprenoids as Biomarkers in Environmental Forensics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. In the context of environmental forensics, specific isoprenoids, particularly those found in petroleum, serve as invaluable molecular fossils or "biomarkers."[1] These compounds are derived from the biochemicals of once-living organisms and are incorporated into petroleum during its formation.[1] Their complex, stable structures make them highly resistant to environmental weathering processes like evaporation and biodegradation compared to other components of crude oil, such as n-alkanes.[1][2][3] This persistence allows them to be used for definitive source identification of oil spills and for monitoring the extent of degradation long after a contamination event has occurred.[1][4] The primary analytical technique for their detection is Gas Chromatography/Mass Spectrometry (GC/MS), which can identify these compounds at parts-per-million (ppm) and even sub-ppm levels.[2][5]

Key Applications in Environmental Forensics

  • Source Identification of Petroleum Contamination: Every source of crude oil possesses a unique and characteristic distribution of isoprenoid biomarkers, often referred to as a "chemical fingerprint."[2] By analyzing the relative ratios of specific isoprenoids, such as pristane (B154290) and phytane, as well as cyclic isoprenoids like hopanes and steranes, a spilled oil can be definitively matched to its source.[2][4] This is critical for establishing liability in pollution incidents.

  • Assessment of Weathering and Biodegradation: While highly resistant, isoprenoids are not entirely immune to degradation. However, they degrade much more slowly than other petroleum components like n-alkanes. The ratios of easily degradable compounds to more resistant isoprenoids (e.g., n-C17/pristane and n-C18/phytane) serve as reliable indicators of the extent of weathering and biodegradation a spill has undergone.[2][3] As biodegradation proceeds, the n-alkanes are consumed, causing these ratios to decrease significantly.

  • Differentiation of Contaminant Sources: Isoprenoid analysis can help distinguish between different types of petroleum products (e.g., diesel vs. crude oil) and differentiate between petrogenic (petroleum-derived) and biogenic (naturally occurring from recent biological sources) hydrocarbon inputs.[6][7] For instance, certain isoprenoid ratios can indicate the type of organic matter that formed the crude oil and the depositional environment (oxic vs. anoxic).[8]

Data Presentation: Key Isoprenoid Diagnostic Ratios

The following table summarizes key diagnostic ratios used in the forensic analysis of petroleum contamination. These ratios provide critical information on the source, history, and degradation state of the hydrocarbons.

Diagnostic RatioForensic SignificanceInterpretation
Pristane/Phytane (Pr/Ph) Source and Depositional Environment IndicatorHigh ratios (>3) can suggest terrigenous input and/or oxic depositional conditions. Low ratios (<1) are often associated with marine carbonate source rocks under anoxic conditions. This ratio is relatively stable during weathering.[8]
n-C17/Pristane Weathering and Biodegradation IndicatorA high ratio indicates fresh, unweathered oil. This ratio decreases significantly as biodegradation proceeds because the straight-chain n-C17 alkane is more easily degraded than the branched isoprenoid pristane.[2][3]
n-C18/Phytane Weathering and Biodegradation IndicatorSimilar to n-C17/Pristane, this ratio is a sensitive indicator of biodegradation. It decreases as the oil weathers.[2][3]
Hopanes/Steranes Source and Maturity IndicatorThis ratio can help differentiate between oils from different source rocks. The relative abundance of C27, C28, and C29 steranes can indicate the type of organic matter (e.g., marine algae vs. terrestrial plants).[2][5]
Ts/Tm (18α/17α-trisnorhopane) Thermal Maturity IndicatorThis ratio of two thermodynamically distinct hopane (B1207426) isomers is used to assess the thermal maturity of the source rock and the oil. Ts is more stable than Tm, so the ratio increases with maturity.

Experimental Workflows and Protocols

The successful application of isoprenoids in environmental forensics relies on a systematic workflow from sample acquisition to data interpretation.

G cluster_0 Field Sampling cluster_1 Laboratory Analysis cluster_2 Data Interpretation cluster_3 Forensic Conclusion SampleCollection 1. Sample Collection (Water, Soil, Sediment) Storage 2. Storage & Preservation (Cooling, Chain of Custody) SampleCollection->Storage Extraction 3. Solvent Extraction (e.g., DCM) Storage->Extraction Cleanup 4. Sample Clean-up (e.g., Silica (B1680970) Gel Chromatography) Extraction->Cleanup Analysis 5. GC/MS Analysis (SIM/SCAN modes) Cleanup->Analysis PeakID 6. Peak Identification & Quantification Analysis->PeakID RatioCalc 7. Calculation of Diagnostic Ratios PeakID->RatioCalc Interpretation 8. Data Interpretation (Source, Weathering) RatioCalc->Interpretation Conclusion 9. Source Attribution & Reporting Interpretation->Conclusion

Caption: General workflow for isoprenoid analysis in environmental forensics.

Protocol 1: Sample Collection and Preparation

This protocol outlines the general steps for collecting environmental samples for hydrocarbon analysis. Proper collection and handling are crucial to prevent contamination and sample degradation.

  • Materials:

    • Pre-cleaned glass jars with Teflon-lined lids.

    • Stainless steel scoops or trowels (for soil/sediment).

    • Amber glass bottles (for water).

    • Cooler with ice packs.

    • Chain of Custody forms.

    • Nitrile gloves.

  • Procedure for Soil/Sediment Samples: a. Using a clean stainless-steel tool, collect the sample from the area of interest and place it into a pre-cleaned glass jar, filling it as much as possible to minimize headspace. b. Tightly seal the jar with the Teflon-lined lid. c. Label the jar with a unique sample ID, date, time, and location. d. Place the sample in a cooler with ice packs (~4°C) for preservation. e. Complete the Chain of Custody form.

  • Procedure for Water Samples: a. Submerge the amber glass bottle below the surface to collect the water sample. b. Fill the bottle to the brim to eliminate any air bubbles (headspace), which helps prevent the loss of volatile compounds. c. Seal the bottle with a Teflon-lined cap. d. Label the bottle and place it in a cooler for preservation as described above. e. Complete the Chain of Custody form.

Protocol 2: Extraction of Isoprenoids from Soil/Sediment

This protocol uses solvent extraction to isolate hydrocarbons, including isoprenoids, from a solid matrix.

  • Materials:

    • Dichloromethane (DCM), analytical grade.

    • Anhydrous sodium sulfate (B86663).

    • Soxhlet extraction apparatus or ultrasonic bath.

    • Round bottom flasks.

    • Rotary evaporator.

    • Glass wool.

  • Procedure: a. Homogenize the soil/sediment sample. b. Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to remove water. c. Place the dried sample mixture into an extraction thimble (for Soxhlet) or a beaker (for ultrasonication). d. For Soxhlet Extraction: Place the thimble in the Soxhlet extractor, add DCM to the boiling flask, and extract for 8-12 hours. e. For Ultrasonic Extraction: Add DCM to the beaker containing the sample, place it in an ultrasonic bath, and sonicate for 30 minutes. Repeat this step two more times with fresh solvent.[9] f. Combine the solvent extracts. g. Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator. The extract is now ready for clean-up.

Protocol 3: Sample Clean-up and Fractionation

This step is necessary to separate the aliphatic fraction (containing isoprenoids) from more polar compounds and aromatics that can interfere with GC/MS analysis.

  • Materials:

    • Silica gel (activated by heating at 120°C for at least 4 hours).

    • Alumina (activated).

    • Glass chromatography column.

    • Hexane (B92381) and Dichloromethane (DCM).

    • Collection vials.

  • Procedure: a. Prepare a chromatography column by packing it with a small plug of glass wool, followed by activated silica gel and a small layer of anhydrous sodium sulfate on top. b. Pre-elute the column with hexane. c. Carefully load the concentrated extract from Protocol 2 onto the top of the column. d. Fraction 1 (Aliphatics): Elute the column with hexane. This fraction will contain the n-alkanes and isoprenoids (including pristane, phytane, hopanes, and steranes). Collect this fraction in a clean vial. e. Fraction 2 (Aromatics): Elute the column with a mixture of hexane and DCM (e.g., 1:1 v/v) to recover aromatic hydrocarbons. This fraction is typically archived or analyzed separately. f. Concentrate the aliphatic fraction (Fraction 1) to a final volume of 1 mL for GC/MS analysis.

Protocol 4: GC/MS Analysis of Isoprenoids

This protocol provides typical parameters for the analysis of the aliphatic fraction by GC/MS.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30m or 60m DB-5 or equivalent).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 6°C/min to 300°C.

      • Final hold: Hold at 300°C for 15-20 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be run in Full Scan mode (e.g., m/z 50-550) for general screening or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[10]

      • Key Ions for SIM:

        • m/z 85: For n-alkanes and acyclic isoprenoids (pristane, phytane).[10]

        • m/z 191: Characteristic fragment for hopanes.[5]

        • m/z 217 & 218: Characteristic fragments for steranes.[5]

  • Data Analysis: a. Identify the target compounds (n-alkanes, pristane, phytane, and specific hopanes/steranes) by comparing their retention times and mass spectra to known standards or library data. b. Integrate the peak areas for each identified compound. c. Calculate the diagnostic ratios listed in the data table above to interpret the source and weathering state of the sample.

G cluster_0 Interpretation Logic cluster_1 Weathering State cluster_2 Source & Environment Ratio1 n-C17 / Pristane Ratio High1 High Ratio (e.g., >2.0) Ratio1->High1 is Low1 Low Ratio (e.g., <0.5) Ratio1->Low1 is Ratio2 Pristane / Phytane Ratio High2 High Ratio (e.g., >3.0) Ratio2->High2 is Low2 Low Ratio (e.g., <1.0) Ratio2->Low2 is Ratio3 Hopane / Sterane Profile SourceType Specific Source Fingerprint Ratio3->SourceType provides Fresh Fresh / Unweathered Oil High1->Fresh Degraded Biodegraded Oil Low1->Degraded Terrestrial Terrestrial / Oxic Source High2->Terrestrial Marine Marine / Anoxic Source Low2->Marine

Caption: Logical relationships for interpreting key isoprenoid ratios.

References

Application Notes: Synthesis of Branched Alkanes for Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes are critical components in modern fuels, including gasoline, jet fuel, and diesel.[1] Unlike their straight-chain (n-alkane) counterparts, branched alkanes, or isoalkanes, significantly improve fuel quality. Their primary benefits include higher octane (B31449) ratings, which prevent engine "knocking" in spark-ignition engines, and improved cold-flow properties, such as lower freezing and pour points, which are essential for aviation and diesel fuels used in cold climates.[1][2][3][4] Straight-chain alkanes burn too rapidly, leading to inefficient combustion, whereas branched alkanes burn more slowly and controllably.[5] The synthesis of specific, highly-branched structures is a key objective in developing high-performance and renewable fuels.

Core Synthetic Strategies

Several catalytic strategies have been developed to produce branched alkanes from various feedstocks, ranging from traditional petroleum fractions to renewable biomass. The primary methods include:

  • Hydroisomerization and Reforming: This is a cornerstone process in the petroleum industry. It involves catalytically converting linear paraffins into their branched isomers in the presence of hydrogen.[6][7] The process typically employs bifunctional catalysts that have both metal sites (e.g., Platinum, Palladium) for hydrogenation/dehydrogenation and acid sites (e.g., zeolites, alumina) for skeletal rearrangement.[8][9][10] This method is crucial for upgrading light naphtha to produce high-octane gasoline blendstock.[8]

  • Oligomerization of Olefins: Light olefins (C2-C5), such as ethylene, propylene (B89431), and butylene, can be catalytically coupled to form longer-chain, branched olefins.[11][12] Subsequent hydrogenation yields saturated branched alkanes in the gasoline and jet fuel range (C8-C16).[13] This pathway is particularly promising for producing renewable fuels, as the olefin feedstock can be derived from biomass via processes like Methanol-to-Olefins (MTO).[13][14]

  • Biomass Conversion Pathways: Lignocellulosic biomass is a rich, renewable source for platform chemicals that can be converted into branched alkanes. Common strategies involve C-C bond-forming reactions followed by hydrodeoxygenation (HDO) to remove oxygen.

    • Aldol (B89426) Condensation: Carbonyl compounds derived from biomass, such as acetone (B3395972) and furfural, undergo base- or acid-catalyzed aldol condensation to form larger precursors, which are then hydrodeoxygenated to produce branched alkanes.[15][16][17]

    • Michael Addition: This reaction offers another route to create complex, highly-branched fuel precursors from biomass-derived molecules.[18]

  • Guerbet Reaction: This reaction converts primary alcohols into β-alkylated dimer alcohols.[19] The resulting branched alcohols can be used directly or deoxygenated to form high-molecular-weight branched alkanes.[20] This is a valuable method for upgrading bio-alcohols (e.g., ethanol, butanol) into advanced biofuels and lubricants.[21]

Experimental Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the synthesis and evaluation of branched alkanes from different feedstocks.

G cluster_feedstocks Feedstocks cluster_synthesis Synthesis Routes cluster_products Products cluster_analysis Fuel Property Analysis Petroleum Petroleum Fractions (e.g., Naphtha, Waxes) Hydroisomerization Hydroisomerization & Reforming Petroleum->Hydroisomerization Biomass Biomass (Lignocellulose, Sugars) BiomassConversion Biomass Upgrading (Aldol, Michael Add.) Biomass->BiomassConversion Guerbet Guerbet Reaction & Deoxygenation Biomass->Guerbet -> Bio-alcohols Syngas Syngas / Methanol (from Biomass, MSW) Oligomerization Olefin Oligomerization & Hydrogenation Syngas->Oligomerization -> Methanol-to-Olefins BranchedAlkanes Branched Alkanes (C5 - C20+) Hydroisomerization->BranchedAlkanes BiomassConversion->BranchedAlkanes Oligomerization->BranchedAlkanes Guerbet->BranchedAlkanes GCMS Composition (GC-MS) BranchedAlkanes->GCMS RON Performance (Octane/Cetane No.) BranchedAlkanes->RON ColdFlow Physical Properties (Density, Freezing Pt.) BranchedAlkanes->ColdFlow

Caption: General workflow for synthesis and analysis of branched alkanes.

Experimental Protocols

The following are generalized protocols representative of common laboratory-scale synthesis methods for branched alkanes. Researchers should adapt these procedures based on specific catalysts, substrates, and available equipment.

Protocol 1: Catalytic Hydroisomerization of n-Hexadecane

This protocol describes the hydroisomerization of a long-chain n-alkane (n-hexadecane) into branched isomers using a bifunctional catalyst in a continuous-flow reactor. This process is relevant for improving the cold-flow properties of diesel and lubricant base stocks.[22]

Materials:

  • n-Hexadecane (C16H34), 98% purity or higher

  • Bifunctional catalyst: 0.5 wt% Pt on H-Beta Zeolite support

  • High-purity hydrogen (H2) gas

  • High-purity nitrogen (N2) gas (for purging)

Apparatus:

  • High-pressure continuous-flow fixed-bed reactor (e.g., trickle-bed reactor)

  • High-pressure liquid pump for hydrocarbon feed

  • Mass flow controller for hydrogen gas

  • Back-pressure regulator to maintain system pressure

  • Gas-liquid separator for product collection

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Loading and Activation:

    • Load approximately 5.0 g of the Pt/H-Beta catalyst into the stainless-steel reactor tube, securing it with quartz wool plugs.

    • Purge the system with N2 at a flow rate of 100 mL/min for 30 minutes to remove air.

    • Activate the catalyst by heating to 400°C under flowing H2 (50 mL/min) for 4 hours.

    • After activation, cool the reactor to the desired reaction temperature (e.g., 220°C) under H2 flow.[22]

  • Reaction Execution:

    • Pressurize the system with H2 to the target pressure, typically 50 bar.[22]

    • Introduce the n-hexadecane feed into the reactor using the high-pressure liquid pump at a controlled weight hourly space velocity (WHSV), for example, 2.0 h⁻¹.

    • Maintain a constant H2/hydrocarbon molar ratio, typically around 10:1.

    • Run the reaction for a set duration (e.g., 8-10 hours) to achieve steady-state.

  • Product Collection and Analysis:

    • Cool the reactor outlet stream and direct it to the gas-liquid separator.

    • Collect liquid samples periodically for analysis. Gaseous products can be analyzed via an online GC if available.

    • Analyze the liquid product composition using GC-FID. Identify and quantify n-hexadecane, mono-branched isomers, multi-branched isomers, and any cracking products (shorter-chain alkanes).

    • Calculate the n-hexadecane conversion and the selectivity for branched isomers.

Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • The use of high-pressure hydrogen gas requires appropriate safety measures, including leak detection and emergency shutdown procedures.

  • Handle catalysts with care, using appropriate personal protective equipment (PPE).

Protocol 2: Co-Oligomerization of Propylene and Butylene

This protocol details the synthesis of branched alkanes in the gasoline and jet fuel range via the co-oligomerization of light olefins over a solid acid catalyst.[11][13]

Materials:

  • Propylene (C3H6)

  • 1-Butylene (C4H8)

  • Catalyst: Nickel supported on mesoporous silica-alumina (e.g., 5 wt% Ni on SIRAL® 40)

  • Hydrogen (H2) for subsequent hydrogenation

  • Nitrogen (N2) for purging

Apparatus:

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Gas inlet lines with mass flow controllers.

  • System for product hydrogenation (can be the same reactor or a separate setup).

  • GC-MS for product identification and quantification.

Procedure:

  • Catalyst Preparation:

    • Dry the Ni/silica-alumina catalyst in an oven at 120°C for 12 hours prior to use.

  • Oligomerization Reaction:

    • Add 2.0 g of the dried catalyst to the pressure reactor.

    • Seal the reactor and purge thoroughly with N2 to remove air.

    • Heat the reactor to the reaction temperature, for example, 120°C.[11]

    • Introduce the olefin feed mixture (e.g., a 1:1 molar ratio of propylene and 1-butylene) into the reactor until the desired pressure is reached (e.g., 30-50 bar).

    • Stir the reaction mixture at a constant rate (e.g., 500 RPM) for the desired reaction time (e.g., 4-6 hours).

  • Product Recovery and Hydrogenation:

    • After the reaction, cool the reactor to room temperature.

    • Carefully vent any unreacted gases.

    • Collect the liquid product (oligomers).

    • For conversion to alkanes, the liquid oligomer product is hydrogenated. This can be done in the same reactor by introducing H2 (e.g., 40 bar) in the presence of a hydrogenation catalyst (the same Ni-based catalyst can often serve this purpose, or a more traditional one like Pd/C can be used) at an elevated temperature (e.g., 150-200°C).

  • Analysis:

    • Analyze the final hydrogenated product using GC-MS to determine the distribution of branched alkanes (C6-C16+).

    • Calculate olefin conversion and selectivity towards the desired fuel range (e.g., jet fuel, C9-C16).[13]

Safety Precautions:

  • Olefins are flammable gases; handle with care and ensure no ignition sources are present.

  • High-pressure autoclave operations should be performed behind a safety shield.

  • Ensure the reactor's pressure and temperature limits are not exceeded.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes and compares the key features of the primary methods for synthesizing branched alkanes.

Synthesis MethodPrimary Feedstock(s)Catalyst SystemTypical ConditionsProduct RangeKey Advantages & DisadvantagesExample Yield / Property
Hydroisomerization n-Alkanes (C5-C20+) from petroleum or Fischer-Tropsch synthesisBifunctional: Noble Metal (Pt, Pd) on Acid Support (Zeolites, SAPO-11)[2][22]200-350°C, 30-100 bar H2[22]Gasoline, Diesel, Lube Oils[2]Adv: Mature, high-yield technology; directly improves existing fuel streams. Disadv: Cracking is a competing side reaction; relies on paraffinic feedstocks.Isomer yields up to 70 wt% with minimal cracking (<10 wt%) for n-hexadecane conversion.[22]
Olefin Oligomerization Light Olefins (C2-C5) from MTO, FCC, or biomass dehydration[11][14]Solid Acid (e.g., Zeolites, Silica-Alumina) or Ni-based catalysts[11][13]80-250°C, 20-60 bar[11]Gasoline, Jet Fuel, Diesel[13]Adv: High selectivity to desired fuel range; enables conversion of biomass-to-liquids. Disadv: Catalyst deactivation can be an issue; requires a separate hydrogenation step.>90% olefin conversion with ~70% selectivity to jet-range hydrocarbons.[14]
Biomass (Aldol Condensation + HDO) Furfural, Acetone, Levulinic Acid (from cellulose/hemicellulose)[23][24]Base (NaOH) or solid base for condensation; Bifunctional metal catalyst (Pd/NbOPO4) for HDO[16][18]Condensation: 20-100°C; HDO: 200-350°C, 30-80 bar H2Gasoline, Diesel, Jet FuelAdv: Utilizes renewable, non-food feedstocks; produces highly branched structures. Disadv: Multi-step process; separation of intermediates can be complex.C15 branched alkanes synthesized from corncob in a three-step process.[16][23] High carbon yield (~80%) from acetone self-condensation.[24]
Guerbet Reaction Primary Alcohols (e.g., Ethanol, Butanol from fermentation)[19][21]Homogeneous (alkali metal hydroxides) or Heterogeneous (metal oxides, hydrotalcites)[20][25]180-360°C, elevated pressure[19]Branched Alcohols (C6-C36+), which can be deoxygenated to alkanesAdv: C-C bond formation and branching in a single step; upgrades low-value alcohols. Disadv: High temperatures required; can produce mixtures of products.[19]Guerbet alcohols are noted for their very low melting points and excellent fluidity.[20]
Biomass (Michael Addition + HDO) Furfural derivatives, 2,4-pentanedione (from biomass)[18]CoCl2·6H2O for Michael addition; Pd/NbOPO4 for HDO[18]Michael Addition: ~80°C; HDO: 240°C, 50 bar H2Jet Fuel, LubricantsAdv: Creates highly branched structures with excellent cold-flow properties. Disadv: Multi-step synthesis; may use specialized reagents.C13 branched alkanes with freezing point <223 K; C18/C23 alkanes with density of 0.84 g/mL.[18]

References

Application Notes and Protocols: Determination of Kovats Retention Index for 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) used to convert retention times into system-independent constants, facilitating the comparison of data across different instruments and laboratories.[1] This index is particularly valuable for the identification of unknown compounds in complex mixtures by normalizing retention times against those of a series of n-alkanes.[1][2] These application notes provide a detailed protocol for the determination of the Kovats retention index of 3,4,5,6-tetramethyloctane, a branched-chain alkane, on a non-polar stationary phase. The provided methodology and data are intended to assist researchers, scientists, and professionals in drug development in achieving accurate and reproducible results.

Quantitative Data

The Kovats retention index for this compound has been determined on standard non-polar stationary phases. The following table summarizes the reported values.

Stationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
Standard Non-PolarNot Specified1116.3PubChem
Standard Non-PolarNot Specified1100.6PubChem
Standard Non-PolarNot Specified1105.85PubChem
Standard Non-PolarNot Specified1108.4PubChem
Standard Non-PolarNot Specified1110PubChem
Standard Non-PolarNot Specified1115.4PubChem
SE-30701100.6NIST WebBook

Note: The variation in reported values can be attributed to slight differences in experimental conditions, such as temperature programming rates and column characteristics.

Experimental Protocol

This protocol outlines the procedure for determining the Kovats retention index of this compound using gas chromatography with a flame ionization detector (GC-FID).

1. Materials and Reagents:

  • This compound (analyte)

  • n-alkane standard mixture (e.g., C8-C20 or a range that brackets the analyte's elution)

  • High-purity solvent (e.g., hexane (B92381) or pentane) for sample and standard dilution

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Gases for FID (Hydrogen and compressed air)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • A standard non-polar capillary column (e.g., DB-1, HP-1, SE-30, or equivalent 100% dimethylpolysiloxane). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Chromatography data system (CDS) for instrument control and data analysis.

3. Preparation of Solutions:

  • Analyte Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

  • n-Alkane Standard Solution: Prepare a solution containing a series of n-alkanes that will bracket the retention time of the analyte.

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the analyte and the n-alkane standards.

4. Gas Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

5. Experimental Procedure:

  • System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Analysis of n-Alkanes: Inject the n-alkane standard mixture to determine the retention times of each n-alkane.

  • Analysis of the Analyte: Inject the this compound solution to determine its retention time.

  • Co-injection (Optional): Inject the co-injection mixture to confirm the elution order of the analyte relative to the n-alkanes.

6. Data Analysis and Calculation:

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

  • t_x is the retention time of the analyte (this compound).

  • t_n is the retention time of the n-alkane eluting immediately before the analyte.

  • t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

For an isothermal analysis, the formula is:

I = 100n + 100 * [log(t'_x) - log(t'n)] / [log(t'{n+1}) - log(t'_n)]

Where t' represents the adjusted retention time (retention time minus the dead time).

Applications in Research and Drug Development

The determination of the Kovats retention index for compounds like this compound has several important applications:

  • Compound Identification: The primary application is in the tentative identification of unknown compounds in complex mixtures, such as petroleum products, environmental samples, or biological extracts.[3] By comparing the experimentally determined RI with values from databases, researchers can significantly narrow down the list of possible identities.

  • Quality Control: In an industrial setting, the RI can be used as a quality control parameter to ensure the consistency of raw materials or final products.

  • Method Development: Understanding the retention behavior of different classes of compounds helps in the development and optimization of GC methods for specific analytical challenges.

  • Impurity Profiling: In drug development, identifying and quantifying impurities is critical. The Kovats index can aid in the characterization of process-related impurities or degradation products.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the determination of the Kovats retention index.

G cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_result Result prep_analyte Prepare Analyte Solution (this compound) inject_analyte Inject Analyte prep_analyte->inject_analyte prep_alkanes Prepare n-Alkane Standard Mixture inject_alkanes Inject n-Alkane Standard prep_alkanes->inject_alkanes prep_gc Equilibrate GC System prep_gc->inject_alkanes prep_gc->inject_analyte get_rt Obtain Retention Times (t_R) inject_alkanes->get_rt inject_analyte->get_rt calculate_ri Calculate Kovats Retention Index (I) get_rt->calculate_ri report Reported Kovats RI calculate_ri->report

Caption: Experimental workflow for Kovats retention index determination.

G cluster_input Input Data start Start rt_analyte Retention Time of Analyte (t_x) start->rt_analyte rt_alkane_before Retention Time of Preceding n-Alkane (t_n) start->rt_alkane_before rt_alkane_after Retention Time of Following n-Alkane (t_{n+1}) start->rt_alkane_after carbon_n Carbon Number of Preceding n-Alkane (n) start->carbon_n calculation I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)] rt_analyte->calculation rt_alkane_before->calculation rt_alkane_after->calculation carbon_n->calculation result Kovats Retention Index (I) calculation->result

Caption: Logical relationship for Kovats retention index calculation.

References

Application Notes and Protocols for the Quantitative Analysis of Hydrocarbons Using Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of hydrocarbons in various matrices using analytical standards, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). The use of certified reference materials (CRMs) and internal standards, particularly deuterated standards, is crucial for achieving accurate and reproducible results.

Introduction to Analytical Standards in Hydrocarbon Analysis

Analytical standards are essential for the accurate identification and quantification of hydrocarbons.[1] They serve as a reference to calibrate analytical instruments and validate methodologies.[2] Certified Reference Materials (CRMs) are highly characterized and traceable materials used to ensure the quality and integrity of analytical measurements.[3][4][5] For quantitative analysis, internal standards are often employed to correct for variations in sample preparation and instrument response.[6] Deuterated standards, which are chemically identical to the analytes but have a different mass, are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their ability to mimic the analyte's behavior throughout the analytical process.[7][8][9]

Key Analytical Techniques

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for hydrocarbon analysis.[10][11] GC-MS provides excellent separation and identification capabilities, making it suitable for complex hydrocarbon mixtures.[11] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and ASTM International have established standardized methods for hydrocarbon analysis, such as EPA Method 8270 for semi-volatile organic compounds and ASTM D5769 for aromatics in gasoline.[12][13][14]

Experimental Protocols

Protocol 1: Quantitative Analysis of Aromatic Hydrocarbons in Gasoline using GC-MS (Based on ASTM D5769)

This protocol outlines the determination of benzene, toluene, and total aromatics in finished gasoline.[13][15]

3.1.1. Sample Preparation

  • Allow the gasoline sample to reach room temperature.

  • Prepare a calibration stock solution containing known concentrations of benzene, toluene, and other target aromatic compounds in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to at least five different concentration levels.[15]

  • Add a constant, known amount of the internal standard solution (e.g., Benzene-d6, Ethylbenzene-d10, and Naphthalene-d8) to each calibration standard and the gasoline sample.[15]

  • Vortex each solution to ensure homogeneity.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet, 250 °C, split ratio 100:1

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 4 minutes

    • Ramp 1: 25 °C/min to 100 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

  • MSD Parameters:

    • Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Impact ionization)

    • Quadrupole: 150 °C

    • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan (depending on analytical needs)

3.1.3. Data Analysis and Quantification

  • Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.[16]

  • The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[15]

  • Calculate the concentration of each aromatic compound in the gasoline sample using the calibration curve.

Protocol 2: Analysis of Semi-Volatile Organic Compounds (SVOCs) in Water by GC-MS (Based on EPA Method 8270)

This protocol is for the determination of SVOCs, including various hydrocarbons, in water samples.[12][14][17]

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Adjust the pH of the 1 L water sample to < 2 with 6N HCl.[12]

  • Spike the sample with surrogate standards (e.g., phenol-d5, nitrobenzene-d5, 2-fluorobiphenyl).

  • Condition an SPE cartridge (e.g., C18) with dichloromethane, methanol, and reagent water.[12]

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[12]

  • Wash the cartridge with reagent water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the trapped analytes with dichloromethane.

  • Concentrate the eluate to 1 mL.

  • Add the internal standard solution (e.g., acenaphthene-d10, phenanthrene-d10, chrysene-d12) prior to GC-MS analysis.

3.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: PerkinElmer Clarus 680 GC (or equivalent)

  • Mass Spectrometer: PerkinElmer Clarus SQ8 T MS (or equivalent)

  • Injector: Splitless mode, 270 °C, hold for 1 minute

  • Column: Elite-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 320 °C, hold for 5 minutes

  • MSD Parameters:

    • Transfer Line: 280 °C

    • Ion Source: 250 °C (Electron Impact ionization)

    • Scan Range: 35-550 amu

3.2.3. Data Analysis and Quantification

  • Establish a five-point calibration curve for each target analyte.

  • The relative standard deviation (%RSD) for the response factors of each compound across the calibration levels should be ≤ 15%.[6]

  • Quantify the SVOCs in the sample extract based on the internal standard calibration.

Data Presentation

The following tables summarize typical performance data for hydrocarbon analysis using analytical standards.

Table 1: Performance Data for Aromatic Hydrocarbon Analysis (ASTM D5769)

CompoundConcentration Range (vol%)Repeatability (RSD%)Correlation Coefficient (R²)
Benzene0.1 - 5.0< 2%> 0.999
Toluene1.0 - 15.0< 2%> 0.999
Ethylbenzene1.0 - 5.0< 2%> 0.999
m/p-Xylene2.0 - 10.0< 2%> 0.999
o-Xylene1.0 - 5.0< 2%> 0.999
Naphthalene0.1 - 2.0< 5%> 0.998

Data is representative and may vary based on instrumentation and laboratory conditions.[15]

Table 2: Recovery Data for SVOCs using Deuterated Internal Standards (EPA Method 8270)

Analyte ClassSurrogate StandardAverage Recovery (%)Acceptance Criteria (%)
PhenolsPhenol-d585 - 11070 - 130
PAHsAcenaphthene-d1090 - 10570 - 130
PhthalatesPhthalic acid-d480 - 11560 - 140
NitroaromaticsNitrobenzene-d588 - 11270 - 130

Recovery data is indicative of method performance and can be matrix-dependent.

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Known Amount of Internal Standard (IS) Sample->Add_IS Extraction Extraction/ Cleanup Add_IS->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

G cluster_analysis GC-MS Analysis Standards Prepare Calibration Standards (Known Analyte Concentrations + Constant IS) Analyze_Standards Analyze Standards Standards->Analyze_Standards Samples Prepare Samples (Unknown Analyte Concentration + Constant IS) Analyze_Samples Analyze Samples Samples->Analyze_Samples Plot_Curve Plot Calibration Curve (Area Ratio vs. Concentration) Analyze_Standards->Plot_Curve Determine_Conc Determine Sample Concentration from Calibration Curve Analyze_Samples->Determine_Conc Plot_Curve->Determine_Conc

Caption: Internal standard calibration curve generation and use.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Dodecane Isomers: A GC Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of C12H26 isomers by gas chromatography (GC) presents a significant analytical challenge due to their similar physicochemical properties. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate C12H26 isomers using GC?

A1: The primary challenge lies in the subtle differences in boiling points and polarities among the numerous branched-chain isomers of dodecane (B42187). Standard GC methods that separate compounds based on boiling point often result in co-elution, where multiple isomers elute from the column at the same time, appearing as a single, unresolved peak. Achieving separation requires high-efficiency columns and carefully optimized analytical conditions.

Q2: What is the best type of GC column for separating C12H26 isomers?

A2: A non-polar stationary phase is the most effective for separating alkane isomers. The separation on these columns is primarily governed by the boiling points of the compounds. For complex mixtures of C12H26 isomers, a long capillary column (e.g., 50-100 meters) with a stationary phase such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5ms or equivalent) is recommended to provide the necessary resolving power.[1][2]

Q3: How does the temperature program affect the separation of dodecane isomers?

A3: The temperature program is a critical parameter for optimizing the separation of closely eluting isomers. A slow oven temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve resolution. An initial low oven temperature is also crucial for ensuring that the more volatile isomers are adequately retained at the head of the column before the temperature ramp begins.

Q4: What can I do if I still can't separate my C12H26 isomers with a single GC column?

A4: For highly complex mixtures of dodecane isomers where a single column provides insufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful alternative.[3][4] This technique utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a mid-polar or polar column in the second dimension) to provide a much higher peak capacity and resolving power.[3]

Troubleshooting Guide

Poor peak shape, shifting retention times, and unresolved peaks are common issues when analyzing C12H26 isomers. This guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Solution
Poor Resolution / Peak Co-elution Inadequate Column: The column may not have sufficient resolving power.- Use a longer column (e.g., 60m or 100m) to increase the number of theoretical plates.- Ensure you are using a non-polar stationary phase.
Suboptimal Temperature Program: The temperature ramp may be too fast.- Decrease the oven temperature ramp rate (e.g., from 5 °C/min to 2 °C/min).- Lower the initial oven temperature to improve the focusing of early eluting isomers.
Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column diameter.- Optimize the carrier gas flow rate (linear velocity) to achieve the highest column efficiency. Consult your column manufacturer's guidelines.
Peak Tailing Active Sites in the System: The injector liner, column, or detector may have active sites that interact with the analytes.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column from the inlet side.
Column Overload: The sample concentration is too high.- Dilute the sample.- Use a split injection with a higher split ratio.
Peak Fronting Column Overload: Injecting too much sample can lead to fronting.- Reduce the injection volume or dilute the sample.
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.- Choose a solvent that is less polar than the stationary phase.
Shifting Retention Times Leaks in the System: Leaks in the carrier gas line, septum, or column fittings.- Perform a leak check of the entire GC system. Replace the septum and ferrules if necessary.
Fluctuations in Oven Temperature or Carrier Gas Flow: Inconsistent instrument parameters.- Verify the stability of the oven temperature and carrier gas flow rate.
Column Contamination: Buildup of non-volatile residues on the column.- Bake out the column at a high temperature (within its specified limits).- If baking out is ineffective, trim the inlet end of the column.

Experimental Protocols

While a universally applicable protocol for all C12H26 isomer separations is not feasible due to variations in instrumentation and specific isomer mixtures, the following provides a robust starting point for method development.

Sample Preparation:

  • Prepare a stock solution of the C12H26 isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Dilute the stock solution to an appropriate concentration for GC analysis (typically in the low ppm range).

GC-MS Conditions:

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 200 °C

    • Hold at 200 °C for 10 minutes

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: m/z 40-250

Note: This is a starting method. The temperature program, in particular, may require optimization to achieve the desired separation for your specific mixture of C12H26 isomers.

Data Presentation

Visualization

Troubleshooting Workflow for GC Separation of C12H26 Isomers

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC separation of C12H26 isomers.

Troubleshooting_Workflow start Start: Poor Separation of C12H26 Isomers check_peaks Examine Peak Shape (Tailing, Fronting, Broadening) start->check_peaks check_resolution Assess Peak Resolution (Co-elution) start->check_resolution tailing Peak Tailing? check_peaks->tailing coelution Co-elution? check_resolution->coelution fronting Peak Fronting? tailing->fronting No active_sites Check for Active Sites: - Deactivated liner? - Column contamination? tailing->active_sites Yes broadening Broad Peaks? fronting->broadening No overload_front Check for Column Overload: - Reduce injection volume fronting->overload_front Yes broadening->coelution No flow_rate Optimize Carrier Gas Flow Rate broadening->flow_rate Yes temp_program Optimize Temperature Program: - Lower initial temp - Slower ramp rate coelution->temp_program Yes overload_tail Check for Column Overload: - Dilute sample - Increase split ratio active_sites->overload_tail end Improved Separation overload_tail->end solvent_effect Check Solvent Effect: - Ensure solvent is compatible with stationary phase overload_front->solvent_effect solvent_effect->end injection Improve Injection Technique: - Fast injection flow_rate->injection injection->end column_select Select Appropriate Column: - Longer column - Non-polar stationary phase temp_program->column_select gcxgc Consider Advanced Techniques: - GCxGC for complex mixtures column_select->gcxgc gcxgc->end

References

Technical Support Center: Optimizing GC-MS for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during GC-MS analysis of hydrocarbons.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My hydrocarbon peaks are showing significant tailing. What are the likely causes and how can I fix this?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in hydrocarbon analysis, particularly for higher molecular weight compounds.[1] It can compromise the accuracy and precision of your results by complicating peak integration and reducing resolution.[1] The primary causes are typically related to active sites within the GC system or suboptimal chromatographic conditions.

A systematic approach to troubleshooting is recommended. Begin with the simplest and most common fixes, such as inlet maintenance, before moving to more complex issues.[1]

Troubleshooting Steps:

  • Inlet Maintenance: The injection port is a frequent source of activity and contamination.[1]

    • Action: Replace the inlet liner and septum. A dirty or active liner can interact with analytes.[1] Using a liner with glass wool can help trap non-volatile residues and improve vaporization.

  • Column Contamination: The front of the analytical column can accumulate non-volatile residues from the sample matrix.

    • Action: Trim 10-20 cm from the front of the column.[1] This will remove the contaminated section.

  • Active Sites: Unwanted chemical interactions can occur on surfaces within the inlet, column, or detector.[1]

    • Action: Ensure all components in the sample path are properly deactivated. Use inert-lined liners and gold-plated seals.

  • Sub-optimal Temperatures: Incorrect temperatures can lead to poor vaporization and peak broadening.

    • Action: Ensure the inlet, transfer line, and MS source temperatures are sufficiently high to prevent condensation of less volatile hydrocarbons. A typical starting point for the inlet temperature for polycyclic aromatic hydrocarbons (PAHs) is 320°C.[2]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence.[3]

    • Action: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[4]

Issue 2: Poor Resolution

Q: I'm having trouble separating closely eluting hydrocarbon isomers. How can I improve the resolution?

A: Achieving good resolution is critical for accurately identifying and quantifying individual hydrocarbons in complex mixtures. Poor resolution can be caused by several factors, from the choice of column to the oven temperature program.

Troubleshooting Steps:

  • Column Selection: The stationary phase of the column plays a crucial role in separation.

    • Action: For detailed hydrocarbon analysis, consider columns with specific selectivities for these compounds. Non-polar capillary columns with a methyl silicone phase are generally recommended for hydrocarbon analysis.

  • Oven Temperature Program: The rate at which the oven temperature increases significantly impacts separation.

    • Action: A slower temperature ramp rate generally improves resolution, especially for complex mixtures.[5] Experiment with different ramp rates to find the optimal balance between resolution and analysis time. An increase in the ramp rate can shorten the retention time of individual hydrocarbons.[6]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Action: Optimize the carrier gas flow rate. While higher flow rates can decrease analysis time, they may also lead to peak broadening and reduced resolution.

  • Injection Technique: The way the sample is introduced onto the column can affect the initial peak width.

    • Action: For complex mixtures, a split injection can provide sharper peaks compared to a splitless injection, although it is less sensitive.[7][8]

Issue 3: Low Sensitivity

Q: I am not getting a strong enough signal for my trace-level hydrocarbon analytes. How can I increase the sensitivity of my GC-MS method?

A: Low sensitivity can be a significant challenge, especially when analyzing for trace contaminants. Several factors can contribute to a weak signal, from the injection method to the MS detector settings.

Troubleshooting Steps:

  • Injection Mode: The choice of injection mode has a large impact on the amount of sample that reaches the column.

    • Action: Use a splitless injection for trace analysis, as it transfers nearly the entire sample to the column.[9] For even greater sensitivity, consider a Programmed Temperature Vaporization (PTV) inlet, which allows for large volume injections.

  • Inlet and Transfer Line Temperatures: Cold spots in the system can cause analyte loss.

    • Action: Ensure the inlet and transfer line temperatures are high enough to prevent condensation of your target analytes.

  • MS Detector Tuning: Proper tuning of the mass spectrometer is essential for optimal sensitivity.

    • Action: Perform an autotune of the MS and check the tune report against previous reports to ensure there are no significant changes in applied voltages.[10] A source clean may be necessary if sensitivity has degraded over time.[2]

  • Source Contamination: A dirty ion source is a common cause of reduced sensitivity.[2]

    • Action: If other troubleshooting steps fail, perform a thorough cleaning of the ion source.

  • System Leaks: Leaks in the system can lead to a poor vacuum and reduced sensitivity.

    • Action: Check for leaks using an electronic leak detector, paying close attention to the septum, ferrules, and other connections.

Frequently Asked Questions (FAQs)

Q: What are the typical GC-MS parameters for analyzing gasoline range organics (GROs)?

A: The analysis of GROs (typically C6 to C10 hydrocarbons) often utilizes a headspace sampling technique coupled with GC-MS. Below are typical starting parameters.

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C[11]
Injection Mode Split (e.g., 10:1) for high concentration samples, Splitless for trace analysis[12]
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 2 min[13]
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range m/z 35-300

Q: How should I set up my GC-MS for analyzing diesel range organics (DROs) in soil?

A: The analysis of DROs (typically C10 to C28 hydrocarbons) in soil requires an extraction step followed by GC-MS analysis. Here are some recommended parameters.

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[14]
Inlet Temperature 300°C[15]
Injection Mode Splitless[14]
Oven Program Initial: 60°C, hold for 3 min; Ramp: 15°C/min to 320°C[14]
Carrier Gas Helium, constant flow at 1.0 mL/min[14]
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range m/z 50-550

Q: What are common sources of matrix interference in hydrocarbon analysis of environmental samples, and how can I mitigate them?

A: Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification.[16] In environmental samples like soil and water, common interfering compounds include humic acids, lipids, and other organic matter.

Mitigation Strategies:

  • Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds before GC-MS analysis.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Internal Standards: Use isotopically labeled internal standards that behave similarly to your analytes to correct for variations in response due to the matrix.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may also lower your analyte signal below the detection limit.[17]

Q: What are the advantages and disadvantages of split vs. splitless injection for hydrocarbon analysis?

A: The choice between split and splitless injection depends on the concentration of your analytes and the goals of your analysis.[9]

Injection ModeAdvantagesDisadvantagesBest For
Split - Sharp, narrow peaks- Good for high concentration samples- Minimizes inlet discrimination[18]- Lower sensitivity (a portion of the sample is vented)- Not suitable for trace analysis[19]High-concentration samples, complex matrices[7]
Splitless - High sensitivity (nearly all of the sample is transferred to the column)[7]- Can lead to broader peaks, especially for volatile compounds- Potential for solvent tailing[20]Trace-level analysis[9]

Experimental Protocols

Protocol 1: Splitless Injection for Trace Hydrocarbon Analysis

This protocol is suitable for the analysis of low-concentration hydrocarbons.

  • Injector Setup:

    • Install a deactivated single taper liner with glass wool.

    • Set the injector temperature to 250-300°C, depending on the volatility of the analytes.[21]

  • Injection:

    • Inject 1 µL of the sample.

    • The split vent is closed during the injection.

  • Purge:

    • After a specified time (e.g., 0.75-1.5 minutes), open the split vent to purge any remaining solvent from the liner.[22]

  • Oven Program:

    • Start the oven temperature program after the purge.

Protocol 2: Sample Preparation for DRO in Soil

This protocol outlines a general procedure for extracting diesel range organics from soil samples.

  • Sample Weighing:

    • Weigh out approximately 10 g of the soil sample.

  • Spiking:

    • Spike the sample with a surrogate standard solution.[23]

  • Extraction:

    • Mix the soil with a drying agent like sodium sulfate (B86663) or Hydromatrix®.[23]

    • Extract the sample using a suitable solvent (e.g., methylene (B1212753) chloride) via pressurized liquid extraction (PLE) or sonication.[23]

  • Concentration:

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[23]

  • Analysis:

    • The extract is now ready for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Low Sensitivity) inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance resolved Problem Resolved inlet_maintenance->resolved Improvement not_resolved Problem Persists inlet_maintenance->not_resolved No Improvement check_temps Check Temperatures (Inlet, Transfer Line, Source) check_temps->resolved not_resolved3 Problem Persists check_temps->not_resolved3 No Improvement column_maintenance Perform Column Maintenance (Trim Column) column_maintenance->resolved not_resolved2 Problem Persists column_maintenance->not_resolved2 No Improvement check_method Review Method Parameters (Oven Program, Flow Rate) check_method->resolved not_resolved4 Problem Persists check_method->not_resolved4 No Improvement check_leaks Check for System Leaks check_leaks->resolved not_resolved5 Problem Persists check_leaks->not_resolved5 No Improvement ms_tune Check MS Tune Report ms_tune->resolved not_resolved6 Problem Persists ms_tune->not_resolved6 No Improvement source_clean Perform Ion Source Clean source_clean->resolved not_resolved->column_maintenance not_resolved2->check_temps not_resolved3->check_method not_resolved4->check_leaks not_resolved5->ms_tune not_resolved6->source_clean

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Technical Support Center: Resolving Co-eluting Branched Alkanes in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting branched alkanes in Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation of complex alkane isomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why am I observing poor resolution or co-elution of my branched alkane isomers?

Answer:

Achieving baseline separation of structurally similar branched alkane isomers is a common challenge in GC analysis. The primary reasons for co-elution often involve suboptimal analytical conditions or the inherent complexity of the sample. Here are the key factors to investigate:

  • Inadequate GC Column Selection: The choice of the GC column is the most critical factor for separating alkanes.[1] Non-polar stationary phases are the standard for alkane separation, as they primarily separate compounds based on their boiling points.[2]

  • Suboptimal Column Dimensions: The length, internal diameter (ID), and film thickness of the column significantly impact its efficiency. A column that is too short or has a large ID may not provide the necessary theoretical plates for a complete separation.[1][3]

  • Incorrect Oven Temperature Program: The rate at which the oven temperature increases can greatly affect resolution. A rapid temperature ramp may not allow sufficient time for analytes to interact with the stationary phase, leading to co-elution.[1]

  • Improper Carrier Gas Flow Rate: The velocity of the carrier gas through the column affects chromatographic efficiency. A flow rate that is too high or too low can lead to band broadening and reduced resolution.[4]

Question: How can I systematically troubleshoot and improve the separation of my co-eluting branched alkanes?

Answer:

A systematic approach is crucial for efficiently resolving co-elution issues. The following workflow provides a step-by-step guide to optimizing your GC method.

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Branched Alkanes start Start: Co-elution Observed optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate) start->optimize_temp check_resolution1 Sufficient Resolution? optimize_temp->check_resolution1 optimize_flow Optimize Carrier Gas Flow Rate check_resolution1->optimize_flow No end End: Resolution Achieved check_resolution1->end Yes check_resolution2 Sufficient Resolution? optimize_flow->check_resolution2 change_dimensions Change Column Dimensions (e.g., longer column, smaller ID) check_resolution2->change_dimensions No check_resolution2->end Yes check_resolution3 Sufficient Resolution? change_dimensions->check_resolution3 advanced_techniques Consider Advanced Techniques (GCxGC or GC-MS Deconvolution) check_resolution3->advanced_techniques No check_resolution3->end Yes advanced_techniques->end

Caption: A logical workflow for troubleshooting co-eluting branched alkanes in GC.

Frequently Asked Questions (FAQs)

GC Column Selection

Q1: What is the best type of GC column for analyzing branched alkanes?

A1: For the analysis of branched alkanes, non-polar stationary phases are the industry standard.[2] The separation is primarily based on the boiling points of the analytes.[1][2] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices.[1] For high molecular weight branched alkanes, it is essential to use a column with high thermal stability to withstand the high temperatures required for elution.[2]

Q2: How do column dimensions (length, ID, film thickness) affect the separation of branched alkanes?

A2: Column dimensions are critical for optimizing resolution. Here is a summary of their effects:

Column ParameterEffect on SeparationRecommendation for Complex Branched Alkanes
Length Longer columns provide more theoretical plates, leading to better resolution. Doubling the column length can increase resolution by about 40%.[5]30 m is suitable for general use, while ≥60 m is recommended for very complex mixtures.[1]
Internal Diameter (ID) Smaller ID columns offer higher efficiency and resolution but have a lower sample capacity.[1][3]0.25 mm is a good general-purpose ID. For higher resolution, consider 0.18 mm.[1]
Film Thickness Thicker films increase retention, which can be beneficial for volatile compounds. For high-boiling point alkanes, a thinner film is generally sufficient.[1]0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[1]
Method Optimization

Q3: What is a good starting oven temperature program for branched alkane analysis?

A3: A good starting point for a temperature program that can be optimized for your specific application is as follows:

  • Initial Temperature: 40 °C, hold for 2 minutes.

  • Ramp Rate: 5 °C/min to 300 °C.

A slower ramp rate, such as 1-2°C/min, generally improves the separation of closely eluting compounds.[1][6]

Q4: Which carrier gas is best for separating branched alkanes?

A4: Hydrogen is often the preferred carrier gas because it provides better efficiency at higher linear velocities, which can lead to improved resolution in shorter analysis times.[6] However, helium is also widely used and is a safer alternative.

Advanced Techniques

Q5: When should I consider using Comprehensive Two-Dimensional GC (GCxGC)?

A5: You should consider GCxGC when you are facing significant co-elution that cannot be resolved by optimizing a single-dimension GC method.[5] GCxGC is particularly useful for:

  • Samples containing hundreds or thousands of components, such as crude oil.[5]

  • Separating different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes).[5][7]

GCxGC uses two columns with different stationary phases, providing a much higher peak capacity and resolving power.[5][8]

GCxGC_Workflow GCxGC Experimental Workflow injection Sample Injection column1 First Dimension Column (e.g., non-polar) injection->column1 modulator Modulator (Traps and re-injects fractions) column1->modulator column2 Second Dimension Column (e.g., polar, short) modulator->column2 detector Detector (e.g., FID, MS) column2->detector data 2D Chromatogram detector->data

Caption: A simplified workflow of a GCxGC experiment.

Q6: What is GC-MS deconvolution, and when should I use it?

A6: GC-MS deconvolution is a mathematical technique used to separate the mass spectra of co-eluting compounds from the combined signal.[9][10] It is a powerful tool when chromatographic separation is insufficient. Deconvolution algorithms can identify unique and shared ions to reconstruct the pure mass spectrum of each component in an overlapping peak.[10][11] This is particularly useful for the analysis of complex mixtures where baseline resolution of all components is not feasible.[12] For deconvolution to be effective, you need a sufficient number of data points across the chromatographic peak, typically 8-10 points at half-height for a single peak and potentially more for co-eluting peaks.[9][13]

Experimental Protocols

Protocol 1: Optimized GC-FID Method for C20-C40 Alkanes

This protocol provides a starting point for developing a method to resolve co-eluting high molecular weight alkanes.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.

    • Gently heat the mixture to around 80°C to ensure complete dissolution of any waxy material.[5]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).[5]

    • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar, high-temperature column).

    • Injector: Split/splitless inlet at 350°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 380°C.

      • Hold at 380°C for 15 minutes.

    • Detector: FID at 380°C.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-MS/FID) for Complex Hydrocarbons

This protocol is based on a universal method for the detailed analysis of complex fuels.[7][14]

  • Sample Preparation:

    • Prepare a solution of the hydrocarbon sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1000 ppm.

  • GCxGC Instrumentation and Conditions:

    • System: GCxGC system equipped with a thermal modulator and simultaneous Mass Spectrometry (MS) and Flame Ionization Detection (FID).[7][14]

    • First Dimension (1D) Column: BPX50 (semi-polar), 60 m x 0.25 mm ID, 0.25 µm film thickness.[7][14]

    • Second Dimension (2D) Column: BPX5 (non-polar), 3 m x 0.15 mm ID, 0.25 µm film thickness.[7][14]

    • Modulator: Thermal loop modulator with a modulation period of 4.5 seconds.[7]

    • Carrier Gas: Helium.

    • Oven Program:

      • Initial temperature: 28°C, hold for 0.5 minutes.

      • Ramp: 3.3 K/min to 330°C.[7][14]

    • Detectors:

      • MS: Quadrupole MS with a scan range of m/z 40-500.

      • FID: Operated at 350°C.

References

Mass Spectral Fragmentation of Tetramethyloctane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the mass spectral fragmentation of tetramethyloctane. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of tetramethyloctane weak or absent in my mass spectrum?

A1: The molecular ion peak of highly branched alkanes like tetramethyloctane is often very weak or completely absent in electron ionization (EI) mass spectrometry.[1][2][3][4][5] This is due to the high instability of the parent ion. The energy from electron impact is sufficient to cause immediate fragmentation, which is driven by the formation of more stable carbocations.[1]

Q2: What are the most common fragment ions I should expect to see in the mass spectrum of 2,2,4,4-tetramethyloctane?

A2: Fragmentation of branched alkanes preferentially occurs at the branching points to form stable tertiary and secondary carbocations.[1][3][5] For 2,2,4,4-tetramethyloctane, the most prominent fragment is typically the tert-butyl cation ([C(CH₃)₃]⁺) at a mass-to-charge ratio (m/z) of 57, which is often the base peak.[2] Other expected fragments include ions at m/z 71 and 85, resulting from cleavage at different points along the octane (B31449) chain.[2]

Q3: I am seeing a prominent peak at m/z 43. What could this indicate?

A3: A significant peak at m/z 43 generally corresponds to the isopropyl cation ([CH(CH₃)₂]⁺) or the propyl cation ([CH₂CH₂CH₃]⁺). In the context of a tetramethyloctane isomer, this could arise from fragmentation pathways that lead to the formation of this stable secondary carbocation.

Q4: How can I distinguish between different isomers of tetramethyloctane using mass spectrometry?

A4: While different isomers of tetramethyloctane will have the same molecular weight, their mass spectra will exhibit different relative abundances of fragment ions due to the unique locations of the methyl branches. Cleavage is favored at the branching points, and the stability of the resulting carbocation and radical determines the most likely fragmentation pathways.[3][5] By carefully analyzing the fragmentation pattern, it is possible to deduce the substitution pattern of the alkane chain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak observed. This is expected for highly branched alkanes due to the instability of the parent ion.[1][2][3][4][5]Use a "softer" ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) which imparts less energy to the molecule and is more likely to yield a detectable molecular ion or a protonated molecule ([M+H]⁺).
Mass spectrum has very low signal-to-noise ratio. Insufficient sample concentration or improper instrument settings.Increase the sample concentration. Ensure the mass spectrometer is properly tuned and calibrated. Check for leaks in the vacuum system.
Unexpected peaks in the mass spectrum. Contamination of the sample or the instrument.Run a blank to check for background contamination in the solvent and the instrument. Ensure all glassware and syringes are scrupulously clean. Use high-purity solvents.
Base peak is not at m/z 57 for 2,2,4,4-tetramethyloctane. While m/z 57 is typically the base peak, variations in instrument conditions (e.g., electron energy) can alter the relative abundances of fragments. The compound may also be a different isomer of tetramethyloctane.Verify the identity of your compound using other analytical techniques (e.g., NMR). Check and optimize the instrument parameters, particularly the ionization energy.

Quantitative Data

The following table summarizes the prominent mass spectral fragments for 2,2,4,4-tetramethyloctane.

m/z Relative Abundance (%) Proposed Fragment Ion
4145[C₃H₅]⁺
4360[C₃H₇]⁺
5630[C₄H₈]⁺
57 100 [C(CH₃)₃]⁺ (tert-butyl cation)
7115[C₅H₁₁]⁺
8510[C₆H₁₃]⁺

Note: Relative abundances are approximate and can vary depending on the specific instrument and experimental conditions.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general steps for acquiring an EI mass spectrum of a pure liquid sample of tetramethyloctane using a Gas Chromatograph-Mass Spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of tetramethyloctane (approximately 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

2. Instrument Setup:

  • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

  • Set the GC parameters:

    • Injection Port Temperature: 250 °C

    • Carrier Gas (Helium) Flow Rate: 1 mL/min

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Injection Volume: 1 µL

  • Set the MS parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-200

    • Scan Rate: 1 scan/second

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

3. Data Acquisition:

  • Inject the prepared sample into the GC-MS.

  • Start the data acquisition. The GC will separate the sample from the solvent, and the eluting tetramethyloctane will enter the mass spectrometer.

4. Data Analysis:

  • After the run is complete, analyze the acquired data.

  • Identify the chromatographic peak corresponding to tetramethyloctane.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion (if present) and the major fragment ions.

  • Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualizations

Fragmentation_Pathway cluster_products Fragmentation Products M Tetramethyloctane (M) M_ion Molecular Ion [C12H26]+• m/z = 170 M->M_ion + e- frag1 tert-Butyl Cation [C(CH3)3]+ m/z = 57 (Base Peak) M_ion->frag1 Fragmentation radical1 C8H17• (Radical) M_ion->radical1

Caption: Primary fragmentation pathway of 2,2,4,4-tetramethyloctane.

Experimental_Workflow start Sample Preparation (Dilute Tetramethyloctane) gc_injection GC Injection start->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Analysis detection->data_processing

Caption: Experimental workflow for GC-MS analysis of tetramethyloctane.

References

Technical Support Center: Optimizing Peak Resolution for High Molecular Weight Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of high molecular weight hydrocarbons. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the peak resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of high molecular weight hydrocarbons?

A1: The selection of the stationary phase is the most important factor as it dictates the selectivity of the separation.[1][2] The chemical properties of the stationary phase determine the different interactions with the analytes, which is the fundamental basis for their separation.[1] For general hydrocarbon analysis, non-polar stationary phases are commonly used, with elution order generally following the boiling points of the analytes.[1]

Q2: How do the dimensions of the GC column affect resolution?

A2: Column dimensions—length, internal diameter (I.D.), and film thickness—play a significant role in resolution.

  • Length: Doubling the column length increases theoretical plates (efficiency) by a factor of two, leading to a resolution increase of about 1.4.[1][3] Longer columns provide more opportunities for interaction between the analytes and the stationary phase, but also lead to longer analysis times. A 30-meter column is often a good starting point, balancing resolution, analysis time, and required head pressure.[2]

  • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.10 or 0.18 mm) provide higher efficiency, resulting in narrower and better-resolved peaks.[2][4] However, they have a lower sample capacity.[2][4] For complex samples with many closely eluting analytes, a narrow I.D. column is preferable.[2][4]

  • Film Thickness: For high molecular weight (high boiling point) compounds, thinner films are generally recommended as they lead to sharper peaks and better resolution for later eluting compounds.[1][2] Thicker films increase retention and can be beneficial for volatile, early eluting compounds.[1]

Q3: When is temperature programming recommended over an isothermal analysis?

A3: Temperature programming is ideal for samples containing a wide range of hydrocarbons with varying boiling points.[1][5] An isothermal analysis at a low temperature would lead to very long run times for heavier components, while a high isothermal temperature would cause lighter components to elute together with poor resolution.[1] Temperature programming allows for the separation of lighter components at lower temperatures and then increases the temperature to elute the heavier components in a reasonable time with good peak shape.[1][5]

Q4: What is the impact of the carrier gas flow rate on resolution?

A4: The carrier gas flow rate affects both analysis time and peak shape. An optimal flow rate will minimize peak broadening and maximize resolution.[6] While higher flow rates can shorten analysis time, excessively high rates can lead to peak broadening and a loss of resolution.[7][8] It is important to optimize the flow rate for the specific column and analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of high molecular weight hydrocarbons and provides step-by-step solutions.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Possible Causes & Solutions:

  • Suboptimal GC Column:

    • Action: Select a column with a stationary phase that offers better selectivity for your analytes.[9] For complex isomer separations, highly selective phases like liquid crystalline stationary phases can be effective.[1] Consider a longer column or a column with a smaller internal diameter to increase efficiency.[3][4]

  • Incorrect Temperature Program:

    • Action: Optimize the temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds.[1] Experiment with different initial temperatures, ramp rates, and final hold times.[1] A lower initial temperature can enhance the separation of more volatile isomers.[1]

  • Inappropriate Carrier Gas Flow Rate:

    • Action: Adjust the carrier gas flow rate to an optimal level.[8] This often involves performing a van Deemter analysis to find the flow rate that provides the highest efficiency.

Issue 2: Peak Tailing

Possible Causes & Solutions:

  • Active Sites in the System:

    • Action: Polar or ionogenic analytes can interact with active sites in the inlet liner or the beginning of the column.[10] Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[10]

  • Improper Column Installation:

    • Action: Ensure the column is cut cleanly at a 90-degree angle and is positioned correctly within the inlet according to the manufacturer's instructions.[10] A poor cut can cause peak distortion.[10]

  • Column Degradation:

    • Action: Over time, the stationary phase can degrade, leading to active sites. If other troubleshooting steps fail, consider replacing the column.[11]

Issue 3: Peak Fronting

Possible Causes & Solutions:

  • Column Overload:

    • Action: The sample concentration may be too high, exceeding the column's capacity.[4] Dilute the sample or use a column with a thicker film or larger internal diameter to increase sample capacity.[2] Check that the correct injection volume and syringe are being used.[10]

  • Incorrect Split Ratio:

    • Action: In split injection mode, an incorrect split ratio can lead to overloading. Ensure the split setting and flow are correct.[10]

  • Inappropriate Solvent and Initial Oven Temperature (Splitless Injection):

    • Action: The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[10] The polarity of the stationary phase should also be compatible with the sample solvent.[10]

Data Presentation

Table 1: Effect of GC Column Dimensions on Resolution

ParameterChangeEffect on Efficiency (N)Effect on Resolution (Rs)
Length (L) DoubleDoublesIncreases by a factor of ~1.4
Internal Diameter (I.D.) HalveDoublesIncreases
Film Thickness (df) DecreaseIncreases (for high MW)Increases (for high MW)

Data compiled from multiple sources.[1][3]

Table 2: Influence of Temperature Programming on Analysis

ParameterEffect on ResolutionEffect on Analysis TimeRecommended for
Isothermal (Low Temp) Potentially high for early elutersVery long for late elutersSimple mixtures with similar boiling points
Isothermal (High Temp) Poor for early elutersShortRapid screening where high resolution is not critical
Temperature Program Improved for a wide range of analytesOptimizedComplex mixtures with a wide range of boiling points

Information synthesized from technical guides.[1][5]

Experimental Protocols

Protocol 1: Optimizing the Temperature Program
  • Initial Setup: Start with a standard temperature program (e.g., initial temp 50°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min).

  • Evaluate Initial Temperature: If early eluting peaks are poorly resolved, lower the initial temperature by 10-20°C.

  • Optimize Ramp Rate: If closely eluting peaks in the middle of the chromatogram are not resolved, decrease the ramp rate (e.g., to 5°C/min).[1] Conversely, if the analysis is too long and resolution is adequate, the ramp rate can be increased.[12]

  • Adjust Final Hold Time: Ensure the final hold time is sufficient to elute all high molecular weight components from the column.

  • Iterate: Make small, systematic changes to one parameter at a time and observe the effect on the chromatogram.

Protocol 2: Column Conditioning
  • Installation: Install the new GC column in the oven, connecting the inlet end but leaving the detector end disconnected.

  • Purge: Set the carrier gas flow to the typical operating rate and purge the column for 15-30 minutes at ambient temperature to remove oxygen.

  • Heating: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Conditioning: Hold at this temperature for 1-2 hours, or until the baseline at the detector (once connected) is stable.

  • Cool Down: Cool the oven, connect the column to the detector, and perform a leak check.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution Check_Column Is the Column Optimal? Start->Check_Column Check_Temp Is the Temperature Program Optimized? Check_Column->Check_Temp No Select_New_Column Select New Column (Longer, Smaller I.D., Thinner Film) Check_Column->Select_New_Column Yes Check_Flow Is the Flow Rate Correct? Check_Temp->Check_Flow No Optimize_Temp Optimize Temperature Program (Slower Ramp, Lower Initial Temp) Check_Temp->Optimize_Temp Yes Optimize_Flow Optimize Carrier Gas Flow Rate Check_Flow->Optimize_Flow Yes Good_Resolution Resolution Improved Check_Flow->Good_Resolution No Select_New_Column->Good_Resolution Optimize_Temp->Good_Resolution Optimize_Flow->Good_Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Peak_Shape_Troubleshooting Start Abnormal Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Check_Activity Check for Active Sites (Liner, Column Inlet) Tailing->Check_Activity Yes Check_Overload Check for Column Overload (Dilute Sample) Fronting->Check_Overload Yes Solution Peak Shape Improved Fronting->Solution No Check_Column_Cut Check Column Installation (Cut, Position) Check_Activity->Check_Column_Cut Check_Column_Cut->Solution Check_Injection Check Injection Parameters (Split Ratio, Initial Temp) Check_Overload->Check_Injection Check_Injection->Solution

Caption: Logic for troubleshooting common peak shape problems.

References

GC-MS Ion Source Contamination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to ion source contamination in Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of a contaminated ion source in my GC-MS?

A1: A contaminated ion source can significantly impact the performance of your GC-MS, leading to unreliable and inaccurate results.[1] Common symptoms include:

  • Increased Background Noise: You may observe a high and noisy baseline throughout your chromatogram, which can obscure analyte peaks.[2][3]

  • Poor Sensitivity and Low Signal-to-Noise Ratio: Contamination can lead to a significant drop in sensitivity, making it difficult to detect low-level analytes.[1][4] Your analyte peaks may appear small, noisy, or even be absent.[1]

  • Extraneous Peaks in the Chromatogram: The presence of unexpected peaks in your chromatograms, even in blank runs, is a strong indicator of contamination.[3]

  • Poor Peak Shape: You might observe peak tailing or fronting, which can affect peak integration and quantification.[5]

  • Failed Tune Reports: The autotune or manual tune of the mass spectrometer may fail or show abnormal results, such as high electron multiplier voltage or incorrect ion ratios.[6][7] An increasing repeller or electron multiplier voltage over time can also indicate a dirty ion source.[7][8] For some systems, a lens 1 voltage greater than 3 volts is an indicator of contamination.[9]

  • Loss of Reproducibility: Inconsistent retention times and peak areas can be a symptom of a contaminated system.[10]

Q2: What are the most common sources and types of contaminants in a GC-MS ion source?

A2: Contamination can originate from various parts of the GC-MS system or from the samples themselves.[11][12] The most common sources include:

  • Sample Matrix: Complex sample matrices can introduce non-volatile residues that accumulate in the ion source.[3]

  • GC Components:

    • Septum Bleed: Over time, the injector septum can degrade, releasing siloxane compounds.[3][13] Using high-quality, low-bleed septa and replacing them regularly is crucial.[3]

    • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxanes.[3] Using low-bleed columns and proper conditioning can minimize this.[1][3]

    • Injector Port and Liner: Residues from previous injections can accumulate in the injector liner.[3][14] Regular cleaning or replacement of the liner is recommended.[3][15]

  • System Leaks: Air leaks in the system can introduce oxygen and moisture, leading to increased background noise and potential damage to the column and detector.[5][16]

  • Pump Fluids: Backstreaming of oil from mechanical or diffusion pumps can contaminate the vacuum chamber and ion source.[17]

  • Handling and Cleaning: Fingerprints, oils, and residues from cleaning solvents can be significant sources of contamination if parts are not handled properly.[12][18] Always wear clean, lint-free gloves when handling ion source components.[18][19]

Below is a table summarizing common contaminants and their characteristic mass-to-charge ratios (m/z).

Contaminant TypeCharacteristic Ions (m/z)Likely Source(s)
Air & Water18, 28, 32, 44Air leaks, outgassing from ferrules[12]
PFTBA (Tuning Compound) & related ions31, 51, 69, 100, 119, 131, 169, 181, 214, 219, 264Calibration valve leak, residual tuning compound[12][17]
Siloxanes (from column or septum bleed)73, 147, 207, 281, 355, 429Column stationary phase degradation, septum degradation[13][17]
HydrocarbonsPeaks spaced 14 amu apartForeline pump oil, fingerprints, contaminated solvents[17]
Plasticizers (e.g., Phthalates)149Plastic components, sample vials, gloves[17]
Cleaning SolventsMethanol (B129727) (31), Acetone (43, 58), Benzene (78), Toluene (91, 92)Improperly evaporated cleaning solvents[12]
Diffusion Pump Fluid77, 94, 115, 141, 168, 170, 262, 354, 446Backstreaming from diffusion pump[17]

Q3: How do I perform a leak check on my GC-MS system?

A3: A leak-free system is crucial for optimal performance.[10] Leaks can introduce air (nitrogen and oxygen) and moisture into the system, leading to symptoms that mimic ion source contamination.[5][16] There are several methods to check for leaks:

  • Monitoring Air and Water Ions: A common method for GC/MS systems is to monitor for the presence of nitrogen (m/z 28) and oxygen (m/z 32) in the mass spectrum.[16] An unusually high abundance of these ions suggests a leak.

  • Using a Tracer Gas: You can spray a tracer gas, such as argon or a fluorocarbon, around potential leak points (fittings, septum nut, transfer line connection) while monitoring for its characteristic ions (e.g., m/z 40 for argon).[10][16]

  • Electronic Leak Detectors: A handheld electronic leak detector is the recommended tool for checking for leaks in the GC portion of the system, as it can detect small leaks of carrier gas (helium or hydrogen) without contaminating the system.[16]

  • Pressure Decay Test: Some GC systems have a built-in pressure decay test function that can identify leaks in the carrier gas flow path.[20]

Important Note: Avoid using liquid leak detectors containing soaps or surfactants, as they can be drawn into the system and cause contamination.[16]

Troubleshooting Guides

Guide 1: Step-by-Step Ion Source Cleaning Protocol

A dirty ion source is a common cause of decreased sensitivity and increased background noise.[1] Regular cleaning is a necessary maintenance task.[7] The following is a general protocol; always consult your instrument manufacturer's manual for specific instructions.[21][22]

Experimental Protocol: Ion Source Cleaning

  • System Shutdown: Safely shut down the GC-MS system by following the manufacturer's automated shutdown procedure. This typically involves cooling heated zones and venting the mass spectrometer.[9][21]

  • Ion Source Removal: Once the system is vented and at a safe temperature (less than 100°C), carefully open the vacuum chamber and remove the ion source assembly.[18][21] It is advisable to take pictures at each step of disassembly to aid in reassembly.[22]

  • Disassembly: Disassemble the ion source on a clean, lint-free surface.[21] Separate the metal components that can be cleaned from those that cannot (e.g., ceramic insulators, wires).[18]

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and a suitable solvent like methanol or acetone.[8][19] Using a cotton swab, gently polish the metal surfaces of the ion source components, paying close attention to areas with visible discoloration.[8][21]

  • Rinsing: Thoroughly rinse the cleaned parts with deionized water to remove all abrasive particles.[8]

  • Sonication: Sonicate the parts in a sequence of solvents to remove any remaining residues. A common sequence is:

    • 15 minutes in acetone[8]

    • 15 minutes in hexane[8]

    • 15 minutes in methanol[8] Some protocols may also include a sonication step in deionized water or methylene (B1212753) chloride.[21][22]

  • Drying: Allow the cleaned parts to dry completely. This can be done by placing them in a clean oven at a low temperature (e.g., 100-120°C) or allowing them to air dry on a clean surface.[21]

  • Reassembly and Installation: Carefully reassemble the ion source, ensuring all components are correctly aligned.[21] Reinstall the ion source into the mass spectrometer.

  • Pump Down and Bakeout: Close the vacuum chamber and pump down the system. Once a stable vacuum is achieved, perform a system bakeout to remove any residual water and solvents.

Guide 2: System Bakeout Procedure

A system bakeout is often performed after ion source cleaning or column installation to remove volatile contaminants from the system.[23]

Experimental Protocol: System Bakeout

  • Ensure a Good Vacuum: The bakeout should only be performed after the system has reached its normal operating vacuum level.

  • Set Temperatures:

    • Injector: Set the injector temperature to a high value, for example, 300°C or 25°C above the normal operating temperature.[24]

    • GC Oven: Program the oven to ramp up to a temperature about 25°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.[23][24]

    • Transfer Line, Ion Source, and Quadrupole: Set these components to their maximum recommended temperatures to help drive off contaminants.[24]

  • Carrier Gas Flow: Maintain a normal carrier gas flow through the column during the bakeout.[24]

  • Duration: A typical bakeout can last from a few hours to overnight. Monitor the baseline of the mass spectrometer; the bakeout is complete when the baseline is low and stable.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Ion Source Contamination Start Start: Poor GC-MS Performance (Low Sensitivity, High Background) Check_Symptoms Identify Symptoms: - High Background Noise? - Poor Sensitivity? - Extraneous Peaks? Start->Check_Symptoms Leak_Check Perform Leak Check (Monitor m/z 28, 32) Check_Symptoms->Leak_Check Leak_Found Leak Found? Leak_Check->Leak_Found Fix_Leak Fix Leak (Tighten fittings, replace ferrules/septum) Leak_Found->Fix_Leak Yes No_Leak No Leak Found Leak_Found->No_Leak No Evaluate_Performance Evaluate System Performance (Run Tune and Standards) Fix_Leak->Evaluate_Performance Check_GC Evaluate GC System: - Replace Septum & Liner - Check Column Condition No_Leak->Check_GC Problem_Solved_GC Problem Resolved? Check_GC->Problem_Solved_GC Clean_Source Perform Ion Source Cleaning Problem_Solved_GC->Clean_Source No Problem_Solved_GC->Evaluate_Performance Yes Bakeout System Bakeout Clean_Source->Bakeout Bakeout->Evaluate_Performance End End: System Performance Restored Evaluate_Performance->End

Caption: A logical workflow for troubleshooting GC-MS ion source contamination.

Ion_Source_Cleaning_Workflow Ion Source Cleaning Experimental Workflow Start Start: System Shutdown & Vent Remove_Source Remove Ion Source Assembly Start->Remove_Source Disassemble Disassemble Components Remove_Source->Disassemble Clean Abrasive Cleaning with Alumina Slurry Disassemble->Clean Rinse Rinse with Deionized Water Clean->Rinse Sonicate Sonicate in Solvent Sequence (Acetone -> Hexane -> Methanol) Rinse->Sonicate Dry Dry Components Completely Sonicate->Dry Reassemble Reassemble Ion Source Dry->Reassemble Install Install Ion Source Reassemble->Install Pump_Bake Pump Down and Bakeout System Install->Pump_Bake End End: Ready for Tuning Pump_Bake->End

Caption: A step-by-step workflow for the ion source cleaning experiment.

References

Technical Support Center: Analysis of Environmental Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of environmental hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact hydrocarbon analysis?

A: A matrix effect is the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1] In the analysis of environmental hydrocarbons, complex matrices such as soil, sediment, and water contain a wide variety of organic and inorganic compounds. These co-extracted substances can interfere with the detection of target hydrocarbons, leading to either signal enhancement or suppression.[2][3][4]

  • Signal Suppression: Co-eluting matrix components can interfere with the ionization of target analytes in the mass spectrometer source, reducing the signal intensity and leading to underestimation of the hydrocarbon concentration.[2][3]

  • Signal Enhancement: In gas chromatography (GC), matrix components can coat active sites in the injector liner and column, preventing the thermal degradation of labile analytes. This "analyte protectant" effect can lead to an artificially high signal and overestimation of the concentration.[2]

Ultimately, uncorrected matrix effects can compromise the accuracy, precision, and reliability of quantitative results.

Q2: How can I determine if my analysis is affected by matrix effects?

A: You can assess the presence and magnitude of matrix effects using a post-extraction spike analysis. The matrix effect (ME) can be calculated using the following formula:

ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100

Where:

  • Peak Area in Matrix: The peak area of a known concentration of an analyte spiked into a blank sample extract after the extraction and cleanup steps.

  • Peak Area in Solvent: The peak area of the same concentration of the analyte in a clean solvent.

A value of 100% indicates no matrix effect. A value < 100% suggests signal suppression, and a value > 100% indicates signal enhancement.[1][2]

Q3: What are the primary strategies for mitigating matrix effects?

A: There are three main strategies to address matrix effects:

  • Sample Preparation and Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before instrumental analysis.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

  • Instrumental Method Optimization: Modifying chromatographic conditions to achieve better separation between the analytes of interest and matrix components can minimize co-elution and associated matrix effects.

  • Calibration Strategies: Employing appropriate calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation. Common strategies include the use of internal standards, matrix-matched calibration, and the standard addition method.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of environmental hydrocarbons.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC inlet or column; Contamination of the liner or column; Improper column installation.1. Replace the inlet liner with a new, deactivated liner. 2. Trim the first 10-20 cm of the analytical column. 3. Ensure the column is installed at the correct depth in the injector and detector. 4. Inject a non-polar hydrocarbon standard (e.g., methane); if it doesn't tail, the issue is likely analyte interaction with active sites.
Peak Fronting Column overload; Incompatible solvent; Incorrect initial oven temperature.1. Dilute the sample or reduce the injection volume. 2. Increase the split ratio if using split injection. 3. Ensure the sample solvent is compatible with the stationary phase of the column. 4. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.
Problem 2: Inconsistent or Low Analyte Response
Symptom Potential Cause Troubleshooting Steps
Low sensitivity for all analytes Leak in the injection port; Incorrect split ratio; Low EM voltage on the MS detector.1. Check for leaks at the septum and column fittings using an electronic leak detector. 2. Verify the split vent flow rate. 3. Check the MS tune report to ensure the electron multiplier voltage is appropriate.
Reduced response for later eluting (high molecular weight) PAHs Insufficient injector or transfer line temperature; Analyte degradation or adsorption.1. Increase the injector and MS transfer line temperatures (typically to 300-320°C for PAHs). 2. Use a deactivated inlet liner, preferably with glass wool to aid vaporization. 3. Check for active sites by inspecting peak shapes of sensitive compounds.
Irreproducible peak areas Inconsistent injection volume (manual or autosampler); Leaking syringe; Matrix effects.1. If using manual injection, ensure a consistent and rapid injection technique. 2. Inspect the autosampler syringe for bubbles or leaks. 3. Evaluate for matrix effects by analyzing a post-extraction spike. Implement a mitigation strategy if necessary (e.g., internal standard).
Problem 3: Ghost Peaks or Baseline Instability
Symptom Potential Cause Troubleshooting Steps
Ghost peaks (peaks in blank runs) Carryover from a previous injection; Contaminated syringe, solvent, or carrier gas.1. Run a solvent blank after a high-concentration sample to check for carryover. 2. Clean the syringe and replace the injection solvent. 3. Ensure high-purity carrier gas and functioning gas traps.
Rising baseline Column bleed; Contaminated carrier gas.1. Condition the column according to the manufacturer's instructions. 2. Check for oxygen leaks in the system, as this can accelerate column degradation. 3. Verify the purity of the carrier gas.

Troubleshooting Decision Tree for GC-MS Analysis

Troubleshooting_Decision_Tree start Problem Observed peak_shape Poor Peak Shape? start->peak_shape response_issue Inconsistent/Low Response? peak_shape->response_issue No tailing Tailing? peak_shape->tailing Yes baseline_issue Baseline/Ghost Peak Issues? response_issue->baseline_issue No low_all Low Response (All Analytes)? response_issue->low_all Yes ghost_peaks Ghost Peaks? baseline_issue->ghost_peaks Yes fronting Fronting? tailing->fronting No sol_tailing Replace Liner Trim Column Check Column Installation tailing->sol_tailing Yes sol_fronting Dilute Sample Check Solvent Compatibility Adjust Initial Temperature fronting->sol_fronting Yes low_high_mw Low Response (High MW)? low_all->low_high_mw No sol_low_all Check for Leaks Verify Split Ratio Check MS Tune low_all->sol_low_all Yes sol_low_high_mw Increase Injector/Transfer Line Temp Use Deactivated Liner low_high_mw->sol_low_high_mw Yes rising_baseline Rising Baseline? ghost_peaks->rising_baseline No sol_ghost Run Solvent Blank Clean Syringe Check Gas Purity ghost_peaks->sol_ghost Yes sol_baseline Condition Column Check for Leaks Verify Gas Purity rising_baseline->sol_baseline Yes

Caption: A decision tree for troubleshooting common GC-MS issues.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The choice of sample preparation and calibration method significantly impacts the recovery and accuracy of hydrocarbon analysis. Below are tables summarizing quantitative data for different approaches.

Table 1: Comparison of Extraction Methods for PAHs in Soil

This table compares the recovery of Polycyclic Aromatic Hydrocarbons (PAHs) from soil using different extraction techniques.

Extraction MethodAnalyteRecovery (%)Relative Standard Deviation (RSD, %)Reference
Soxhlet Benzo[b]fluoranthene34-[6]
Benzo[k]fluoranthene31-[6]
Benzo[a]pyrene33-[6]
Ultrasonication Benzo[b]fluoranthene29-[6]
Benzo[k]fluoranthene27-[6]
Benzo[a]pyrene24-[6]
QuEChERS 16 PAHs70-110< 15[7][8]
Accelerated Solvent Extraction (ASE) 16 PAHs~84-100 (for >4 rings)< 10[9]

Note: Recovery can vary significantly based on soil type, analyte concentration, and specific method parameters.

Table 2: Comparison of d-SPE Sorbents in QuEChERS for PAH Cleanup

This table shows the impact of different dispersive solid-phase extraction (d-SPE) sorbents on the recovery of PAHs from various matrices.

SorbentAnalyteMatrixRecovery (%)Reference
Chitosan PyreneSpinach> 70[2]
Chitin PyreneSpinach> 70[2]
MWCNTs PyreneAvocado, Salmon, LiverNot Detectable[2]
PyreneOrange4[2]
PyreneSpinach10[2]
Clinoptilolite 16 PAHsSoil70-110[7]

Note: Planar molecules like PAHs can have strong interactions with graphitized carbon-based sorbents (e.g., GCB, MWCNTs), leading to poor recovery.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Soxhlet Extraction for PAHs in Soil (Adapted from EPA Method 3540C)

Objective: To extract nonvolatile and semivolatile organic compounds, including PAHs, from soil samples.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10 g of a homogenized soil sample.

    • Mix the sample with an equal amount of anhydrous sodium sulfate (B86663) to remove moisture.

  • Extraction:

    • Place the sample mixture into a Soxhlet extraction thimble.

    • Add 300 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to a 500-mL round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration:

    • After extraction, allow the solvent to cool.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.

  • Analysis:

    • The concentrated extract is now ready for cleanup (if necessary) and GC-MS analysis.

Workflow for Soxhlet Extraction

Soxhlet_Workflow start Start: Soil Sample prep Mix 10g Soil with Anhydrous Sodium Sulfate start->prep load Load into Soxhlet Thimble prep->load extract Extract with Acetone/Hexane (16-24 hours) load->extract concentrate Concentrate Extract to 1 mL extract->concentrate end Ready for Cleanup and GC-MS Analysis concentrate->end

Caption: Workflow for Soxhlet extraction of hydrocarbons from soil.

Protocol 2: QuEChERS Method for PAHs in Soil

Objective: A quick and effective method for extracting PAHs from soil samples.

Methodology:

  • Sample Hydration and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out:

    • Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., PSA and C18 for removing polar interferences and lipids, respectively). For PAHs, avoid GCB or MWCNTs.[2]

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant for direct GC-MS analysis.

Workflow for QuEChERS Extraction

QuEChERS_Workflow start Start: 10g Soil Sample hydrate Add 10 mL Water and 10 mL Acetonitrile start->hydrate shake1 Shake for 1 min hydrate->shake1 add_salts Add QuEChERS Extraction Salts shake1->add_salts shake2 Shake for 1 min add_salts->shake2 centrifuge1 Centrifuge (3000 rpm, 5 min) shake2->centrifuge1 transfer Transfer 6 mL of Acetonitrile Layer centrifuge1->transfer dspe Add to d-SPE Tube (e.g., PSA/C18) transfer->dspe vortex Vortex for 30 sec dspe->vortex centrifuge2 Centrifuge (3000 rpm, 5 min) vortex->centrifuge2 end Analyze Supernatant by GC-MS centrifuge2->end

Caption: Workflow for QuEChERS extraction of hydrocarbons from soil.

Protocol 3: Calibration Strategies

Objective: To accurately quantify hydrocarbon concentrations by compensating for matrix effects.

Methodology Options:

  • External Standard Calibration:

    • Prepare a series of calibration standards of known concentrations in a clean solvent.

    • Analyze the standards and the sample extracts.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample extract by interpolating its response on the calibration curve.

    • Note: This method does not correct for matrix effects and is only suitable for very clean samples.

  • Internal Standard (IS) Calibration:

    • Select an internal standard that is chemically similar to the target analytes but not present in the samples (deuterated analogs are ideal).

    • Add a constant, known amount of the internal standard to all calibration standards, blanks, and samples before analysis.

    • Construct a calibration curve by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.

    • The IS helps to correct for variations in injection volume, instrument response, and, to some extent, matrix effects.

  • Matrix-Matched Calibration:

    • Obtain a blank matrix sample that is free of the target analytes.

    • Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of the analytes.

    • Analyze these matrix-matched standards and the sample extracts.

    • Construct a calibration curve as with the external standard method.

    • Note: This method effectively compensates for matrix effects but requires a representative blank matrix, which may not always be available.

  • Standard Addition:

    • Divide a sample into several aliquots.

    • Spike each aliquot with a different, known amount of the analyte standard (one aliquot remains unspiked).

    • Analyze all aliquots and plot the instrument response versus the concentration of the added standard.

    • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the original sample.

    • Note: This is a very effective method for correcting matrix effects in individual, complex samples but is more labor-intensive.

Logical Flow for Choosing a Calibration Strategy

Calibration_Strategy start Start: Quantitative Analysis Required matrix_complexity Is the Sample Matrix Complex? start->matrix_complexity blank_available Is a Representative Blank Matrix Available? matrix_complexity->blank_available Yes external_std Use External Standard Calibration matrix_complexity->external_std No num_samples Analyzing Many Samples? blank_available->num_samples No matrix_matched Use Matrix-Matched Calibration blank_available->matrix_matched Yes internal_std Use Internal Standard Calibration num_samples->internal_std Yes (Good compromise) std_addition Use Standard Addition num_samples->std_addition No (or for highest accuracy)

Caption: A flowchart to guide the selection of an appropriate calibration strategy.

References

Technical Support Center: Isomeric Hydrocarbon Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isomeric hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the analysis of these complex molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of isomeric hydrocarbons.

Issue 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Co-eluting or partially overlapping peaks in the chromatogram.

  • Inaccurate quantification due to overlapping signals.

  • Inability to distinguish between constitutional or stereoisomers.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry Select a column with a stationary phase that offers high selectivity for the specific isomers being analyzed. For example, liquid crystalline stationary phases in gas chromatography (GC) can be effective for separating positional and cis-trans isomers.[1] For chiral separations, a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) is necessary.[2]
Suboptimal GC Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of isomers with close boiling points.
Incorrect Mobile Phase Composition (LC) For Liquid Chromatography (LC), perform gradient optimization of the mobile phase to enhance the separation of isomers with different polarities.[3]
Insufficient Column Length or Efficiency (GC) Employ longer capillary columns (up to 300 meters) or columns with a smaller internal diameter to increase theoretical plates and improve separation efficiency.[1]

Issue 2: Identical or Very Similar Mass Spectra

Symptoms:

  • Difficulty in identifying and differentiating isomers based on mass spectrometry (MS) data alone.

  • Weak or absent molecular ions, especially in electron ionization (EI) mass spectra of larger hydrocarbons.[4][5]

  • Similar fragmentation patterns for different isomers.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Standard Electron Ionization (EI) Limitations Utilize "soft" ionization techniques like supersonic molecular beams (Supersonic GC-MS) to enhance the molecular ion and generate unique isomer mass spectral features.[4]
Co-elution of Isomers Improve chromatographic separation using the methods described in "Poor Chromatographic Resolution of Isomers." If co-elution is unavoidable, consider using tandem mass spectrometry (MS/MS) to generate specific fragment ions for each isomer.[6]
Lack of Structural Information from MS Couple the separation technique with a detector that provides structural information, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate isomers based on their unique magnetic properties and chemical shifts.[3]
Complex Mixtures Employ comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight (TOF) mass spectrometer to achieve superior separation and identification of isomers in highly complex samples like diesel fuel.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to quantify isomeric hydrocarbons?

A1: Isomeric hydrocarbons possess the same molecular formula and, consequently, the same molecular weight. This inherent similarity leads to nearly identical physicochemical properties, such as boiling points and polarities, making their separation and individual quantification a significant analytical challenge.[1][3] Furthermore, their mass spectra, especially using standard electron ionization, can be very similar, complicating their differentiation by mass spectrometry alone.[1][4]

Q2: What are the primary analytical techniques used for separating and quantifying isomeric hydrocarbons?

A2: The most widely used technique is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[1][3][9] High-performance liquid chromatography (HPLC) is also employed, particularly for separating isomers based on polarity and for chiral separations.[2][3] For highly complex mixtures, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) provide enhanced separation power.[7][8]

Q3: How can I improve the separation of co-eluting isomers?

A3: To improve the separation of co-eluting isomers, you can:

  • Optimize the chromatographic column: Use a column with a stationary phase that has high selectivity for your isomers of interest.[1]

  • Adjust the temperature program (for GC): A slower temperature ramp can enhance separation.

  • Modify the mobile phase (for HPLC): Optimize the solvent gradient to improve resolution.[3]

  • Increase column efficiency: Use longer columns or columns with a smaller internal diameter.[1]

Q4: My mass spectrometer gives identical spectra for two isomers. How can I identify and quantify them?

A4: When mass spectra are identical, chromatographic separation is crucial. If separation is not possible, consider the following:

  • Alternative Ionization Methods: Techniques like supersonic GC-MS can produce unique mass spectral features for isomers.[4]

  • Tandem Mass Spectrometry (MS/MS): This can sometimes generate specific fragment ions that allow for differentiation and quantification of co-eluting isomers.[6]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation for isomers.[10][11][12]

  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information that can distinguish between isomers.[3]

Q5: Are there any methods to quantify a whole class of isomers without separating each one individually?

A5: Yes, methods are being developed to quantify isomerically summed hydrocarbon contributions. For instance, using two-dimensional gas chromatography coupled to a tunable vacuum ultraviolet (VUV) soft photoionization source with a time-of-flight mass spectrometer (GCxGC-VUV-TOF) allows for the direct characterization and isomeric summation of aromatic and aliphatic species in complex mixtures like crude oil.[13]

Experimental Protocols

Protocol 1: General GC-MS Method for Isomeric Hydrocarbon Analysis

This protocol provides a general starting point for the analysis of volatile hydrocarbon isomers. Optimization will be required based on the specific isomers and sample matrix.

  • Sample Preparation:

    • Dilute the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the linear range of the instrument.

    • Add an internal standard (a deuterated analog of one of the analytes is ideal for isotope dilution mass spectrometry) for accurate quantification.[14]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., 30m x 0.25mm x 0.25µm) with a stationary phase appropriate for the isomers of interest (e.g., a nonpolar phase for boiling point-based separation or a more polar phase for selectivity based on polarity).

    • Injector: Split/splitless injector at a temperature sufficient to vaporize the sample without degradation (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Final hold: 5 minutes at 280°C. (This program should be optimized for the specific analytes)

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Rate: Sufficient to obtain at least 10-15 data points across each chromatographic peak.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to those of authentic standards or a spectral library.

    • Quantify each isomer by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Data Presentation

Table 1: Comparison of Quantitative Results for Isomeric Xylenes using Different GC Columns

IsomerRetention Time (min) - Column A (Non-polar)Peak Area - Column ARetention Time (min) - Column B (Polar)Peak Area - Column B
o-Xylene10.2150,00012.5148,000
m-Xylene10.5305,00011.8302,000
p-Xylene10.6298,00011.9299,000

Note: This is example data to illustrate the impact of column choice on separation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Spiking Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Detection) GC->MS Identification Peak Identification (Retention Time & Mass Spectra) MS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for Isomeric Hydrocarbon Quantification.

Troubleshooting_Logic Start Poor Isomer Quantification Check_Separation Check Chromatographic Separation Start->Check_Separation Check_MS Check Mass Spectra Check_Separation->Check_MS Good Separation Optimize_Chroma Optimize Chromatography: - Change Column - Modify Temp. Program - Adjust Mobile Phase Check_Separation->Optimize_Chroma Poor Separation Quantification Accurate Quantification Check_MS->Quantification Distinct Spectra Advanced_Tech Use Advanced Techniques: - Soft Ionization (e.g., Supersonic GC-MS) - Tandem MS (MS/MS) - Ion Mobility-MS Check_MS->Advanced_Tech Similar Spectra Optimize_Chroma->Start Re-analyze Advanced_Tech->Quantification

Caption: Troubleshooting Logic for Isomer Quantification.

References

Technical Support Center: Improving Sensitivity for Trace Level Biomarker Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the sensitivity of trace-level biomarker detection experiments. The guides and FAQs are designed to directly address specific issues encountered during experimental workflows.

Enzyme-Linked Immunosorbent Assay (ELISA)

Troubleshooting Guide & FAQs

Q1: I am getting weak or no signal in my ELISA. What are the possible causes and solutions?

A1: Weak or no signal is a common issue in ELISA experiments. The following table outlines potential causes and their corresponding troubleshooting steps.

Possible Cause Solution
Reagent Issues - Expired or improperly stored reagents: Confirm the expiration dates of all reagents and ensure they have been stored at the recommended temperatures (most kits are stored at 2-8°C).[1][2] - Incorrect reagent preparation: Double-check all calculations and dilution steps for standards, antibodies, and other reagents.[1][2] - Reagents not at room temperature: Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before use.[1]
Procedural Errors - Incorrect order of reagent addition: Review the protocol to ensure all steps were performed in the correct sequence. - Insufficient incubation times or temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol.[2] - Wells drying out: Keep the plate covered with a plate sealer during incubations to prevent evaporation.[1]
Antibody Problems - Low antibody affinity or concentration: Use high-affinity antibodies specific to the target analyte. Consider optimizing the antibody concentrations through titration. - Capture and detection antibodies recognize the same epitope: In a sandwich ELISA, ensure the two antibodies bind to different sites on the antigen.[3]
Low Analyte Concentration - Analyte concentration is below the detection limit of the assay: Consider using a more sensitive detection method or a signal amplification technique like Tyramide Signal Amplification (TSA).

Q2: My ELISA is showing high background. How can I reduce it?

A2: High background can obscure the specific signal and reduce the sensitivity of the assay. Here are common causes and solutions:

Possible Cause Solution
Insufficient Washing - Inadequate wash steps: Increase the number of washes and the soaking time for each wash. Ensure complete removal of the wash buffer by inverting and tapping the plate on absorbent paper.[1][4]
Non-specific Binding - Improper blocking: Optimize the blocking buffer by trying different blocking agents (e.g., BSA, casein) or increasing the blocking incubation time. The addition of a detergent like Tween-20 to the blocking buffer can also help. - High antibody concentration: Reduce the concentration of the primary or secondary antibody.
Contamination - Contaminated reagents or wells: Use fresh, sterile reagents and pipette tips. Ensure plate sealers are used during incubations to prevent cross-contamination.[4]
Substrate Issues - Substrate solution exposed to light: Protect the substrate solution from light and prepare it fresh before use. - Reaction not stopped properly: Ensure the stop solution is added promptly and mixed well. Read the plate immediately after adding the stop solution.

Q3: I am observing high variability between my replicate wells. What could be the reason?

A3: High variability between replicates can compromise the reliability of your results. Below are potential causes and how to address them.[4][5]

Possible Cause Solution
Pipetting Errors - Inconsistent pipetting technique: Use calibrated pipettes and ensure there are no air bubbles when dispensing liquids. Use a multichannel pipette for adding reagents to multiple wells.[1][5] - Splashing: Pipette samples and reagents against the side of the wells to avoid splashing.[1]
Inadequate Mixing - Poorly mixed reagents or samples: Gently vortex or invert all reagents and samples before use and before adding them to the plate.[5]
Uneven Plate Washing - Inconsistent washing across the plate: Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied equally.[4][5]
Edge Effects - Temperature gradients across the plate: Ensure the plate is at a uniform temperature during incubations by placing it in the center of the incubator and avoiding stacking of plates.[1] Using a plate sealer can also help minimize evaporation from the outer wells.[1]
Experimental Protocols

Protocol 1: Standard Sandwich ELISA

This protocol provides a general procedure for a sandwich ELISA. Optimization of antibody concentrations, incubation times, and temperatures may be required for specific assays.

  • Plate Coating: Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 7.4). Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Seal the plate and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step as described in step 2.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to the optimal concentration in blocking buffer, to each well. Seal the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Seal the plate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Tyramide Signal Amplification (TSA) for Enhanced ELISA Sensitivity

TSA is a powerful technique that can significantly amplify the signal in an ELISA, leading to improved sensitivity.[6] This protocol assumes a standard sandwich ELISA has been performed up to the streptavidin-HRP incubation step.

  • Prepare Tyramide Reagent: Dilute the fluorescently labeled tyramide stock solution in the amplification buffer provided with the TSA kit. A common dilution is 1:100, but this should be optimized.

  • TSA Reaction: After the final wash step following streptavidin-HRP incubation, add 100 µL of the prepared tyramide working solution to each well.

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Stop the reaction by washing the plate thoroughly with wash buffer (3 x 300 µL per well).

  • Read Plate: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Presentation

Table 1: Comparison of ELISA Detection Methods

Detection Method Typical Limit of Detection (LOD) Dynamic Range Advantages Disadvantages
Colorimetric 10-100 pg/mL2-3 logsSimple, cost-effective, standard plate reader.[8]Lower sensitivity compared to other methods.[8]
Chemiluminescent 1-10 pg/mL4-5 logsHigh sensitivity, wide dynamic range.[9]Requires a luminometer, substrate can be less stable.
Fluorescent 1-10 pg/mL3-4 logsHigh sensitivity, potential for multiplexing.Requires a fluorometer with appropriate filters, potential for photobleaching.
Tyramide Signal Amplification (TSA) <1 pg/mLVaries10 to 100-fold signal amplification, significantly improved sensitivity.[6]Additional steps and cost, requires optimization.

Visualization

ELISA_Troubleshooting_Low_Signal start Start: Weak or No Signal reagent_check Check Reagents start->reagent_check procedure_check Review Procedure start->procedure_check antibody_check Evaluate Antibodies start->antibody_check analyte_check Assess Analyte Concentration start->analyte_check reagent_sol Replace expired reagents Prepare fresh dilutions Equilibrate to RT reagent_check->reagent_sol procedure_sol Follow protocol sequence Ensure correct incubation times/temps Use plate sealers procedure_check->procedure_sol antibody_sol Titrate antibody concentrations Use validated antibody pairs antibody_check->antibody_sol analyte_sol Use signal amplification (e.g., TSA) Concentrate sample if possible analyte_check->analyte_sol end Signal Improved reagent_sol->end procedure_sol->end antibody_sol->end analyte_sol->end

Caption: Troubleshooting workflow for weak or no signal in ELISA.

Mass Spectrometry (MS)

Troubleshooting Guide & FAQs

Q1: I am unable to detect my low-abundance biomarker by mass spectrometry. What are the common challenges and how can I overcome them?

A1: The vast dynamic range of proteins in biological fluids is a major challenge in mass spectrometry-based proteomics. High-abundance proteins can mask the signals of low-abundance biomarkers.

Challenge Solution
High-Abundance Proteins - Depletion: Use commercially available kits to remove the most abundant proteins (e.g., albumin, IgG) from your sample. These kits can remove >95% of the top 14 abundant proteins.[10] - Enrichment: Employ techniques to enrich for your target protein or a specific class of proteins (e.g., phosphoproteins, glycoproteins).
Sample Complexity - Fractionation: Separate your sample into less complex fractions before MS analysis. This can be done using techniques like SDS-PAGE, isoelectric focusing, or liquid chromatography.
Low Ionization Efficiency - Optimize MS parameters: Adjust instrument settings such as spray voltage, capillary temperature, and collision energy to enhance the ionization of your target analyte. - Chemical derivatization: Modify your analyte to improve its ionization efficiency.

Q2: What are some key considerations for sample preparation for mass spectrometry?

A2: Proper sample preparation is critical for successful mass spectrometry analysis.

Consideration Recommendation
Sample Collection and Handling - Consistency: Use standardized procedures for sample collection, processing, and storage to minimize variability. - Anticoagulants: For plasma samples, choose an anticoagulant that does not interfere with MS analysis. EDTA is a common choice.
Protein Digestion - Complete Digestion: Ensure complete digestion of your protein sample into peptides using an appropriate enzyme (e.g., trypsin). Incomplete digestion can lead to missed identifications. - Clean-up: Desalt your peptide sample before MS analysis to remove salts and other contaminants that can interfere with ionization.
Contamination - Keratin (B1170402) Contamination: Take precautions to avoid keratin contamination from skin, hair, and dust. Work in a clean environment and use clean labware.
Experimental Protocols

Protocol 3: Immunoaffinity Depletion of High-Abundance Proteins from Serum/Plasma

This protocol provides a general workflow for using commercially available spin columns to deplete high-abundance proteins.

  • Column Equilibration: Equilibrate the spin column by adding the manufacturer-provided equilibration buffer and centrifuging according to the kit's instructions.

  • Sample Preparation: Dilute the serum or plasma sample with the equilibration buffer as recommended by the manufacturer.

  • Depletion: Apply the diluted sample to the equilibrated spin column and incubate for the recommended time to allow the high-abundance proteins to bind to the antibody-coated resin.

  • Collection of Flow-Through: Centrifuge the column to collect the flow-through fraction, which contains the low-abundance proteins.

  • Washing: Wash the column with wash buffer to recover any remaining low-abundance proteins. Combine this wash with the initial flow-through.

  • Elution (Optional): Elute the bound high-abundance proteins from the column if further analysis is required.

  • Downstream Processing: The depleted, low-abundance protein fraction is now ready for downstream applications such as protein quantification, digestion, and MS analysis.

Protocol 4: Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique for isolating a specific protein of interest along with its interacting partners.[11][12][13]

  • Cell Lysis: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the proteins.

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add the specific antibody against the target protein to the pre-cleared lysate and incubate to allow the antibody to bind to its antigen.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).

  • Sample Preparation for MS: The eluted proteins are then digested into peptides, desalted, and analyzed by mass spectrometry.

Data Presentation

Table 2: Comparison of Commercial Abundant Protein Depletion Kits

Kit Depletion Method Proteins Depleted Depletion Efficiency Cost per Sample (approx.)
Thermo Scientific™ High-Select™ Top14 ImmunoaffinityTop 14 abundant proteins>95%~$50
Agilent MARS Hu-14 ImmunoaffinityTop 14 abundant proteins>99%~$100
Norgen Biotek ProteoSpin™ Spin column chromatographyAlbumin, α-antitrypsin, transferrin, haptoglobinNot specified~$34[14][15]
Sigma-Aldrich Seppro® IgY-14 Avian IgY antibodiesTop 14 abundant proteins>99%~$150

Visualization

IP_MS_Workflow start Start: Cell Lysate ip Immunoprecipitation (Target-specific antibody) start->ip capture Capture with Protein A/G Beads ip->capture wash Wash to Remove Non-specific Proteins capture->wash elute Elute Target Protein and Interactors wash->elute digest In-solution or In-gel Digestion (e.g., Trypsin) elute->digest ms LC-MS/MS Analysis digest->ms end Protein Identification and Quantification ms->end

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Polymerase Chain Reaction (PCR)

Troubleshooting Guide & FAQs

Q1: My PCR failed, or the yield is very low. What are the common causes and solutions?

A1: PCR failure can be frustrating. Here are some common reasons and how to troubleshoot them.[16][17][18][19][20]

Possible Cause Solution
Template DNA Issues - Poor DNA quality or degradation: Assess DNA integrity on an agarose (B213101) gel. Re-extract DNA if necessary. - Low template concentration: Increase the amount of template DNA in the reaction. - PCR inhibitors in the sample: Dilute the template DNA to reduce the inhibitor concentration. Use a DNA polymerase that is more resistant to inhibitors. Purify the DNA using a clean-up kit.
Primer Problems - Poor primer design: Ensure primers are specific, have appropriate melting temperatures (Tm), and are free of secondary structures. - Incorrect primer concentration: Optimize the primer concentration in the PCR reaction.
Reaction Component Issues - Incorrect reagent concentrations: Double-check the concentrations of all reaction components, including dNTPs and MgCl₂. - Degraded reagents: Use fresh reagents and avoid multiple freeze-thaw cycles.
Thermal Cycling Conditions - Incorrect annealing temperature: Optimize the annealing temperature using a gradient PCR. - Insufficient extension time: Ensure the extension time is long enough for the polymerase to amplify the entire target sequence.

Q2: I suspect PCR inhibitors in my blood sample. How can I remove them?

A2: Blood contains several known PCR inhibitors, such as heme and immunoglobulins. Here are some strategies to overcome inhibition:

Method Description
DNA Purification Kits - Use commercial DNA extraction kits specifically designed for blood samples. These kits often include reagents and protocols to efficiently remove common inhibitors.
Inhibitor Removal Kits - If you already have extracted DNA, you can use a post-extraction clean-up kit to remove residual inhibitors.[21][22][23][24]
PCR Additives - Additives like bovine serum albumin (BSA) can bind to some inhibitors and prevent them from interfering with the PCR reaction.
Inhibitor-Resistant Polymerases - Use a DNA polymerase that is engineered to be more tolerant to common PCR inhibitors.
Experimental Protocols

Protocol 5: Genomic DNA Extraction from Whole Blood

This protocol provides a general method for extracting high-quality genomic DNA from whole blood, suitable for sensitive PCR applications.

  • Red Blood Cell Lysis: Mix whole blood with a red blood cell lysis buffer and incubate on ice. Centrifuge to pellet the white blood cells.

  • White Blood Cell Lysis: Resuspend the white blood cell pellet in a cell lysis buffer containing a detergent and proteinase K. Incubate at 55-60°C to digest proteins.

  • Protein Precipitation: Add a salt precipitation solution and centrifuge to pellet the precipitated proteins.

  • DNA Precipitation: Transfer the supernatant containing the DNA to a new tube and add isopropanol (B130326) or ethanol (B145695) to precipitate the DNA.

  • DNA Wash: Wash the DNA pellet with 70% ethanol to remove residual salts.

  • DNA Rehydration: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Data Presentation

Table 3: Comparison of Commercial PCR Inhibitor Removal Kits for Blood Samples

Kit Principle Inhibitors Removed DNA Recovery Performance Notes
QIAGEN DNeasy Blood & Tissue Kit Silica membraneHeme, anticoagulantsHighGood overall performance and DNA purity.[25]
Zymo Research OneStep™ PCR Inhibitor Removal Kit Spin columnHumic acids, polyphenols, etc.50-90%Fast, one-step procedure.[23]
Thermo Scientific™ GeneJET™ Whole Blood Genomic DNA Purification Kit Silica membraneHeme, anticoagulantsHighEfficient removal of inhibitors.
Promega Wizard® Genomic DNA Purification Kit Salt precipitationVariableModerateMay not effectively remove all inhibitors.[25]

Visualization

PCR_Inhibitor_Troubleshooting start Start: Failed PCR from Blood Sample inhibitor_suspected PCR Inhibitors Suspected start->inhibitor_suspected dna_purification Optimize DNA Purification inhibitor_suspected->dna_purification post_extraction Post-Extraction Cleanup inhibitor_suspected->post_extraction pcr_optimization Optimize PCR Reaction inhibitor_suspected->pcr_optimization dna_purification_sol Use blood-specific DNA extraction kit Ensure complete lysis and washing dna_purification->dna_purification_sol post_extraction_sol Use a commercial inhibitor removal kit post_extraction->post_extraction_sol pcr_optimization_sol Dilute DNA template Use inhibitor-resistant polymerase Add PCR facilitators (e.g., BSA) pcr_optimization->pcr_optimization_sol end Successful PCR Amplification dna_purification_sol->end post_extraction_sol->end pcr_optimization_sol->end

Caption: Troubleshooting workflow for failed PCR from blood samples.

References

Validation & Comparative

A Comparative Guide to the Mass Spectra of Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, relying on the unique fragmentation patterns of isomers to differentiate them. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of several tetramethyloctane isomers, supported by experimental data and detailed protocols.

Comparison of Fragmentation Patterns

The mass spectra of tetramethyloctane isomers are characterized by the presence of a molecular ion (M+) peak, albeit often of low intensity, and a series of fragment ions resulting from the cleavage of the parent molecule. The fragmentation of branched alkanes is not random; it preferentially occurs at branching points to form more stable secondary and tertiary carbocations. The most significant fragmentation pathway often involves the loss of the largest alkyl radical.

Compound NameMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)
n-Dodecane1705743, 71, 85, 99, 113
2,2,4,4-TetramethyloctaneNot observed5741, 43, 71, 85, 99, 113
2,2,7,7-TetramethyloctaneNot observed5741, 43, 71, 83, 113
2,3,6,7-TetramethyloctaneNot observed4357, 71, 85
3,4,5,6-Tetramethyloctane170 (low intensity)7143, 57, 85, 99, 113

Experimental Protocol for GC-MS Analysis

The following is a typical protocol for the analysis of tetramethyloctane isomers using GC-MS.

1. Sample Preparation:

  • Dissolve the tetramethyloctane isomer sample in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 100 µg/mL.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection for low concentrations or split injection (e.g., 50:1 split ratio) for higher concentrations.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

  • Analyze the fragmentation patterns to confirm the isomeric structure.

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of tetramethyloctane isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Tetramethyloctane Isomer Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Vial Transfer to Autosampler Vial Dissolution->Vial Injection Injection into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer and Detector Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search (NIST) MassSpectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis LibrarySearch->Interpretation

GC-MS workflow for tetramethyloctane isomer analysis.

A Guide to the Validation of Saturated Hydrocarbons as Exhaled Breath Biomarkers: The Case of 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, reliable, and early-stage disease biomarkers is a cornerstone of modern medical research. Volatile Organic Compounds (VOCs) present in exhaled breath have emerged as a promising frontier in this endeavor. These compounds, which are the gaseous end-products of various metabolic processes, can provide a real-time "breathprint" of an individual's health status. Alterations in these metabolic pathways, often associated with diseases such as cancer, can lead to detectable changes in the composition of VOCs in breath.

This guide provides a comprehensive overview of the validation process for a specific class of VOCs—saturated hydrocarbons—as potential cancer biomarkers, using the hypothetical case of 3,4,5,6-tetramethyloctane. While this specific compound is not yet an established biomarker, its chemical nature as a methylated alkane makes it a relevant example for outlining the rigorous validation pathway required for any novel biomarker candidate.

The Promise of Saturated Hydrocarbons in Breath

Saturated hydrocarbons, including alkanes and their methylated derivatives, are frequently detected in exhaled breath. Their presence is often linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects.[1][2] Oxidative stress is a known hallmark of various pathologies, including cancer, which suggests that elevated levels of specific hydrocarbons in breath could serve as indicators of disease. For instance, a model utilizing a combination of nine C4-C20 alkanes and mono-methylated alkanes has been proposed as a marker for oxidative stress.[3]

The Biomarker Validation Workflow

The journey from a candidate molecule to a clinically validated biomarker is a multi-stage process that requires meticulous planning and execution. The following diagram illustrates a typical workflow for biomarker validation.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (Untargeted Analysis) Qualification Phase 2: Qualification (Targeted Analysis) Discovery->Qualification Candidate Biomarker Identification Verification Phase 3: Verification (Multi-center Studies) Qualification->Verification Analytical & Clinical Validation Clinical_Assay Phase 4: Clinical Assay Development & Validation Verification->Clinical_Assay Large-scale Population Studies

Caption: A simplified workflow for biomarker validation.

Comparing Potential VOC Biomarkers for Lung Cancer

To put the potential of a new biomarker into context, it is essential to compare it with other candidates for the same disease. The following table summarizes a selection of VOCs that have been investigated as potential biomarkers for lung cancer.

Biomarker CandidateChemical ClassReported Association with Lung CancerAnalytical MethodReference
IsopreneHydrocarbonAltered levels in lung cancer patientsGC-MS, SIFT-MS[4][5]
2-ButanoneKetoneFrequently observed in lung cancer breathGC-MS[6]
1-PropanolAlcoholFrequently observed in lung cancer breathGC-MS[6]
EthylbenzeneAromatic HydrocarbonFrequently observed in lung cancer breathGC-MS[6]
HexanalAldehydeFrequently observed in lung cancer breathGC-MS[6]
Various AlkanesHydrocarbonElevated levels linked to oxidative stressGC-MS[1][2]
Methylated AlkanesHydrocarbonPart of oxidative stress signatureTD-GC-MS[3]

Analytical Methodologies for VOC Detection

The accurate and sensitive detection of VOCs in breath is a critical aspect of biomarker validation. Several analytical techniques are available, each with its own advantages and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the identification and quantification of VOCs in breath due to its high sensitivity and specificity.[5][7]

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their chemical properties and identifies them by their mass-to-charge ratio.High sensitivity and specificity; considered the "gold standard".[7]Time-consuming, requires sample pre-concentration.[6]
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) A form of chemical ionization mass spectrometry used for real-time monitoring of VOCs.Real-time analysis, high sensitivity.Cannot distinguish between isomers.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Uses precisely controlled chemical ionization to quantify VOCs in real-time.Real-time analysis, absolute quantification without calibration for some compounds.Limited to a pre-defined set of analytes.
Electronic Noses (eNoses) An array of chemical sensors that generate a pattern or "smellprint" of the VOCs present.Rapid, portable, and relatively inexpensive.Lower specificity, susceptible to environmental factors.[8]

Experimental Protocol: A Proposed Approach for this compound Validation

The following is a detailed, hypothetical experimental protocol for the initial phases of validating this compound as a breath biomarker for a specific cancer. This protocol is based on established methods for VOC analysis.[7][9][10]

Phase 1: Discovery and Feasibility

Objective: To determine if this compound is present in exhaled breath and if its concentration differs between a cohort of cancer patients and a healthy control group.

1. Subject Recruitment:

  • Recruit a cohort of patients with a confirmed diagnosis of the target cancer (e.g., 50 patients) and a matched control group of healthy individuals (e.g., 50 individuals). Matching should be based on age, sex, and smoking status.

  • Obtain informed consent from all participants.

2. Breath Sample Collection:

  • Participants should fast for at least 8 hours prior to sample collection to minimize the influence of dietary VOCs.

  • Collect alveolar breath samples using a standardized breath collection device (e.g., Tedlar bags or a commercial breath sampler).

  • Collect a sample of ambient air at the time of each breath collection to serve as a background control.

3. Sample Analysis (Untargeted GC-MS):

  • Pre-concentration: Use thermal desorption (TD) to pre-concentrate the VOCs from the breath samples onto a sorbent tube.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a high-resolution capillary column suitable for separating a wide range of VOCs.
    • Mass Spectrometer: Operate in full-scan mode to detect all present VOCs.

  • Data Analysis:

    • Identify all chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).
    • Quantify the peak area of this compound and other identified compounds.
    • Perform statistical analysis (e.g., t-test or Mann-Whitney U test) to compare the levels of this compound between the cancer and control groups.

Phase 2: Qualification and Method Validation

Objective: To develop and validate a targeted, quantitative analytical method for this compound and to confirm its diagnostic potential in a larger, independent cohort.

1. Targeted GC-MS Method Development:

  • Optimize the GC-MS parameters (e.g., temperature program, carrier gas flow rate) for the specific detection and quantification of this compound.

  • Use a stable isotope-labeled internal standard for accurate quantification.

2. Analytical Method Validation:

  • Assess the method's linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.

3. Validation Study:

  • Recruit a new, larger, and independent cohort of patients and controls.

  • Collect and analyze breath samples using the validated targeted GC-MS method.

  • Perform receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of this compound as a biomarker.

The following diagram illustrates the analytical workflow for breath sample analysis.

Analytical_Workflow Breath_Collection Breath Sample Collection Preconcentration Thermal Desorption (Pre-concentration) Breath_Collection->Preconcentration GC_Separation Gas Chromatography (Separation) Preconcentration->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Statistical Analysis) MS_Detection->Data_Analysis

Caption: A typical analytical workflow for GC-MS based breath analysis.

Challenges and Future Directions

The validation of VOC biomarkers is not without its challenges. These include the low concentration of many VOCs in breath, the influence of exogenous factors (e.g., diet, environment), and the need for standardized sample collection and analysis protocols.[8][11] Overcoming these hurdles will require large-scale, multi-center studies with stringent experimental design and data analysis.

The development of highly sensitive and portable analytical devices, such as advanced eNoses and miniaturized mass spectrometers, holds great promise for the future of breath-based diagnostics.[12][13] As our understanding of the human metabolome grows, so too will the potential for discovering and validating novel biomarkers like this compound for the early and non-invasive detection of disease.

References

A Comparative Guide to Acyclic Isoprenoid Biomarkers: Pristane and Phytane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely utilized acyclic isoprenoid biomarkers, pristane (B154290) and phytane (B1196419). These molecules, primarily derived from the phytyl side chain of chlorophyll (B73375), serve as crucial indicators in various scientific disciplines, from paleoenvironmental reconstruction to petroleum exploration and forensic environmental science.[1][2][3] This document outlines their origins, analytical methodologies, and applications, presenting supporting data to aid researchers in their effective utilization.

It is important to note that a comparison with 3,4,5,6-tetramethyloctane as a biomarker could not be conducted. Extensive literature searches did not yield any scientific publications or experimental data referencing the use of this compound as a biomarker. Its primary documentation is limited to chemical and physical property databases. Therefore, this guide will focus exclusively on the well-established biomarkers, pristane and phytane.

Performance Comparison: Pristane vs. Phytane

Pristane (C₁₉H₄₀) and phytane (C₂₀H₄₂) are saturated isoprenoid alkanes that provide valuable insights into the depositional environment and thermal history of organic matter.[2][3] Their utility as biomarkers stems from their distinct diagenetic pathways, which are influenced by the redox conditions of the depositional environment.

Key Performance Indicators:

  • Depositional Environment (Redox Conditions): The ratio of pristane to phytane (Pr/Ph) is a widely accepted indicator of the oxygen levels in the water column and sediment during the deposition of organic matter.[1][2]

    • Oxic Conditions: In oxygen-rich environments, the phytol (B49457) side chain of chlorophyll is oxidized to phytenic acid, which then undergoes decarboxylation to form pristane. This results in a high Pr/Ph ratio (>3.0).[4]

    • Anoxic Conditions: In oxygen-poor environments, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane, leading to a low Pr/Ph ratio (<1.0).[1][4]

    • Sub-oxic Conditions: Pr/Ph ratios between 1.0 and 3.0 are generally indicative of intermediate or sub-oxic conditions.[4]

  • Source of Organic Matter: The Pr/Ph ratio can also provide clues about the source of the organic matter. Terrestrial organic matter, which is often deposited in more oxic environments, typically exhibits higher Pr/Ph ratios.[4][5] In contrast, marine-derived organic matter deposited under anoxic conditions usually has lower Pr/Ph ratios.[5][6]

  • Oil Spill Source Identification: Pristane and phytane are relatively resistant to weathering and biodegradation compared to n-alkanes.[7][8] The Pr/Ph ratio, therefore, serves as a stable fingerprint to correlate spilled oil with its source.[7][9]

  • Biodegradation Assessment: While resistant, pristane and phytane can be biodegraded under certain conditions. The ratios of these isoprenoids to more labile n-alkanes (e.g., Pr/n-C₁₇ and Ph/n-C₁₈) are used to assess the extent of biodegradation in petroleum reservoirs and oil spills.[10]

Quantitative Data Summary

The following table summarizes the typical Pristane/Phytane (Pr/Ph) ratios observed in various depositional environments and for different sources of organic matter.

ParameterPristane/Phytane (Pr/Ph) RatioInterpretationReference(s)
Depositional Environment
Oxic> 3.0Oxygen-rich depositional environment.[4]
Sub-oxic1.0 - 3.0Intermediate oxygen levels.[4]
Anoxic< 1.0Oxygen-poor depositional environment.[1][4]
Hypersaline< 0.8Often associated with carbonate and evaporite deposition.[11]
Source of Organic Matter
Terrestrial> 3.0Significant input from land plants.[4][5]
Marine (anoxic)< 1.0Predominantly algal and bacterial organic matter.[5][6]
Application
Oil Spill Source FingerprintingVaries (source-dependent)Stable ratio used for correlation.[7][9]

Experimental Protocols

The analysis of pristane and phytane is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of these biomarkers in sediment or oil samples.

1. Sample Preparation:

  • Extraction:

    • For solid samples (e.g., sediment, source rock), the organic matter is extracted using a solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), via techniques like Soxhlet extraction or Accelerated Solvent Extraction (ASE).

    • Liquid samples (e.g., crude oil) are typically dissolved in an appropriate solvent.

  • Fractionation:

    • The total lipid extract is fractionated to isolate the saturated hydrocarbon fraction, which contains pristane and phytane.

    • This is commonly achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. Different solvents are used to elute fractions of varying polarity (e.g., hexane (B92381) for saturated hydrocarbons, DCM for aromatic hydrocarbons, and MeOH for polar compounds).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Capillary Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of hydrocarbons.

  • Injection: A small volume of the saturated hydrocarbon fraction is injected into the GC.

  • Temperature Program: The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode or selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect specific ions characteristic of the target compounds, which increases sensitivity. For pristane and phytane, characteristic fragment ions are monitored.

  • Data Analysis:

    • Pristane and phytane are identified based on their retention times and mass spectra.

    • The concentrations of pristane and phytane are determined by integrating the peak areas in the chromatogram.

    • The Pr/Ph ratio is calculated by dividing the peak area of pristane by the peak area of phytane.

Diagrams

Diagenetic Pathway of Chlorophyll to Pristane and Phytane

The following diagram illustrates the simplified diagenetic pathways from the phytol side chain of chlorophyll to pristane and phytane under oxic and anoxic conditions.

Diagenesis cluster_source Source cluster_intermediate Intermediate cluster_pathways Diagenetic Pathways cluster_products Biomarker Products Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid Oxidation (Oxic Conditions) Dihydrophytol Dihydrophytol Phytol->Dihydrophytol Reduction (Anoxic Conditions) Pristane Pristane (Pr) Phytenic_Acid->Pristane Decarboxylation Phytane Phytane (Ph) Dihydrophytol->Phytane Reduction

Caption: Diagenetic pathways of pristane and phytane formation.

Experimental Workflow for Pristane and Phytane Analysis

The diagram below outlines the key steps in the analytical workflow for determining the Pr/Ph ratio from a sediment or oil sample.

Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sediment or Oil Sample Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Isolate Saturated Hydrocarbons) Extraction->Fractionation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Fractionation->GCMS Identification Peak Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Peak Area Integration Identification->Quantification Calculation Calculate Pr/Ph Ratio Quantification->Calculation

Caption: Analytical workflow for Pr/Ph ratio determination.

References

A Comparative Analysis of Branched Versus Linear Alkanes in Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of branched and linear alkanes as fuel components. The information is supported by experimental data and detailed methodologies to assist researchers and scientists in understanding the critical differences in fuel performance based on molecular structure.

Performance Characteristics: A Tabular Comparison

The molecular structure of alkanes significantly influences their physical and combustion properties. Branched alkanes, due to their more compact structure, exhibit different intermolecular forces and combustion characteristics compared to their linear counterparts. These differences are quantified in the following tables.

Table 1: Physical Properties of n-Octane vs. Iso-octane

PropertyLinear Alkane (n-Octane)Branched Alkane (Iso-octane / 2,2,4-Trimethylpentane)
Molecular Formula C₈H₁₈C₈H₁₈
Molar Mass ( g/mol ) 114.23114.23
Density (g/mL at 20°C) ~0.703~0.692
Boiling Point (°C) 125.799.2
Viscosity (mPa·s at 20°C) ~0.542~0.504

Table 2: Fuel Performance Metrics of n-Octane vs. Iso-octane

MetricLinear Alkane (n-Octane)Branched Alkane (Iso-octane / 2,2,4-Trimethylpentane)
Research Octane (B31449) Number (RON) -20[1][2]100[1][2]
Heat of Combustion (kJ/mol) -5470-5458

The Logical Relationship Between Alkane Structure and Fuel Performance

The divergence in fuel performance between linear and branched alkanes is a direct consequence of their molecular architecture. The diagram below illustrates the causal chain from molecular structure to engine performance.

G cluster_0 Molecular Structure cluster_1 Chemical Properties cluster_2 Fuel Performance Linear Alkane Linear Alkane Higher Surface Area Higher Surface Area Linear Alkane->Higher Surface Area Lower Stability Lower Stability Linear Alkane->Lower Stability Branched Alkane Branched Alkane Lower Surface Area Lower Surface Area Branched Alkane->Lower Surface Area Higher Stability Higher Stability Branched Alkane->Higher Stability Greater van der Waals forces Greater van der Waals forces Higher Surface Area->Greater van der Waals forces Weaker van der Waals forces Weaker van der Waals forces Lower Surface Area->Weaker van der Waals forces Higher Boiling Point Higher Boiling Point Greater van der Waals forces->Higher Boiling Point Higher Viscosity Higher Viscosity Greater van der Waals forces->Higher Viscosity Lower Boiling Point Lower Boiling Point Weaker van der Waals forces->Lower Boiling Point Lower Viscosity Lower Viscosity Weaker van der Waals forces->Lower Viscosity Prone to Knocking Prone to Knocking Lower Stability->Prone to Knocking Resists Knocking Resists Knocking Higher Stability->Resists Knocking Low Octane Number Low Octane Number Prone to Knocking->Low Octane Number High Octane Number High Octane Number Resists Knocking->High Octane Number

Alkane structure's impact on fuel performance.

Experimental Protocols

The following are summaries of standard methodologies for determining key fuel properties.

Octane Number Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2]

  • Principle: The anti-knock property of a test fuel is compared to that of primary reference fuels (a blend of iso-octane and n-heptane). The engine's compression ratio is adjusted until a standard level of "knocking" is observed.

  • Apparatus: A CFR engine with a variable compression ratio.

  • Procedure Summary:

    • The CFR engine is operated under specific conditions for either the RON (lower speed, lower intake temperature) or MON (higher speed, higher intake temperature) test.[3][4]

    • The test fuel is run in the engine, and the compression ratio is adjusted to produce a standard knock intensity.

    • Primary reference fuels of known octane numbers are then run in the engine, and the blend that produces the same knock intensity at the same compression ratio is identified.

    • The octane number of the test fuel is equal to the octane number of the matching reference fuel blend.

G cluster_workflow Workflow for Octane Number Determination start Start prepare_engine Prepare CFR Engine (ASTM D2699 or D2700 conditions) start->prepare_engine run_test_fuel Run Test Fuel prepare_engine->run_test_fuel adjust_cr Adjust Compression Ratio to Standard Knock Intensity run_test_fuel->adjust_cr run_ref_fuels Run Primary Reference Fuels (iso-octane/n-heptane blends) adjust_cr->run_ref_fuels compare_knock Compare Knock Intensity run_ref_fuels->compare_knock match_found Matching Knock Intensity? compare_knock->match_found match_found->run_ref_fuels No assign_on Assign Octane Number of Matching Reference Fuel match_found->assign_on Yes end_process End assign_on->end_process

Workflow for Octane Number Determination.
Heat of Combustion (ASTM D240)

The heat of combustion is determined using a bomb calorimeter.[5]

  • Principle: A known mass of the fuel sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature increase of the water is measured.

  • Apparatus: Bomb calorimeter, oxygen cylinder, ignition unit, and a precise thermometer.

  • Procedure Summary:

    • A weighed sample of the fuel is placed in the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and starts to cool.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.[6]

Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products.[7]

  • Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature.[8]

  • Apparatus: Calibrated glass capillary viscometer, constant-temperature bath, and a timing device.

  • Procedure Summary:

    • The viscometer is filled with the sample and placed in a constant-temperature bath.

    • The sample is allowed to reach thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Boiling Range Distribution (ASTM D86)

This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[9][10]

  • Principle: A sample of the fuel is distilled under prescribed conditions. The temperatures at which various percentages of the sample evaporate are recorded.[11]

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a thermometer.

  • Procedure Summary:

    • A measured volume of the sample is placed in the distillation flask.

    • The sample is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point.

    • The temperature is recorded as each 10% volume of the sample is collected.

    • The final boiling point is the maximum temperature reached during the distillation.

Density (ASTM D4052)

This method covers the determination of the density of petroleum distillates using a digital density meter.[12][13]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is used to determine its density.

  • Apparatus: Digital density meter with an oscillating U-tube.

  • Procedure Summary:

    • The instrument is calibrated with reference liquids of known density.

    • The sample is injected into the U-tube.

    • The instrument measures the oscillation period and calculates the density of the sample.

Conclusion

The structural isomerism of alkanes has a profound impact on their suitability as components in fuels. Branched alkanes, with their higher octane ratings, are superior for use in spark-ignition engines as they resist knocking, leading to more efficient and smoother combustion. This is despite their slightly lower heat of combustion compared to their linear counterparts. The controlled combustion of branched alkanes is a critical factor in modern fuel formulations. Conversely, linear alkanes, while having a slightly higher energy density, are more prone to autoignition, which is undesirable in gasoline engines but a necessary property for diesel fuels. This comparative analysis underscores the importance of molecular structure in tailoring fuels for specific engine applications.

References

Navigating the Maze of C12 Alkane Isomers: A GC Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. In the complex mixtures often encountered in petrochemical analysis, environmental screening, and pharmaceutical development, gas chromatography (GC) stands as a powerful and indispensable tool for the separation and identification of structural variants. This guide provides a comparative analysis of GC retention times for C12 alkane isomers, offering valuable insights into their elution behavior and summarizing available experimental data to aid in their unambiguous identification.

The vast number of structural isomers for dodecane (B42187) (C12H26) presents a significant analytical hurdle. Their similar physicochemical properties, particularly their boiling points, often lead to co-elution in chromatographic separations, making definitive identification a complex task. This guide leverages established principles of gas chromatography and available experimental data to illustrate the factors governing the separation of these isomers, with a focus on their behavior on non-polar stationary phases.

The Fundamental Principle: Boiling Point and Molecular Structure Dictate Elution Order

On a non-polar stationary phase, such as those commonly used for hydrocarbon analysis (e.g., polydimethylsiloxane), the elution order of alkanes is primarily determined by their boiling points. For isomers of the same carbon number, the boiling point is directly influenced by the degree of branching in the molecular structure.

Generally, the following rules apply:

  • Linear vs. Branched: The linear isomer, n-dodecane, having the strongest intermolecular van der Waals forces, possesses the highest boiling point and, consequently, the longest retention time.

  • Degree of Branching: As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular interactions. This leads to a lower boiling point and a shorter retention time.

  • Position of Branching: For isomers with the same number of branches, the position of the alkyl groups also influences the boiling point and retention time, albeit to a lesser extent.

Comparative Retention Data of C12 Alkane Isomers

Isomer NameStructureBoiling Point (°C) (Predicted/Reported)Kovats Retention Index (I) on Non-Polar Phases (Approximate)
n-DodecaneCH3(CH2)10CH3216.31200
2-MethylundecaneCH3CH(CH3)(CH2)8CH3213.5~1180
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH3213.1~1175
2,2-Dimethyldecane(CH3)3C(CH2)7CH3208.7~1150
2,3-DimethyldecaneCH3CH(CH3)CH(CH3)(CH2)6CH3211.8~1165
2,4-DimethyldecaneCH3CH(CH3)CH2CH(CH3)(CH2)5CH3210.5~1160
2,5-DimethyldecaneCH3CH(CH3)(CH2)2CH(CH3)(CH2)4CH3209.8~1155
2,6-DimethyldecaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3209.2~1152
2,9-DimethyldecaneCH3CH(CH3)(CH2)6CH(CH3)CH3208.5~1148
3,3-DimethyldecaneCH3CH2C(CH3)2(CH2)6CH3209.5~1158
2,2,3-Trimethylnonane(CH3)3CCH(CH3)(CH2)5CH3207.2~1140
2,2,4-Trimethylnonane(CH3)3CCH2CH(CH3)(CH2)4CH3204.6~1130
2,2,5-Trimethylnonane(CH3)3CCH2CH2CH(CH3)(CH2)3CH3203.9~1125

Note: The Kovats indices are approximate values and can vary depending on the specific column, temperature program, and other chromatographic conditions.

Experimental Protocol for GC Analysis of C12 Alkane Isomers

The following provides a generalized experimental protocol for the separation of C12 alkane isomers using gas chromatography with a flame ionization detector (FID).

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

Sample Preparation: Samples should be diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 100 ppm).

Visualizing the Separation Principles

The relationship between molecular structure and GC retention time for C12 alkane isomers can be visualized as a logical flow.

G Relationship between C12 Alkane Isomer Structure and GC Retention Time cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_gc Gas Chromatography Isomer C12 Alkane Isomer Branching Degree of Branching Isomer->Branching Linear Linear (n-Dodecane) Branching->Linear Low Branched Branched Isomers Branching->Branched High IntermolecularForces Intermolecular Forces (van der Waals) Linear->IntermolecularForces Stronger Branched->IntermolecularForces Weaker BoilingPoint Boiling Point IntermolecularForces->BoilingPoint RetentionTime GC Retention Time (Non-Polar Column) BoilingPoint->RetentionTime Directly Proportional

Caption: Logical flow from molecular structure to GC retention time for C12 alkane isomers.

The experimental workflow for analyzing these isomers by GC can also be diagrammed.

G Experimental Workflow for GC Analysis of C12 Alkane Isomers cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data Data Processing Sample C12 Alkane Isomer Sample Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Non-Polar Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram PeakIntegration Peak Integration and Retention Time Determination Chromatogram->PeakIntegration Identification Isomer Identification via Retention Time Comparison PeakIntegration->Identification

Caption: Workflow for the GC analysis of C12 alkane isomers.

A Comparative Guide to the Cross-Validation of Analytical Methods for Isoprenoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of isoprenoids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It outlines the principles of method cross-validation, presents detailed experimental protocols, and offers a comparative analysis of their performance based on experimental data from published studies. This document is intended to assist researchers in selecting the appropriate methodology for their specific research needs and in ensuring the comparability of data between different analytical platforms.

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that two distinct methods are producing comparable and reliable results.[1][2] This is particularly important when data from different studies, potentially using different analytical techniques, need to be consolidated or when a method is transferred between laboratories.[2][3] The fundamental goal is to determine if any systemic bias exists between the methods by analyzing the same set of quality control (QC) samples with both the established (reference) and the new (comparator) method.[1] Acceptance criteria are predefined to assess the agreement between the results from both methodologies.[1]

Comparative Analysis of Analytical Techniques

Isoprenoids, a large and diverse class of natural products, present unique analytical challenges due to their varying volatility, polarity, and thermal stability.[4][5] The choice between GC-MS and LC-MS is often dictated by the specific physicochemical properties of the isoprenoids of interest.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable isoprenoids, such as monoterpenes and sesquiterpenes.[4][6] For less volatile isoprenoids, derivatization is often required to increase their volatility and thermal stability.[8][9] GC-MS offers excellent chromatographic resolution and is often coupled with electron ionization (EI), which produces reproducible fragmentation patterns aiding in compound identification.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for the analysis of a wider range of isoprenoids, including polar, non-volatile, and thermally labile compounds like prenyl pyrophosphates.[6][7][10] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used, providing high sensitivity.[6][7]

Below is a summary of typical performance characteristics for GC-MS and LC-MS methods in the analysis of isoprenoids, compiled from various studies.

ParameterGC-MSLC-MS/MSReference
Applicability Volatile & Semi-Volatile Isoprenoids (e.g., monoterpenes, sesquiterpenes, sterols after derivatization)Polar & Non-Volatile Isoprenoids (e.g., prenyl pyrophosphates, carotenoids)[6][7][8]
Linearity (r²) >0.99>0.99[11]
Limit of Detection (LOD) Analyte Dependent0.03 to 1.0 µmol/L[11]
Limit of Quantification (LOQ) 2.5 ng/mL (for terpenes)0.1 to 4.2 µmol/L[8][11]
Intra-Assay Precision (%RSD) <6%3.6 - 10.9%[8][11]
Inter-Assay Precision (%RSD) Not Specified4.4 - 11.9%[11]
Accuracy/Recovery 82 - 115%91 - 124%[8][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of isoprenoids using GC-MS and LC-MS/MS.

Method 1: GC-MS for Volatile Isoprenoids (e.g., Farnesol)

This protocol is adapted for the analysis of dephosphorylated isoprenoid alcohols.[8]

1. Sample Preparation (from cell culture)

  • Mechanically lyse fungal or yeast cells in an aqueous buffer.[8]

  • Perform enzymatic deconjugation of isoprenoid pyrophosphates using a phosphatase to yield the corresponding alcohols.[8]

  • Extract the resulting isoprenoid alcohols with an organic solvent (e.g., hexane).

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent.

  • Perform silylation to derivatize the hydroxyl groups, increasing volatility.[8]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Quantification: Based on the peak area of a characteristic ion compared to a calibration curve prepared from a certified standard.

Method 2: LC-MS/MS for Non-Sterol Isoprenoid Intermediates

This protocol is designed for the simultaneous detection and quantification of multiple isoprenoid pyrophosphates.[11]

1. Sample Preparation (from cell culture)

  • Quench metabolism rapidly, for instance, using liquid nitrogen.[12][13]

  • Extract metabolites with a cold solvent mixture such as isopropanol/water.[12][13]

  • Add stable-isotope-labeled internal standards for quantification.[11]

  • Centrifuge to remove cell debris.[13]

  • Evaporate the supernatant and reconstitute in a mobile phase-compatible solvent.[11][13]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 Series or equivalent.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 3 µm particle size).[11]

  • Mobile Phase A: 20 mM ammonium (B1175870) bicarbonate with 0.1% triethylamine (B128534) in water.[11]

  • Mobile Phase B: Acetonitrile/water (4:1) with 0.1% triethylamine.[11]

  • Gradient Elution: A linear gradient from 100% A to 100% B over several minutes to separate the analytes.[11]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area, compared against a calibration curve.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation workflow is essential for its proper execution.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_decision Conclusion Sample Prepare a single set of QC samples at multiple concentration levels MethodA Analyze QC samples using the Reference Method (e.g., LC-MS/MS) Sample->MethodA MethodB Analyze QC samples using the Comparator Method (e.g., GC-MS) Sample->MethodB DataA Quantified results from Reference Method MethodA->DataA DataB Quantified results from Comparator Method MethodB->DataB Compare Statistically compare the results from both methods DataA->Compare DataB->Compare Decision Determine if methods are comparable based on predefined acceptance criteria Compare->Decision cluster_mva Mevalonate (MVA) Pathway cluster_common Common Intermediates cluster_downstream Downstream Products AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl-PP (IPP) MVAPP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP Monoterpenes Monoterpenes (C10) GPP->Monoterpenes FPP->GGPP Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes Diterpenes Diterpenes (C20) GGPP->Diterpenes

References

A Researcher's Guide to Distinguishing Biogenic and Anthropogenic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques for accurate source identification, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, the accurate differentiation between naturally occurring (biogenic) and man-made (anthropogenic) hydrocarbons is a critical challenge. This guide provides an objective comparison of the primary analytical methods used for this purpose, presenting key performance indicators, detailed experimental methodologies, and visual workflows to aid in the selection and implementation of the most appropriate techniques for your research needs.

Key Differentiators at a Glance: A Quantitative Comparison

The following tables summarize the key quantitative parameters used to distinguish between biogenic and anthropogenic hydrocarbon sources. These values represent typical ranges and can be influenced by specific environmental conditions and the complexity of the sample matrix.

Analytical Method Parameter Biogenic Hydrocarbons Anthropogenic Hydrocarbons (Petroleum-derived)
Carbon Isotope Analysis ¹⁴C (Radiocarbon) Modern Signature (~100 pMC)Devoid of ¹⁴C (0 pMC)
δ¹³C (VPDB) -25‰ to -35‰ (Terrestrial Plants, C3) -10‰ to -25‰ (Marine Algae)-20‰ to -35‰ (Crude Oil, Gasoline, Diesel)
Gas Chromatography (GC) Carbon Preference Index (CPI) > 3 (typically 5-10 for terrestrial plants)~ 1
Pristane (B154290)/Phytane (B1196419) (Pr/Ph) Ratio > 3 (from terrestrial sources)< 3 (often < 1 for marine-derived oils)
Unresolved Complex Mixture (UCM) Absent or minimalProminent "hump" in the chromatogram
GC-Mass Spectrometry (GC-MS) Biomarkers
Hopanes (m/z 191) Generally absent or at very low concentrations in recent sediments.Abundant in crude oils and petroleum products.
Steranes (m/z 217) Present in recent sediments, but often in different isomeric ratios than in petroleum.Abundant in crude oils and petroleum products with characteristic isomer patterns.
Sterane/Hopane Ratio Variable, but generally higher in organisms and recent sediments compared to crude oil.Typically low, reflecting a greater contribution from bacterial biomass in the source rock.

In-Depth Analysis of Key Methodologies

Carbon Isotope Analysis: The Definitive Age Indicator

Carbon isotope analysis is a powerful tool for determining the source of hydrocarbons based on their isotopic signatures.

  • Radiocarbon (¹⁴C) Analysis: This is the most definitive method for distinguishing between modern (biogenic) and ancient (anthropogenic) carbon sources. Biogenic hydrocarbons, derived from recently living organisms, will have a ¹⁴C content similar to the current atmosphere. In contrast, hydrocarbons derived from fossil fuels are millions of years old, and their ¹⁴C has long since decayed to undetectable levels.

  • Stable Carbon Isotope (δ¹³C) Analysis: This technique measures the ratio of stable isotopes ¹³C to ¹²C. Different carbon fixation pathways in plants (C3 vs. C4) and the original organic matter that formed petroleum result in distinct δ¹³C signatures. While there can be some overlap, δ¹³C values, when used in conjunction with other methods, can provide strong evidence for the origin of the hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS): Fingerprinting the Source

GC-MS is an essential technique for separating complex hydrocarbon mixtures and identifying specific biomarker compounds that are indicative of either biogenic or anthropogenic origins.

  • Carbon Preference Index (CPI): This index quantifies the predominance of odd-carbon-numbered n-alkanes over even-carbon-numbered ones. Terrestrial plants produce long-chain n-alkanes with a strong preference for odd carbon numbers, resulting in a high CPI.[1] In contrast, the geological processes that form petroleum lead to an equal distribution of odd and even n-alkanes, resulting in a CPI value close to 1.[2]

  • Pristane/Phytane (Pr/Ph) Ratio: The relative abundance of the isoprenoids pristane and phytane can provide insights into the depositional environment of the source organic matter. High Pr/Ph ratios are often associated with terrestrial organic matter deposited under oxic conditions, while low ratios are indicative of anoxic, often marine, depositional environments typical for the formation of many crude oils.[3]

  • Unresolved Complex Mixture (UCM): A key feature of weathered or biodegraded petroleum in a gas chromatogram is the presence of a broad, unresolved "hump" known as the UCM.[4][5] This UCM consists of a vast number of branched and cyclic hydrocarbons that cannot be resolved into individual peaks by standard GC analysis and is a strong indicator of petroleum contamination.[4][5]

  • Biomarker Analysis (Hopanes and Steranes): Hopanes and steranes are complex cyclic hydrocarbons that are highly resistant to degradation and serve as molecular fossils.[6][7]

    • Hopanes (m/z 191): These are derived from bacteriohopanepolyols, indicating a bacterial contribution to the original organic matter. They are abundant in petroleum but generally absent or at very low levels in recent biogenic materials.[7]

    • Steranes (m/z 217): These are derived from sterols, which are common in eukaryotes like algae and higher plants. The specific distribution and isomeric ratios of steranes in petroleum are distinct from those found in recent sediments due to maturation processes.

The following diagram illustrates the logical workflow for distinguishing between biogenic and anthropogenic hydrocarbons using these key analytical techniques.

Logical Workflow for Hydrocarbon Source Identification Start Hydrocarbon Sample Isotope_Analysis Carbon Isotope Analysis Start->Isotope_Analysis GC_MS_Analysis GC-MS Analysis Start->GC_MS_Analysis C14_Analysis 14C Analysis Isotope_Analysis->C14_Analysis d13C_Analysis δ13C Analysis Isotope_Analysis->d13C_Analysis Biomarker_Analysis Biomarker Analysis (Hopanes, Steranes) GC_MS_Analysis->Biomarker_Analysis CPI_PrPh_UCM CPI, Pr/Ph, UCM Analysis GC_MS_Analysis->CPI_PrPh_UCM Biogenic Biogenic Source C14_Analysis->Biogenic Modern pMC Anthropogenic Anthropogenic Source C14_Analysis->Anthropogenic 0 pMC d13C_Analysis->Biogenic Typical biogenic range d13C_Analysis->Anthropogenic Typical petrogenic range Biomarker_Analysis->Biogenic Absent/low hopanes, different sterane profile Biomarker_Analysis->Anthropogenic Abundant hopanes & characteristic steranes CPI_PrPh_UCM->Biogenic High CPI, High Pr/Ph, No UCM CPI_PrPh_UCM->Anthropogenic CPI ~ 1, Low Pr/Ph, UCM present

Caption: Logical workflow for hydrocarbon source identification.

Experimental Protocols

Sample Preparation: Silica (B1680970) Gel Cleanup

To isolate the hydrocarbon fraction from polar, biogenic compounds, a silica gel cleanup is often employed.

Objective: To remove polar interferences such as fatty acids and alcohols from the sample extract.

Procedure:

  • Prepare a chromatography column packed with activated silica gel.

  • Condition the column with a non-polar solvent (e.g., hexane).

  • Load the sample extract onto the column.

  • Elute the non-polar hydrocarbon fraction with a suitable solvent or solvent mixture (e.g., hexane (B92381) or a hexane:dichloromethane mixture).

  • Collect the eluate containing the purified hydrocarbons for subsequent analysis.

The following diagram illustrates the experimental workflow for sample preparation and analysis.

Experimental Workflow for Hydrocarbon Analysis Sample Environmental Sample (Soil, Sediment, Water) Extraction Solvent Extraction Sample->Extraction Cleanup Silica Gel Cleanup Extraction->Cleanup Fractionation Fractionation (Aliphatics, Aromatics) Cleanup->Fractionation Isotope_Analysis Carbon Isotope Analysis Cleanup->Isotope_Analysis GC_MS GC-MS Analysis Fractionation->GC_MS Data_Analysis Data Analysis and Source Apportionment GC_MS->Data_Analysis Isotope_Analysis->Data_Analysis

Caption: Experimental workflow for hydrocarbon analysis.

GC-MS Analysis Protocol (Adapted from EPA Method 8270D)

Objective: To separate and identify hydrocarbon compounds, including biomarkers.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC inlet.

  • Separation: The sample is vaporized and carried through the capillary column by an inert gas (e.g., helium). The column is heated according to a specific temperature program to separate the hydrocarbons based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons to create charged fragments.

  • Mass Analysis: The charged fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Acquisition: The detector records the abundance of each fragment at a specific m/z. The instrument software generates a chromatogram and mass spectra for the detected compounds.

  • Compound Identification: Compounds are identified by comparing their retention times and mass spectra to those of known standards and spectral libraries. For biomarker analysis, specific ions (e.g., m/z 191 for hopanes, m/z 217 for steranes) are monitored to enhance sensitivity and selectivity.

Derivatization for Analysis of Polar Biogenic Compounds

For the analysis of polar biogenic compounds like fatty acids and alcohols, which are often removed during cleanup, a derivatization step may be necessary to increase their volatility for GC-MS analysis.

Objective: To chemically modify polar functional groups to make the compounds more amenable to GC analysis.

Common Reagents:

  • Silylation reagents (e.g., BSTFA): Replace active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

  • Alkylation reagents (e.g., BF₃/methanol): Convert carboxylic acids to their methyl esters.

General Procedure:

  • The dried sample extract is reconstituted in a suitable solvent.

  • The derivatizing reagent is added, and the mixture is heated to facilitate the reaction.

  • After the reaction is complete, the derivatized sample is ready for GC-MS analysis.

This guide provides a foundational understanding of the key techniques for distinguishing between biogenic and anthropogenic hydrocarbons. The selection of the most appropriate methods will depend on the specific research question, the nature of the samples, and the available instrumentation. By combining these powerful analytical tools, researchers can confidently determine the origin of hydrocarbons in a wide range of applications.

References

A Guide to Inter-Laboratory Comparison of Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for hydrocarbon analysis through a review of inter-laboratory comparison studies and proficiency testing data. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical techniques and understanding their performance characteristics.

Data Presentation: Performance in Inter-Laboratory Studies

The following tables summarize quantitative data from representative inter-laboratory comparison studies. Performance is often evaluated using Z-scores, where a score between -2 and +2 is generally considered satisfactory.[1]

Table 1: Comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Organic Compounds (VOCs) in Water

AnalyteMethodMean Concentration (µg/L)Repeatability (%RSD)Reproducibility (%RSD)Typical Z-Score Range
BenzeneGC-MS (EPA 8260)25.45.212.5-1.5 to 1.8
TolueneGC-MS (EPA 8260)28.14.811.9-1.7 to 1.9
EthylbenzeneGC-MS (EPA 8260)22.96.114.2-1.9 to 2.0
Xylenes (total)GC-MS (EPA 8260)75.35.513.8-1.8 to 1.9
BenzeneGC-FID26.27.818.3-2.1 to 2.2
TolueneGC-FID29.07.217.5-2.0 to 2.1
EthylbenzeneGC-FID23.88.520.1-2.2 to 2.3
Xylenes (total)GC-FID78.18.119.6-2.1 to 2.2

Note: Data is compiled from various proficiency testing reports and serves as a representative example. Actual performance may vary between laboratories and studies.

Table 2: Inter-Laboratory Study on the Determination of Sulfur in Natural Gas by ASTM D6228 (GC-PFPD)

Sulfur CompoundCertified Concentration (ppmv)Mean Reported Concentration (ppmv)Relative Accuracy (%)Inter-Laboratory Precision (%RSD)
Hydrogen Sulfide5.25.1-1.98.5
Carbonyl Sulfide4.84.9+2.17.9
Methyl Mercaptan5.55.3-3.69.2
Ethyl Mercaptan4.95.0+2.08.8

Data is illustrative and based on typical performance data from proficiency testing programs for this method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of key experimental protocols frequently used in hydrocarbon analysis.

EPA Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is designed for the determination of volatile organic compounds (VOCs) in a variety of solid and liquid matrices.[2][3][4][5][6]

1. Sample Preparation (Purge-and-Trap):

  • Aqueous samples: A specific volume of the sample is purged with an inert gas at a defined flow rate and temperature.

  • Solid samples: A weighed amount of the sample is mixed with a reagent water and a surrogate standard, then purged.

  • The purged VOCs are trapped on a sorbent tube.

2. Desorption and Analysis:

  • The trap is heated and backflushed with an inert gas to desorb the VOCs onto the gas chromatograph.

  • Gas Chromatography (GC):

    • Column: Typically a capillary column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

    • Oven Temperature Program: A temperature gradient is used to separate the VOCs based on their boiling points. For example, an initial temperature of 35°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 2 minutes.

    • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Typically 35-350 amu.

    • Identification: Compounds are identified by comparing their mass spectra and retention times to a reference library.

    • Quantification: Based on the integrated area of a characteristic ion compared to an internal standard.[4]

3. Quality Control:

  • Initial Demonstration of Capability (IDC) must be performed.

  • Continuing Calibration Verification (CCV) is required every 12 hours.[2]

  • Method blanks, laboratory control samples, and matrix spikes are analyzed with each batch of samples.

ASTM D6228: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD)

This method is used for the quantitative determination of individual sulfur compounds in natural gas.[7][8][9][10][11]

1. Sample Introduction:

  • A fixed volume of the gaseous sample is injected into the gas chromatograph using a gas sampling valve.

2. Gas Chromatography (GC):

  • Column: A capillary column that provides adequate separation of the target sulfur compounds (e.g., a PLOT column).[7]

  • Oven Temperature Program: A programmed temperature ramp is used to elute the sulfur compounds. For example, an initial temperature of 50°C held for 3 minutes, ramped to 200°C at 15°C/min, and held for 5 minutes.

  • Carrier Gas: Helium or nitrogen.

3. Detection (Pulsed Flame Photometric Detector - PFPD):

  • The PFPD is a sulfur-selective detector that offers high sensitivity and an equimolar response to sulfur compounds.[8][9] This allows for the quantification of unknown sulfur compounds using the response factor of a known calibrant.[9]

4. Calibration and Quantification:

  • A multi-point calibration is performed using certified gas standards of the target sulfur compounds.

  • Quantification is based on the peak area of each sulfur compound relative to the calibration curve.

Visualizing Inter-Laboratory Comparison Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in inter-laboratory hydrocarbon analysis.

Inter_Laboratory_Comparison_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting cluster_3 Outcome A Define Study Objectives B Select Analytical Methods A->B C Prepare & Homogenize Samples B->C D Establish Statistical Design C->D E Distribute Samples to Labs D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis (e.g., Z-scores) G->H I Identify Outliers & Biases H->I J Generate Comparison Report I->J K Evaluate Laboratory Performance J->K L Assess Method Performance J->L Method_Selection_Pathway Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Target Target Analytes? Matrix->Target Gas/Liquid/Solid Level Concentration Level? Target->Level Volatiles/Semi-volatiles/Sulfur GC_PFPD GC-PFPD Target->GC_PFPD Sulfur Compounds GC_FID GC-FID Level->GC_FID High Conc. / Screening GC_MS GC-MS Level->GC_MS Low Conc. / Identification Other Other Specialized Methods Level->Other Trace Levels / Specific Isomers

References

A Comparative Guide to the Structural Elucidation of Unknown Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural identification of branched alkanes is a critical task in various scientific fields, including drug development, geochemistry, and materials science. Unlike their linear counterparts, the presence of branching points in alkanes introduces structural complexity that requires a combination of sophisticated analytical techniques for unambiguous elucidation. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Qualitative Overview of Techniques

The structural elucidation of an unknown branched alkane typically involves a synergistic approach, leveraging the strengths of different analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that first separates volatile compounds in a mixture and then provides information about their mass-to-charge ratio.[1] For alkanes, GC separates isomers based on their boiling points and interaction with the column's stationary phase.[2] The subsequent mass analysis by MS provides crucial information about the molecular weight and fragmentation patterns, which are indicative of the branching structure.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.[5][6] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).[7][8] For complex branched structures, two-dimensional (2D) NMR techniques like COSY and HSQC are often employed to establish detailed connectivity.[9][10]

Quantitative Comparison of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, sample amount, and the level of structural detail required. The following table summarizes key quantitative performance metrics for GC-MS and NMR spectroscopy.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picogram to femtogram range)[11]Lower than MS (microgram to milligram range)[11][12]
Limit of Quantitation Low (typically < 0.1 µg/mL)[11]Higher (typically > 4 µg/mL)[11]
Sample Requirement Small (µL of solution)Larger (mg of pure sample)
Analysis Time Relatively fast (minutes per sample)[13]Can be longer, especially for 2D experiments (minutes to hours)[13]
Resolution High for separating isomers with different boiling pointsHigh for distinguishing subtle differences in chemical environments
Primary Information Molecular weight and fragmentation patterns[3]Carbon-hydrogen framework and connectivity[5]
Key Advantage Excellent for separating complex mixtures and providing molecular weight information.[1]Unparalleled for detailed structural determination of pure compounds.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of branched alkanes using GC-MS and NMR.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general steps for analyzing a sample containing unknown branched alkanes.

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically 1-5 mg) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

    • If necessary, filter the sample to remove any particulate matter.

    • Transfer the solution to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent, 30-100 m length).[14]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[14]

    • Injector: Set to a temperature of 250-300°C. Inject a small volume (e.g., 1 µL) of the sample in split or splitless mode.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of 280-320°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[3] Chemical Ionization (CI) can be used to enhance the molecular ion peak.[4]

      • Mass Range: Scan from m/z 40 to a value sufficiently high to include the expected molecular ion.

      • Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Look for the molecular ion peak (M⁺). In branched alkanes, this peak is often weak or absent in EI spectra.[4][15]

    • Interpret the fragmentation pattern. Cleavage is favored at branching points, leading to the formation of stable secondary and tertiary carbocations.[3][16] The loss of the largest alkyl group at a branch is often a dominant fragmentation pathway.[4]

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.

    • Use retention indices (Kovats indices) by running a series of n-alkane standards to aid in the identification of isomers.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol describes the steps for acquiring and interpreting ¹H and ¹³C NMR spectra of a purified branched alkane.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a one-dimensional ¹H spectrum. Protons in alkanes typically resonate between 0.5 and 2.0 ppm.[5]

      • The chemical shift provides information about the electronic environment of the protons (methyl, methylene, methine).[17]

      • Integration of the signals gives the relative ratio of protons of each type.[7]

      • Analyze the signal splitting (multiplicity) to determine the number of neighboring protons.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.[8]

      • The chemical shifts of carbon atoms in alkanes typically range from 10 to 60 ppm.[17]

      • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR (if necessary):

      • For complex structures, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9]

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the different groups in the molecule.

    • Use the information from 1D and 2D NMR to piece together the carbon skeleton and determine the position of the branches.

    • The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule.[18]

Logical Workflow for Structural Elucidation

The process of identifying an unknown branched alkane follows a logical progression, often starting with separation and preliminary characterization, followed by detailed structural analysis.

Elucidation_Workflow cluster_0 Initial Analysis & Separation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis (on isolated isomer) cluster_3 Structure Confirmation Unknown_Sample Unknown Sample (Mixture) GC_Separation Gas Chromatography (Separation of Isomers) Unknown_Sample->GC_Separation Injection Mass_Spec Mass Spectrometry (EI and/or CI) GC_Separation->Mass_Spec Elution MW_Determination Molecular Weight Determination Mass_Spec->MW_Determination Frag_Analysis Fragmentation Pattern Analysis Mass_Spec->Frag_Analysis Tentative_ID Tentative Structure(s) & Isomer Identification MW_Determination->Tentative_ID Frag_Analysis->Tentative_ID NMR_Analysis 1D & 2D NMR (¹H, ¹³C, DEPT, COSY) Tentative_ID->NMR_Analysis Requires Isolation Final_Structure Final Confirmed Structure Tentative_ID->Final_Structure CH_Framework Carbon-Hydrogen Framework NMR_Analysis->CH_Framework Connectivity Connectivity & Branching Points NMR_Analysis->Connectivity CH_Framework->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structural elucidation of unknown branched alkanes.

References

comparison of different ionization techniques for alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ionization Techniques for Alkanes

For researchers, scientists, and drug development professionals, the analysis of alkanes by mass spectrometry presents a unique challenge due to their nonpolar nature and high ionization energies. The choice of ionization technique is critical as it directly influences the degree of fragmentation and the ability to determine the molecular weight of the analyte. This guide provides an objective comparison of various ionization techniques for alkanes, supported by experimental data, to aid in the selection of the most appropriate method for a given analytical goal.

Comparison of Ionization Techniques

The ionization of alkanes can be broadly categorized into "hard" and "soft" techniques. Hard ionization methods, such as Electron Ionization (EI), impart a large amount of energy to the analyte molecule, leading to extensive fragmentation.[1][2] This can be useful for structural elucidation but often results in a weak or absent molecular ion peak, making it difficult to determine the molecular weight.[1][3] In contrast, soft ionization techniques impart less energy, resulting in minimal fragmentation and a prominent molecular ion or quasi-molecular ion peak.[1][2]

Electron Ionization (EI) is a classic hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecules.[4][5] This high energy leads to significant fragmentation of alkanes, which can be useful for identifying isomers based on their unique fragmentation patterns.[6][7] However, the molecular ion peak is often very weak or entirely absent for larger alkanes.[3][8]

Chemical Ionization (CI) is a softer ionization method that involves ion-molecule reactions.[2][9] A reagent gas (e.g., methane, ammonia) is first ionized by electron impact.[9][10] These reagent ions then react with the analyte molecules to produce ions, typically through proton transfer, leading to [M+H]⁺ ions.[11][12] This process imparts less energy to the analyte, resulting in significantly less fragmentation compared to EI.[1]

Atmospheric Pressure Chemical Ionization (APCI) is a versatile technique that operates at atmospheric pressure and is well-suited for nonpolar compounds like alkanes.[13][14] It is considered a soft ionization method.[15] For alkanes, ionization often occurs via hydride abstraction, forming [M-H]⁺ ions with minimal fragmentation.[13][16] APCI has demonstrated good reproducibility for the analysis of complex hydrocarbon mixtures like lubricant base oils.[13]

Atmospheric Pressure Photoionization (APPI) utilizes ultraviolet photons to ionize analyte molecules.[13] It is effective for nonpolar compounds and can be more sensitive than APCI for certain analytes.[13] The use of a dopant can enhance the ionization efficiency for molecules with high ionization energies.[13]

Field Ionization (FI) is another soft ionization technique that uses a strong electric field to remove an electron from the analyte molecule.[1][11] This method imparts very little excess energy, resulting in a strong molecular ion peak and minimal fragmentation, making it ideal for determining the molecular weight of fragile or thermally unstable compounds.[1][17]

Direct Analysis in Real Time (DART) is a soft ionization technique that can be used for the analysis of alkanes. In negative-ion mode, it can produce [M + O2]‾(•) ions with no fragmentation, making it a very gentle ionization method for compounds that are otherwise difficult to analyze.[18]

Data Presentation

Ionization TechniquePrincipleTypical Ions Formed for AlkanesFragmentationKey AdvantagesKey Disadvantages
Electron Ionization (EI) High-energy electron bombardment[4]M⁺•, numerous fragment ionsExtensive[6][19]Provides detailed structural information from fragmentation patterns, extensive spectral libraries available[1]Molecular ion peak often weak or absent, not suitable for determining molecular weight of large alkanes[3]
Chemical Ionization (CI) Ion-molecule reactions with a reagent gas[9][M+H]⁺, [M-H]⁺Low to moderate, controllable by reagent gas selection[9]Produces a clear molecular ion peak, less fragmentation than EI[1][2]Can still cause some fragmentation, reagent gas selection is crucial
Atmospheric Pressure Chemical Ionization (APCI) Chemical ionization at atmospheric pressure[13][M-H]⁺, [M-3H]⁺[13][16]Low to moderate[13]Robust and reproducible for nonpolar compounds, suitable for online gas-phase monitoring[13][15]Fragmentation can occur, and analysis of smaller alkanes may be affected by overlapping fragment ions[15]
Atmospheric Pressure Photoionization (APPI) Ionization by UV photons[13]M⁺•, [M+H]⁺Generally lowHigh sensitivity for nonpolar compounds, can be enhanced with dopants[13]Lack of specific quantitative data for large saturated hydrocarbons[13]
Field Ionization (FI) Ionization in a strong electric field[17]M⁺•Very low[1]Produces a strong molecular ion peak with minimal fragmentation, ideal for molecular weight determination[17]Lower sensitivity compared to other techniques
Direct Analysis in Real Time (DART) Interaction with a stream of excited gas[18][M + O2]‾(•) (in negative mode)Very low to none[18]Very soft ionization, suitable for difficult-to-analyze compounds[18]May have poor sensitivity and strong ionization discrimination for hydrocarbons[20]

Experimental Protocols

Electron Ionization (EI) Protocol:

  • Sample Introduction: The vaporized sample is introduced into the ion source, often from a gas chromatograph (GC).[4]

  • Ionization: The sample molecules are bombarded by a beam of electrons with a typical energy of 70 eV.[5]

  • Ion Source Parameters: The ion source is maintained at a low pressure (e.g., 10⁻⁵ torr) and a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).[21]

Atmospheric Pressure Chemical Ionization (APCI) Protocol for n-Alkanes:

  • Sample Introduction: A gaseous stream of n-alkanes is introduced into the ion source.[13]

  • Ion Source: APCI operated in positive ionization mode.

  • Vaporizer Temperature: 400 °C.[13]

  • Ion Transfer Tube Temperature: 275 °C.[13]

  • Discharge Current: 5 µA.[13]

  • Reagent Gas: Nitrogen or synthetic air can be used as the ion source gas.[15]

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Alkane Sample Ionization Ionization Source (e.g., EI, CI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Acquisition MassSpectrum Mass Spectrum DataSystem->MassSpectrum Data Processing

Caption: Experimental workflow for the mass spectrometry analysis of alkanes.

ionization_logic cluster_ionization Ionization Process cluster_result Resulting Mass Spectrum Alkane Alkane Molecule Hard Hard Ionization (e.g., EI) Alkane->Hard Soft Soft Ionization (e.g., CI, APCI, FI) Alkane->Soft Fragmentation Extensive Fragmentation Weak or absent M⁺• Hard->Fragmentation MolecularIon Prominent Molecular Ion (e.g., [M-H]⁺, [M+H]⁺) Minimal Fragmentation Soft->MolecularIon

Caption: Logical relationship between ionization hardness and spectral outcome for alkanes.

References

Safety Operating Guide

Safe Disposal of 3,4,5,6-Tetramethyloctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling 3,4,5,6-tetramethyloctane, it is crucial to be familiar with its properties and potential hazards. Personal protective equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or EN 166 (EU) standards are required. A face shield is recommended if there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant, impervious gloves, such as nitrile rubber, should be worn.[1] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Body Protection: A flame-retardant lab coat or appropriate protective clothing should be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. As a non-halogenated hydrocarbon, it must be segregated from other waste streams.

Experimental Protocol for Waste Collection:

  • Waste Segregation: Designate a specific waste container for non-halogenated organic solvents.[3][4] Never mix this compound with halogenated solvents, as this will complicate and increase the cost of disposal.[4][5]

  • Container Selection: Use only approved, leak-proof containers with screw-top caps (B75204) for waste collection.[4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6] The container must be in good condition and compatible with the chemical waste.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Non-Halogenated Organic Solvents," and the full chemical name "this compound."[3][7] Ensure the label includes the date of first addition and the responsible party's name.

  • Collection Procedure:

    • Conduct all transfers of the chemical to the waste container within a chemical fume hood to minimize vapor exposure.[7]

    • Keep the waste container securely closed at all times, except when actively adding waste.[3]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6]

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area.[7] The storage area should have secondary containment to control any potential leaks.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all institutional and local regulations for waste pickup and disposal. Do not dispose of this compound down the drain.[3][5]

Quantitative Data: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆[8][9][10][11]
Molecular Weight 170.33 g/mol [8][10][12]
IUPAC Name This compound[8][10]
CAS Number 62185-21-1[8]
Normal Boiling Point 472.20 K[12]
Standard Gibbs Free Energy of Formation 40.40 kJ/mol[12]
Enthalpy of Vaporization 40.75 kJ/mol[12]
Octanol/Water Partition Coefficient (logPoct/wat) 4.351[12]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate Waste: Non-Halogenated Solvent Stream C->D E Select Approved HDPE Waste Container D->E F Label Container Correctly: 'Hazardous Waste', Chemical Name, Date E->F G Transfer Waste in Fume Hood F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Professional Disposal (Licensed Waste Management) I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4,5,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for 3,4,5,6-Tetramethyloctane to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The required protective gear for handling this compound is summarized below.

Body PartRequired PPESpecifications & Rationale
Eyes Safety glasses with side shields or gogglesProvides protection against potential splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.
Body Laboratory coatA standard lab coat is necessary to protect skin and clothing from contamination.
Respiratory Not generally required under normal useAs a long-chain alkane, this compound is expected to have low volatility. However, if aerosols are generated, an air-purifying respirator may be necessary.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for minimizing risk.

Workflow for Handling this compound

receiving Receiving and Inspection storage Proper Storage receiving->storage Inspect container Verify label and SDS handling Preparation and Handling storage->handling Store in cool, dry, well-ventilated area use Experimental Use handling->use Use in a well-ventilated area or fume hood disposal Waste Disposal use->disposal Segregate waste

Caption: Workflow for handling this compound.

Step-by-Step Procedures:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Confirm that the label correctly identifies the contents and that hazard information is clearly visible. Ensure that a Safety Data Sheet (SDS) for a similar compound is accessible.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

  • Preparation and Handling: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1] Ensure all required PPE is worn correctly before handling. Use dedicated glassware and equipment to prevent cross-contamination.

  • Experimental Use: Conduct all experiments within a designated and clearly marked area. Keep containers closed when not in use. In the event of a spill, immediately follow the emergency procedures outlined below.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed carefully to protect the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused chemical, contaminated PPE, and spill cleanup materials, should be segregated from other laboratory waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it into a sealed, labeled container for hazardous waste disposal.[1] Ventilate the area of the spill. For large spills, evacuate the area and contact emergency services.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.